3,3-Dimethylpiperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)5(9)7-3-4-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFIRYWCOIYJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177002 | |
| Record name | 2-Piperazinone, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22476-74-0 | |
| Record name | 3,3-Dimethyl-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22476-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperazinone, 3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022476740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperazinone, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethylpiperazin-2-one: A Core Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3,3-dimethylpiperazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of a gem-dimethyl group at the C3 position of the piperazin-2-one core imparts unique conformational constraints and metabolic stability, making it a valuable building block for a new generation of therapeutic agents. This document details the fundamental physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it explores its applications as a key intermediate in the development of various drug candidates, including central nervous system (CNS) agents, antimicrobials, and kinase inhibitors. Detailed protocols for its synthesis and analytical characterization are provided to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.
Introduction: The Strategic Importance of the this compound Core
The piperazine ring is a ubiquitous feature in a vast array of pharmacologically active molecules, prized for its ability to confer desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The piperazin-2-one scaffold, a lactam derivative of piperazine, offers a rigidified structure that can orient substituents in a well-defined spatial arrangement, crucial for precise interaction with biological targets.
The introduction of a gem-dimethyl group at the C3 position, yielding this compound, offers several distinct advantages in drug design:
-
Conformational Rigidity: The steric bulk of the gem-dimethyl group restricts bond rotation, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to target proteins by reducing the entropic penalty upon binding.
-
Metabolic Stability: The quaternary carbon at the C3 position is resistant to metabolic oxidation, a common pathway for drug degradation. This can lead to an improved pharmacokinetic profile, including a longer half-life in vivo.
-
Vectorial Exit Point: The two nitrogen atoms of the piperazinone ring provide versatile points for further chemical modification, allowing for the exploration of chemical space and the fine-tuning of pharmacological activity.
This guide serves as a technical resource for understanding and utilizing the fundamental properties of this important heterocyclic building block.
Physicochemical and Structural Properties
Understanding the core properties of this compound is essential for its effective application in synthesis and drug development.
| Property | Value | Source(s) |
| CAS Number | 22476-74-0 | [2][3] |
| Molecular Formula | C₆H₁₂N₂O | [2][4] |
| Molecular Weight | 128.17 g/mol | [2] |
| Boiling Point | 275°C | [2] |
| Predicted XlogP | -0.5 | [4] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Storage | Room temperature, dry environment. | [2] |
Note: Some physical properties like melting point, specific solubility values, and pKa have not been extensively reported in the literature and would require experimental determination.
Synthesis and Reactivity
The synthesis of this compound is accessible through established synthetic routes, with the most notable being the cyclization of a diamine precursor.
General Synthesis Pathway
A common and effective method for the synthesis of this compound involves the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine.[5] This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization to form the desired lactam ring.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from Patent Literature)
The following protocol is a representative procedure adapted from methodologies described for the synthesis of this compound.[5]
Materials:
-
Ethyl 2-bromo-2-methylpropanoate
-
Ethylenediamine
-
Potassium Carbonate (anhydrous)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF)
-
Lithium Aluminium Hydride (LiAlH₄) (for reduction, if desired)
Procedure for Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anhydrous potassium carbonate in anhydrous toluene.
-
Addition of Reactants: To the stirred suspension, add ethylenediamine followed by the dropwise addition of ethyl 2-bromo-2-methylpropanoate.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.
Key Reactions of the Scaffold
The this compound core can undergo several key transformations, making it a versatile intermediate.
-
N-Alkylation/N-Arylation: The secondary amine at the N4 position is readily functionalized through reactions with alkyl or aryl halides, or via Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.
-
Lactam Reduction: The amide carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2,2-dimethylpiperazine.[5] This transformation is useful for accessing a different class of piperazine derivatives.
-
N-Acylation: The N4-amine can be acylated using acid chlorides or anhydrides to introduce various acyl groups.
Applications in Drug Discovery and Medicinal Chemistry
The rigid and metabolically stable nature of the this compound scaffold makes it an attractive building block in the design of novel therapeutics.[2]
-
Central Nervous System (CNS) Agents: The piperazine moiety is a well-known "CNS-philic" scaffold. The conformational constraint imposed by the gem-dimethyl groups can lead to higher selectivity for specific receptor subtypes in the brain.
-
Kinase Inhibitors: The defined geometry of the scaffold is ideal for positioning functional groups to interact with the hinge region and other key binding sites of protein kinases, a major class of oncology targets.
-
Antimicrobial Agents: The ability to introduce diverse functionality at the nitrogen centers allows for the optimization of antibacterial and antifungal activity.
Analytical and Spectroscopic Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of this compound. While experimental spectra for this specific molecule are not widely published, the following represents the expected spectroscopic data based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (400 MHz, CDCl₃):
-
δ ~ 3.3-3.5 ppm (t, 2H): Methylene protons adjacent to the amide nitrogen (C5-H₂).
-
δ ~ 2.9-3.1 ppm (t, 2H): Methylene protons adjacent to the secondary amine (C6-H₂).
-
δ ~ 1.3-1.5 ppm (s, 6H): Protons of the two methyl groups at C3.
-
Variable broad singlet (1H): NH proton of the secondary amine.
Expected ¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 175-180 ppm: Carbonyl carbon (C2).
-
δ ~ 55-60 ppm: Quaternary carbon (C3).
-
δ ~ 45-50 ppm: Methylene carbon adjacent to the amide (C5).
-
δ ~ 40-45 ppm: Methylene carbon adjacent to the secondary amine (C6).
-
δ ~ 20-25 ppm: Methyl carbons.
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Expected Key IR Absorptions (KBr Pellet):
-
~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.
-
~2970, 2870 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1650 cm⁻¹ (strong): C=O stretching of the amide (lactam).
-
~1460, 1370 cm⁻¹: C-H bending of the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
Predicted MS Data (Electrospray Ionization, ESI+):
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 129.10224 |
| [M+Na]⁺ | 151.08418 |
| [M+K]⁺ | 167.05812 |
Source: Predicted data from PubChemLite.[4]
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of this compound.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.
-
Flow Rate: 1.0 mL/min.
Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing volatile impurities.
-
Column: A polar capillary column (e.g., DB-624 or equivalent).
-
Injector Temperature: 220-240°C.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Nitrogen.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound. The following information is based on general safety data for related piperazine derivatives.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
Conclusion
This compound represents a strategically important building block for contemporary drug discovery. Its unique combination of conformational rigidity, metabolic stability, and synthetic versatility makes it a valuable core for developing novel therapeutic agents with improved pharmacological profiles. This guide has provided a foundational understanding of its properties, synthesis, and analytical characterization to empower researchers in their pursuit of new medicines.
References
- BenchChem. (n.d.). (R)-3-Methylpiperazin-2-one | CAS 922178-61-8.
-
PubChem. (n.d.). 3,3-Dimethylpiperidin-2-one. Retrieved from [Link]
- Google Patents. (n.d.). WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine.
-
MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. Retrieved from [Link]
- BenchChem. (n.d.). 1,3-Dimethylpiperazin-2-one | 1214045-30-3.
-
NIST. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H12N2O). Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-methylpiperazin-2-one. Retrieved from [Link]
-
NIST. (n.d.). 3,3-Dimethylpiperidine. Retrieved from [Link]
- BenchChem. (n.d.). Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment.
-
ResearchGate. (n.d.). Antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6- dimethyl piperidine 4-one oxime. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3-piperazin-1-yl-1H-pyridazin-6-one and Its Derivatives.
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
All About Drugs. (2014, July 18). Examples of 13C NMR Spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
NIST. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7). Retrieved from [Link]
-
NIST. (n.d.). 3,3-Dimethylpiperidine. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed. (n.d.). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
-
MDPI. (n.d.). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]
Sources
Foreword: The Strategic Value of Steric Hindrance and Conformational Rigidity
An In-Depth Technical Guide to 3,3-Dimethylpiperazin-2-one (CAS: 22476-74-0)
In the landscape of modern medicinal chemistry, the piperazine ring stands as a cornerstone scaffold, prized for its versatile synthetic handles and favorable pharmacokinetic properties.[1][2] However, the nuanced art of drug design often lies in subtle structural modifications that confer significant advantages in potency, selectivity, and metabolic stability. This guide focuses on this compound, a derivative where the introduction of a gem-dimethyl group at the C3 position transforms a common heterocycle into a strategic building block. This substitution imparts a degree of conformational rigidity and steric hindrance that can be expertly leveraged to enhance binding interactions and shield against metabolic degradation. As we will explore, this seemingly simple modification provides researchers with a powerful tool for navigating the complex challenges of drug discovery.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are the bedrock of reproducible research. This compound is a solid at room temperature with the following key properties.
| Property | Value | Source(s) |
| CAS Number | 22476-74-0 | [3][4] |
| Molecular Formula | C₆H₁₂N₂O | [3] |
| Molecular Weight | 128.17 g/mol | [3][5] |
| Physical Form | Solid | |
| Boiling Point | 275 °C | [5] |
| Purity (Typical) | ≥95% | |
| Storage | Room temperature, sealed in a dry, dark place |
Predicted Spectroscopic Signature
-
¹H NMR:
-
A sharp singlet in the upfield region (approx. δ 1.2-1.5 ppm) corresponding to the six equivalent protons of the two methyl groups (C(CH₃)₂).
-
Two distinct multiplets in the δ 2.5-3.5 ppm range, representing the two diastereotopic methylene groups (-CH₂-) of the piperazine ring.
-
Two broad singlets corresponding to the two amine protons (-NH-), the chemical shift of which will be concentration and solvent-dependent.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) in the downfield region (approx. δ 170-175 ppm).
-
A signal for the quaternary carbon C(CH₃)₂.
-
Signals for the two non-equivalent methylene carbons (-CH₂-).
-
A signal for the equivalent methyl carbons (-CH₃).
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl (C=O) stretch.
-
One or two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the N-H stretching vibrations.
-
C-H stretching bands just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) spectrum should show a molecular ion (M⁺) peak at m/z = 128.
-
Characteristic fragmentation patterns would likely involve the loss of methyl groups or cleavage of the piperazine ring.
-
Caption: 2D Structure of this compound.
Synthesis Strategy: A Mechanistic Approach
The construction of the this compound scaffold is efficiently achieved through a multi-step sequence that leverages fundamental organic reactions. A common and logical pathway involves the reductive amination of an amino aldehyde derivative with an amino acid ester, followed by a deprotection and intramolecular cyclization cascade.[6]
Generalized Synthetic Workflow
The following protocol outlines a plausible and robust method for laboratory-scale synthesis.
Step 1: Synthesis of a Protected Aminoacetaldehyde (II)
-
Rationale: The initial step requires the oxidation of a readily available N-protected ethanolamine (I). The protecting group (e.g., Cbz or Boc) is crucial to prevent unwanted side reactions at the nitrogen atom during oxidation.
-
Protocol:
-
Dissolve N-protected ethanolamine (I) in a suitable solvent like dichloromethane (DCM).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation cocktail) portion-wise to control the reaction exotherm.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction appropriately and perform an aqueous workup to isolate the crude N-protected aminoacetaldehyde (II).
-
Step 2: Reductive Amination (III)
-
Rationale: This key step forms the carbon-nitrogen backbone of the final product. The aldehyde (II) is reacted with an amino acid ester (e.g., methyl alaninate) to form an imine intermediate, which is then immediately reduced in situ to the secondary amine. Controlling the temperature is critical to prevent the reduction of the starting aldehyde before it can react.[6]
-
Protocol:
-
Dissolve the crude aminoacetaldehyde (II) and the amino acid ester in an alcohol solvent (e.g., methanol).
-
Cool the mixture to between -10 °C and 0 °C.[6]
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which selectively reduces the imine in the presence of the aldehyde.
-
Allow the reaction to proceed to completion, monitoring by TLC or LC-MS.
-
Work up the reaction to isolate the chiral diamine derivative (III).
-
Step 3: Deprotection and Intramolecular Cyclization (IV)
-
Rationale: The final step involves removing the protecting group, which liberates the primary amine. This amine then undergoes a spontaneous or base-catalyzed intramolecular cyclization with the ester functionality to form the stable six-membered lactam ring of the piperazinone product.
-
Protocol:
-
Dissolve the diamine derivative (III) in an alcohol solvent.
-
For a Cbz group, introduce a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (hydrogenolysis). For a Boc group, use a strong acid like trifluoroacetic acid (TFA).
-
The reaction is typically run at room temperature.[6]
-
Upon completion of the deprotection, the cyclization often proceeds in the same pot. Gentle heating or the addition of a non-nucleophilic base may be required to drive the lactamization to completion.
-
Filter off the catalyst (if used) and remove the solvent under reduced pressure.
-
Purify the final product, this compound (IV), by column chromatography or recrystallization.
-
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile scaffold. The piperazine core is a privileged structure in medicinal chemistry, known to improve aqueous solubility and serve as a hydrogen bond acceptor, enhancing interactions with biological targets.[2]
The Role of the Gem-Dimethyl Group
The gem-dimethyl substitution at the C3 position offers distinct advantages:
-
Metabolic Blocking: The quaternary carbon acts as a metabolic shield, preventing enzymatic oxidation at the C3 position, which can be a common site of degradation for simpler piperazine rings. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life.
-
Conformational Lock: The steric bulk of the methyl groups restricts the conformational flexibility of the piperazine ring. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to a significant increase in binding affinity. Research on related 3,3-dimethyl substituted piperidines has shown this modification leads to potent enzyme inhibitors.[7]
-
Vectorial Exit Point: The remaining N-H groups at positions 1 and 4 provide independent vectors for synthetic elaboration, allowing for the construction of diverse chemical libraries targeting different protein families.
The piperazinone scaffold is a key component in developing agents for the central nervous system (CNS), antimicrobials, and kinase inhibitors.[5] For instance, derivatives of this compound have been investigated as potent antagonists of Protease-Activated Receptor 2 (PAR2), where the dimethyl substitution was found to enhance binding affinity.[8]
Caption: Role as a versatile scaffold in drug discovery.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related piperazine derivatives provide a strong basis for establishing safe handling protocols.[9][10][11] Piperazine compounds are often classified as irritants and may cause allergic reactions.
Hazard Assessment
-
Skin and Eye Contact: Expected to be a skin and eye irritant. Prolonged contact may cause burns.[9][10]
-
Inhalation: May cause respiratory tract irritation.[11] Some piperazine derivatives can cause respiratory sensitization.[10]
-
Ingestion: Harmful if swallowed.[11]
Recommended Handling Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Practices:
-
Spill Response:
-
In case of a spill, evacuate the area.
-
Absorb the material with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Do not let the product enter drains.[11]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[9]
Conclusion
This compound represents a strategically valuable building block for medicinal chemists and drug development professionals. Its synthesis is achievable through established organic chemistry principles, and its predicted spectroscopic profile provides a clear path for characterization. The key feature—the gem-dimethyl group at the C3 position—offers a potent combination of metabolic stability and conformational constraint. This allows for the rational design of novel therapeutic agents with potentially enhanced potency and superior pharmacokinetic properties, making it a highly attractive scaffold for future drug discovery programs.
References
-
The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-methylpiperazin-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4). Retrieved from [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]
-
Chem 117 Reference Spectra. (2011). Spring 2011. Retrieved from [Link]
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
Sdfine. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel piperazine based building blocks. Retrieved from [Link]
-
MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
-
YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from [Link]
-
PubMed. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. Retrieved from [Link]
-
PubMed. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetone. Retrieved from [Link]
- Google Patents. (n.d.). US3172874A - Organosilicon polyurea compositions and method for preparing the same.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 22476-74-0 Cas No. | 3,3-Dimethyl-piperazin-2-one | Matrix Scientific [matrixscientific.com]
- 5. This compound [myskinrecipes.com]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Molecular Structure of 3,3-Dimethylpiperazin-2-one
This guide provides a comprehensive technical overview of 3,3-dimethylpiperazin-2-one, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will dissect its molecular architecture, explore rational synthesis strategies, detail methods for its unambiguous characterization, and discuss the functional implications of its structure in the context of drug discovery and development.
Core Molecular Identity and Physicochemical Properties
This compound (C₆H₁₂N₂O) is a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2, classifying it as a lactam. A key feature is the gem-dimethyl substitution at the C3 position, which is alpha to the carbonyl group.
Caption: 2D structure of this compound.
This seemingly simple molecule serves as a valuable building block, primarily due to the precise spatial arrangement of its functional groups: a hydrogen bond donor (N1-H), a hydrogen bond acceptor (C=O), a basic secondary amine (N4-H), and a sterically defined aliphatic backbone.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [2] |
| Molecular Weight | 128.17 g/mol | N/A |
| Monoisotopic Mass | 128.09496 Da | [2] |
| CAS Number | 5635-66-5 | N/A |
| SMILES | CC1(C(=O)NCCN1)C | [2] |
| InChIKey | ZBFIRYWCOIYJDA-UHFFFAOYSA-N | [2] |
Structural and Conformational Analysis: The Foundation of Function
The biological activity and utility of a scaffold are dictated by its three-dimensional structure and the electronic nature of its constituent atoms.
A. The Piperazinone Core and Ring Conformation Like cyclohexane, the piperazinone ring is not planar and exists in low-energy conformations to minimize steric and torsional strain. It predominantly adopts a chair conformation .[3][4] This arrangement places substituents in either axial or equatorial positions, profoundly influencing intermolecular interactions. The presence of the sp²-hybridized carbonyl carbon at C2 and the adjacent quaternary C3 slightly flattens the ring at that end compared to a standard piperazine chair.
B. Key Functional Groups and Their Implications
-
The Lactam Moiety (N1-C2=O): This cyclic amide is the molecule's cornerstone. The lone pair on the N1 nitrogen participates in resonance with the C2 carbonyl, resulting in a planar amide bond with significant double-bond character. This planarity restricts rotation and creates a rigid structural element. The N1-H group is an effective hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.
-
The Gem-Dimethyl Group (C3): The two methyl groups at the C3 position provide significant steric bulk. This feature is not merely passive; it serves several critical functions in drug design:
-
Metabolic Stability: It shields the adjacent amide bond from enzymatic hydrolysis by proteases, potentially increasing the molecule's in-vivo half-life.
-
Conformational Locking: The steric hindrance restricts the conformational flexibility of the ring and any substituents placed on the N4 nitrogen, which can be advantageous for locking in a bioactive conformation.
-
Hydrophobicity: It adds lipophilicity to the local environment, which can influence membrane permeability and binding to hydrophobic pockets in target proteins.
-
-
The Secondary Amine (N4): The N4 nitrogen is a secondary amine, making it a basic center (pKa ~8-9) that will be protonated at physiological pH. It serves as a crucial attachment point for further chemical elaboration to build molecular diversity and target specific receptors. It can also act as a hydrogen bond donor.
Synthesis and Mechanistic Rationale
The construction of the piperazinone ring is a common objective in synthetic chemistry. A robust and scalable synthesis is paramount for its use in drug development campaigns. The most logical approach involves the cyclization of a linear diamine precursor.
Experimental Protocol: Synthesis via Reductive Amination and Cyclization
This protocol leverages readily available starting materials and employs a reliable reductive amination followed by a thermally induced cyclization. This strategy is widely adaptable for creating various substituted piperazinones.[5][6]
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reductive Amination:
-
Action: To a solution of N-Boc-aminoacetaldehyde (1.0 eq) and 2-amino-2-methylpropanoic acid methyl ester (1.1 eq) in methanol (MeOH) at 0 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: N-Boc-aminoacetaldehyde is a stable, protected form of aminoacetaldehyde. The reaction with the primary amine of the amino acid ester forms a transient iminium ion, which is then selectively reduced by the mild hydride donor NaBH(OAc)₃ to yield the protected linear diamine intermediate. Methanol is an excellent solvent for both reactants and the reducing agent.
-
-
Work-up and Isolation:
-
Action: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The bicarbonate quench neutralizes any remaining acid and destroys excess reducing agent. DCM is a suitable solvent for extracting the moderately polar product from the aqueous medium.
-
-
Deprotection and Cyclization:
-
Action: Dissolve the crude diamine intermediate in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours. Remove all volatiles under reduced pressure. To the resulting TFA salt, add toluene and heat the mixture to reflux (approx. 110 °C) for 8-12 hours, often with a Dean-Stark trap.
-
Causality: TFA is a strong acid that efficiently cleaves the tert-butoxycarbonyl (Boc) protecting group, exposing the primary amine. Upon heating in a non-polar solvent like toluene, the newly freed primary amine performs an intramolecular nucleophilic attack on the methyl ester carbonyl. This is a classic transamidation/lactamization reaction, which releases methanol (captured by the Dean-Stark trap) and forms the thermodynamically stable six-membered lactam ring.
-
-
Purification:
-
Action: Cool the reaction mixture and concentrate it. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Causality: Purification is essential to remove any unreacted starting material, side products, or polymerization products, ensuring the high purity required for subsequent applications.
-
Spectroscopic Characterization: A Self-Validating System
Unambiguous structural confirmation is non-negotiable. The combination of NMR, IR, and Mass Spectrometry provides a robust, self-validating data package to confirm the identity and purity of the synthesized molecule.
| Technique | Expected Observation | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 3.3-3.5 (m, 2H), δ ~ 2.9-3.1 (m, 2H), δ ~ 2.5 (br s, 1H), δ ~ 1.3 (s, 6H) | Methylene protons (-CH₂-CH₂-) appear as multiplets. The N4-H proton is a broad singlet. The six equivalent protons of the gem-dimethyl group appear as a sharp singlet. The N1-H (amide) proton signal may be very broad or exchange and is often observed in DMSO-d₆. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 175 (C=O), δ ~ 58 (C(CH₃)₂), δ ~ 48 (CH₂), δ ~ 42 (CH₂) | The lactam carbonyl (C2) is the most downfield signal. The quaternary carbon (C3) is distinct. The two methylene carbons (C5, C6) will appear in the aliphatic region. The methyl carbons will be furthest upfield. |
| FT-IR (KBr, cm⁻¹) | 3300-3200 (broad), 2970-2850 (medium), 1670-1650 (strong) | A broad peak for N-H stretching (amine and amide).[7] C-H stretching from the methyl and methylene groups.[8] A very strong, characteristic C=O (amide I) stretch for the lactam.[7][8] |
| Mass Spec. (ESI+) | m/z = 129.1 [M+H]⁺ | The electrospray ionization will protonate the basic N4 amine, giving a mass-to-charge ratio corresponding to the molecular weight plus one proton.[2] |
Significance in Medicinal Chemistry and Drug Development
The piperazinone scaffold is considered a "privileged structure" in drug discovery. Its derivatives have been explored for a vast range of biological targets. The 3,3-dimethyl variant offers specific advantages:
-
Scaffold Rigidity: The gem-dimethyl group helps pre-organize the molecule into a more defined conformation. When designing ligands, this can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity.
-
Vectorial Elaboration: The N4 amine is a chemically accessible handle for building out molecular complexity. By attaching different substituents here, chemists can systematically explore the chemical space around a biological target to optimize potency, selectivity, and pharmacokinetic properties.
-
Bioisostere: The piperazinone ring can be used as a bioisosteric replacement for other cyclic or acyclic structures in known drugs to improve properties like solubility, metabolic stability, or to escape existing patent claims.
In essence, this compound is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material for the synthesis of complex drug candidates.[1][9] Its well-defined structure provides a reliable and predictable foundation upon which to build targeted therapeutics.
Conclusion
This compound is a structurally robust and synthetically accessible heterocyclic compound. Its molecular architecture, defined by a rigidifying lactam, a conformation-directing gem-dimethyl group, and a versatile secondary amine, makes it an exemplary building block for drug discovery. A thorough understanding of its conformational preferences, combined with reliable synthetic and analytical protocols, empowers researchers to leverage this scaffold effectively in the rational design of novel therapeutics.
References
-
ResearchGate. Synthesis of piperazinones from amino acids. Available at: [Link]
-
MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Published July 22, 2023. Available at: [Link]
-
Organic Chemistry Portal. Piperazine synthesis. Available at: [Link]
-
PubMed Central (PMC). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. Published August 9, 2024. Available at: [Link]
-
ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Published October 31, 2023. Available at: [Link]
-
Royal Society of Chemistry. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Available at: [Link]
-
ACS Publications. Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Available at: [Link]
-
PubChem. This compound (C6H12N2O). Available at: [Link]
-
MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]
-
PubChem. 3,6-Dimethylpiperazine-2,5-dione. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Semantic Scholar. Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Available at: [Link]
-
PubChem. (3R)-3-methylpiperazin-2-one. Available at: [Link]
-
ResearchGate. Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Available at: [Link]
-
ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and.... Available at: [Link]
-
Thieme Chemistry. Synthesis of Piperazin-2-ones. Available at: [Link]
-
University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
-
International Union of Crystallography. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Available at: [Link]
-
NIST WebBook. 3,3-Dimethylpiperidine. Available at: [Link]
-
National Institutes of Health (NIH). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Available at: [Link]
-
ResearchGate. MS 2 and MS 3 spectra and proposed mechanism for the formation of the.... Available at: [Link]
-
UCLA Chemistry. IR Chart. Available at: [Link]
-
NIST WebBook. 2-Butanone, 3,3-dimethyl-. Available at: [Link]
-
Wikipedia. Acetone. Available at: [Link]
-
ResearchGate. IINS, MIR, and DFT Investigations, of Vibrational Spectra, of 3, 3-Dimethyl-1-Butanol, and 3, 3-Dimethyl-2-Butanol. Available at: [Link]
-
Cheméo. Chemical Properties of 2-Butanone, 3,3-dimethyl- (CAS 75-97-8). Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
An In-depth Technical Guide to the Synthesis of 3,3-Dimethylpiperazin-2-one
This guide provides a comprehensive overview of the synthetic pathways leading to 3,3-dimethylpiperazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and a strong emphasis on scientific integrity.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3][4] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms provides a combination of structural rigidity and opportunities for functionalization, which can lead to enhanced bioavailability and target affinity.[5] Specifically, this compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including agents targeting the central nervous system, antimicrobials, and kinase inhibitors.[6] The gem-dimethyl substitution at the 3-position can offer steric hindrance that may influence the molecule's conformation and interaction with biological targets.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to this compound reveals a primary disconnection strategy involving the formation of the amide bond within the six-membered ring. This leads to a key acyclic precursor, an N-substituted diamine. The most logical and widely employed synthetic route is derived from this analysis, starting with 1,2-diamino-2-methylpropane and a two-carbon electrophile, such as chloroacetyl chloride.
Primary Synthesis Pathway: Acylation and Cyclization of 1,2-Diamino-2-methylpropane
The most direct and commonly utilized method for the synthesis of this compound involves a two-step, one-pot reaction starting from 1,2-diamino-2-methylpropane. This pathway is favored for its efficiency and the ready availability of the starting materials.
Reaction Scheme
Caption: Primary synthesis pathway for this compound.
Mechanistic Insights
The synthesis proceeds through two key steps:
-
Acylation: The more nucleophilic primary amine of 1,2-diamino-2-methylpropane selectively attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is crucial in this step to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent can influence the reaction rate and yield. Non-nucleophilic bases like triethylamine are commonly used in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to prevent unwanted side reactions.
-
Intramolecular Cyclization: The initially formed acyclic intermediate undergoes a subsequent intramolecular nucleophilic substitution (SN2) reaction. The secondary amine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the six-membered piperazinone ring. This cyclization is often spontaneous or can be promoted by gentle heating.
Experimental Protocol
A representative experimental procedure is as follows:
-
To a stirred solution of 1,2-diamino-2-methylpropane (1.0 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0 °C, slowly add a solution of chloroacetyl chloride (1.0 equivalent) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically monitored by TLC or LC-MS for the disappearance of starting material).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford pure this compound.
Data Presentation: Reagent and Condition Summary
| Reagent/Condition | Role | Typical Choice(s) | Justification |
| Starting Diamine | Nucleophile | 1,2-Diamino-2-methylpropane | Provides the backbone of the piperazinone ring. |
| Acylating Agent | Electrophile | Chloroacetyl chloride | Introduces the two-carbon unit for cyclization. |
| Base | Acid Scavenger | Triethylamine, K₂CO₃ | Neutralizes HCl byproduct, preventing protonation of the amine. |
| Solvent | Reaction Medium | Dichloromethane, THF | Aprotic solvents that are unreactive towards the reagents. |
| Temperature | Reaction Control | 0 °C to Room Temp. | Controls the rate of the initial exothermic acylation. |
| Purification | Product Isolation | Column Chromatography, Recrystallization | Removes impurities and isolates the final product. |
Alternative Synthetic Approaches
While the acylation-cyclization of 1,2-diamino-2-methylpropane is the most direct route, other synthetic strategies have been explored, particularly for the synthesis of substituted piperazinones. These can include multi-component reactions or pathways involving the cyclization of amino acid derivatives.[7][8] For instance, a chiral piperazinone derivative can be synthesized via the reductive amination of an aminoacetaldehyde with an amino acid ester, followed by deprotection and cyclization.[8] Such methods are particularly valuable for creating libraries of structurally diverse piperazinones for drug discovery.[1][9]
Spectroscopic Characterization
Confirmation of the structure of this compound is achieved through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups (a singlet), the methylene protons of the ring, and the N-H protons. The chemical shifts and coupling patterns provide definitive evidence for the cyclic structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the quaternary carbon bearing the methyl groups, and the other two ring carbons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (128.17 g/mol ).[6]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the amide carbonyl group.
Safety and Handling
It is imperative to handle the reagents involved in this synthesis with appropriate safety precautions.
-
1,2-Diamino-2-methylpropane: This compound is a flammable liquid and vapor.[10][11] It is harmful if swallowed and causes severe skin burns and eye damage.[10][11][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[10]
-
Chloroacetyl chloride: This is a highly corrosive and toxic chemical that can cause severe burns to the skin and eyes.[14][15][16] Inhalation can lead to severe respiratory irritation and pulmonary edema, which is a medical emergency.[14][17][18] It is also a lachrymator.[18] Strict adherence to safety protocols, including the use of a fume hood and appropriate PPE, is essential.[14] It reacts violently with water.[16]
Caption: Essential safety precautions for the synthesis.
Conclusion
The synthesis of this compound is a well-established and efficient process, primarily relying on the acylation and subsequent intramolecular cyclization of 1,2-diamino-2-methylpropane. This technical guide has provided a detailed overview of this key synthetic pathway, including mechanistic considerations, a practical experimental protocol, and crucial safety information. The versatility of the piperazine scaffold ensures that this compound will remain a valuable building block in the ongoing quest for novel therapeutic agents. A thorough understanding of its synthesis is therefore essential for researchers and professionals in the field of drug discovery and development.
References
- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloroacetyl Chloride.
- ChemicalBook. (2024). What is the hazard of Chloroacetyl chloride to humans?
- TCI America. (n.d.). MSDS for 1,2-Diamino-2-methylpropane.
- ECHEMI. (n.d.). 1,2-Diamino-2-methylpropane SDS, 811-93-8 Safety Data Sheets.
- Centers for Disease Control and Prevention (CDC). (1988). OSHA PEL Project - Chloroacetyl Chloride.
- BASF. (2022). Chemical Emergency Medical Guidelines: Chloroacetyl chloride (ClCH2COCl).
- Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride Safety Data Sheet.
- Spectrum Chemical. (n.d.). CAS Number 811-93-8 | 1,2-Diamino-2-methylpropane.
- Macmillan Group, Princeton University. (n.d.). Supplementary Information.
- TCI Chemicals. (n.d.). 1,2-Diamino-2-methylpropane | 811-93-8.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,2-Diamino-2-methylpropane | 811-93-8.
- Al-Majidi, S. M. R., et al. (2017). Synthesis, Characterization of New Phenylene Bis Tetrazole and Bis Benzoxazepinedione Derivatives from some Bis Imines with its Biological Activity Assessment.
- Li, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.
- Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR.
- ChemicalBook. (n.d.). 3,3-DIMETHYLPIPERIDINE(1193-12-0) 1H NMR spectrum.
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
- Youn, J., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(21), 5021.
- Pokorna, Z., et al. (2019). Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one.
- ResearchGate. (2025). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477.
- MySkinRecipes. (n.d.). This compound.
- BenchChem. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- ResearchGate. (2025). Synthesis, spectroscopic and thermal studies of the reactions of the donors piperazine and N,N′-dimethylpiperazine with σ- and π-acceptors.
- Theodoridis, G., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139.
- Stewart, C. D., & White, N. G. (2023).
- Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Thieme Chemistry. (n.d.). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives.
- Ismaili, L., et al. (2021).
- Biosynth. (n.d.). 3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride.
- Pathak, R. B., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone. ACS Omega.
- El-Zemity, S. R., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents.
- Sharma, R., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(8), 3171-3179.
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. cloudfront.zoro.com [cloudfront.zoro.com]
- 13. 1,2-Diamino-2-methylpropane | 811-93-8 | TCI AMERICA [tcichemicals.com]
- 14. nj.gov [nj.gov]
- 15. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. 1988 OSHA PEL Project - Chloroacetyl Chloride | NIOSH | CDC [cdc.gov]
- 18. medicalguidelines.basf.com [medicalguidelines.basf.com]
An In-Depth Technical Guide to the Chemical Precursors and Synthesis of 3,3-Dimethylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical precursors and synthetic pathways for 3,3-dimethylpiperazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details two primary synthetic routes, with a principal focus on a robust and well-documented method commencing from acetone cyanohydrin and ethylenediamine. A second, alternative pathway starting from ethyl 2-bromo-2-methylpropanoate is also discussed. This guide is intended to serve as a practical resource for researchers and drug development professionals, offering not only detailed experimental protocols but also a thorough examination of the underlying reaction mechanisms, safety considerations for all precursors, and expected analytical characterization of the final compound.
Introduction: The Significance of the this compound Scaffold
Piperazinones are a privileged class of nitrogen-containing heterocycles frequently incorporated into the core structures of biologically active molecules. Their rigid backbone and multiple points for functionalization allow for the precise spatial orientation of substituents, making them valuable scaffolds in drug discovery. The this compound moiety, in particular, introduces a gem-dimethyl group at the 3-position, which can impart unique pharmacological properties, including increased metabolic stability and enhanced binding affinity to biological targets. This structural motif is explored in the development of various therapeutic agents, highlighting the need for reliable and well-understood synthetic routes.
This guide provides an in-depth analysis of the most practical and scientifically sound methods for the preparation of this compound, empowering researchers to confidently synthesize this important building block.
Part 1: Primary Synthetic Pathway: The Acetone Cyanohydrin Route
The synthesis of this compound from acetone cyanohydrin and ethylenediamine represents a convergent and efficient approach. This pathway is predicated on the initial formation of an α-aminonitrile intermediate, which subsequently undergoes intramolecular cyclization.
Conceptual Framework and Mechanistic Insights
This synthetic strategy is analogous to a Jocic-type reaction, which involves the reaction of a carbonyl compound, a cyanide source, and a diamine. The reaction proceeds through a series of equilibria involving the formation of imines and imidazoline intermediates. The addition of cyanide to these intermediates leads to the formation of an α,δ-diaminonitrile. The final piperazin-2-one is then formed via intramolecular cyclization of this key intermediate, followed by hydrolysis of the resulting piperazin-2-imine.
The causality behind this experimental choice lies in the ready availability and reactivity of the starting materials. Acetone cyanohydrin serves as a safe and convenient in-situ source of both the gem-dimethyl group and the nitrile functionality. Ethylenediamine is a readily available, bifunctional nucleophile that enables the cyclization to form the six-membered ring.
Diagram 1: Proposed Reaction Mechanism for the Acetone Cyanohydrin Route
A schematic overview of the key transformations in the synthesis of this compound from acetone cyanohydrin and ethylenediamine.
Precursor Analysis and Safety Considerations
A thorough understanding of the properties and hazards of the precursors is paramount for safe and successful synthesis.
| Precursor | Formula | MW ( g/mol ) | Key Hazards | Handling Precautions |
| Acetone Cyanohydrin | C₄H₇NO | 85.11 | Highly toxic, releases HCN upon contact with water or bases.[1][2] | Work in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and inhalation.[1] Store in a cool, dry, well-ventilated area away from incompatible substances. |
| Ethylenediamine | C₂H₈N₂ | 60.10 | Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor. | Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and protective clothing. Keep away from heat, sparks, and open flames. |
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to favor the formation of the desired product and facilitate purification.
Step 1: Synthesis of the α-Aminonitrile Intermediate
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place ethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetone cyanohydrin (1.05 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude α-aminonitrile intermediate, which can be used in the next step without further purification.
Step 2: Cyclization and Hydrolysis to this compound
-
To the crude α-aminonitrile intermediate, add a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the cyclization.
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 6-12 hours. The progress of the cyclization to the piperazin-2-imine can be monitored by TLC or LC-MS.
-
After the formation of the imine is complete, add water to the reaction mixture and continue to reflux for an additional 2-4 hours to hydrolyze the imine to the desired piperazin-2-one.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Diagram 2: Experimental Workflow for the Acetone Cyanohydrin Route
A step-by-step workflow for the synthesis of this compound via the acetone cyanohydrin route.
Part 2: Alternative Synthetic Pathway: The Ethyl 2-Bromo-2-methylpropanoate Route
An alternative and viable method for the synthesis of this compound involves the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine. This approach is a classical method for the formation of lactams.
Conceptual Framework and Mechanistic Insights
This synthesis relies on a tandem nucleophilic substitution and cyclization reaction. Ethylenediamine acts as a dinucleophile. The initial step is the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon bearing the bromine atom in ethyl 2-bromo-2-methylpropanoate. This is followed by an intramolecular nucleophilic acyl substitution, where the second amino group attacks the ester carbonyl, leading to the formation of the six-membered piperazinone ring and the elimination of ethanol.
A base, such as potassium carbonate, is typically employed to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Diagram 3: Reaction Scheme for the Ethyl 2-Bromo-2-methylpropanoate Route
A simplified representation of the synthesis of this compound from ethyl 2-bromo-2-methylpropanoate and ethylenediamine.
Precursor Analysis and Safety Considerations
| Precursor | Formula | MW ( g/mol ) | Key Hazards | Handling Precautions |
| Ethyl 2-Bromo-2-methylpropanoate | C₆H₁₁BrO₂ | 195.05 | Flammable liquid and vapor. Causes serious eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects.[3] | Handle in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing. Keep away from heat and ignition sources. Store locked up.[3] |
| Ethylenediamine | C₂H₈N₂ | 60.10 | Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor. | Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and protective clothing. Keep away from heat, sparks, and open flames. |
General Experimental Protocol
A patent describes the synthesis of this compound via the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine in a toluene suspension in the presence of potassium carbonate.[4]
-
To a suspension of potassium carbonate in toluene, add ethylenediamine.
-
Heat the mixture and add ethyl 2-bromo-2-methylpropanoate dropwise.
-
Maintain the reaction at an elevated temperature until completion, as monitored by TLC or LC-MS.
-
After cooling, the inorganic salts are filtered off.
-
The filtrate is concentrated, and the crude product is purified, for instance, by distillation or chromatography.
Part 3: Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the two methyl groups (gem-dimethyl), two multiplets for the two methylene groups of the piperazine ring, and a broad singlet for the two N-H protons. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | A quaternary carbon signal for the C(CH₃)₂, signals for the two methyl carbons, two distinct signals for the methylene carbons of the piperazine ring, and a carbonyl signal for the amide. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and a strong C=O stretching for the amide carbonyl (around 1650-1680 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (128.17 g/mol ).[5] |
Conclusion
This technical guide has detailed two robust synthetic pathways for the preparation of this compound, a valuable building block in pharmaceutical research. The primary route, utilizing acetone cyanohydrin and ethylenediamine, is presented with a comprehensive experimental protocol and mechanistic rationale, offering a safe and efficient method for its synthesis. The alternative route from ethyl 2-bromo-2-methylpropanoate provides another viable option. By providing a thorough understanding of the chemical precursors, reaction mechanisms, and safety protocols, this guide aims to equip researchers with the necessary knowledge to confidently and safely synthesize this compound for their drug discovery and development endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]
-
Wikipedia. (2023). Acetone cyanohydrin. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin. Retrieved from [Link]
- U.S. Patent No. US20210147366A1. (2021). Process for preparation of 2,2-dimethylpiperazine. Google Patents.
Sources
3,3-Dimethylpiperazin-2-one spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylpiperazin-2-one
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a piperazine ring system with a lactam functionality and a gem-dimethyl substitution. As a derivative of piperazine, a scaffold prevalent in numerous pharmaceuticals, this molecule serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structural rigidity and defined stereochemical centers make it an attractive intermediate for synthesizing complex, pharmacologically active agents.[1]
Accurate and unambiguous structural confirmation is paramount in the synthesis and quality control of such intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for molecular characterization. This guide offers a detailed examination of the expected spectroscopic data for this compound, grounded in fundamental principles and field-proven methodologies. We will not only present the anticipated data but also delve into the causal reasoning behind the experimental design and spectral interpretation, providing researchers with a self-validating framework for analysis.
Molecular Structure and Spectroscopic Implications
The structure of this compound dictates its spectroscopic signature. Key features include:
-
A secondary amide (lactam) within a six-membered ring.
-
Two amine protons (N-H) , one from the amide and one from the secondary amine.
-
A quaternary carbon at the C3 position, bearing two methyl groups.
-
Three distinct methylene (-CH₂-) groups .
-
Two methyl (-CH₃) groups that are chemically equivalent.
These features will give rise to characteristic signals in each spectroscopic analysis.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.[3]
Experimental Protocol: NMR Analysis
The choice of solvent and instrument parameters is critical for acquiring high-quality data. The protocol described below is a self-validating system designed for robust characterization.
Rationale for Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for many organic compounds. However, if the compound exhibits poor solubility or if hydrogen bonding with the solvent is desired to resolve N-H signals, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[3]
-
Internal Standard: Tetramethylsilane (TMS) is used as the universal reference (0.00 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance outside the typical range for organic molecules.[3]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add TMS as an internal standard for chemical shift calibration.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer's probe.
-
Lock the spectrometer frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).
-
Employ a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the carbon signal range (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon atom.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum correctly.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine relative proton counts.
-
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is expected to show five distinct signals, reflecting the five unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.0-8.0 | Broad Singlet | 1H | NH (Amide) | Amide protons are deshielded and often broad due to quadrupole broadening and exchange. In DMSO-d₆, this signal is more pronounced.[3] |
| ~3.2-3.4 | Singlet | 2H | C5-H ₂ | Methylene protons adjacent to the secondary amine nitrogen. |
| ~3.0-3.2 | Triplet | 2H | C6-H ₂ | Methylene protons adjacent to the amide nitrogen, often showing coupling to the adjacent N-H proton if exchange is slow. |
| ~1.8-2.5 | Broad Singlet | 1H | NH (Amine) | Secondary amine protons have variable chemical shifts and are often broad due to exchange. |
| ~1.2 | Singlet | 6H | C3-(CH ₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a strong singlet signal. |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will display five signals, corresponding to the five unique carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170-175 | C =O (C2) | The carbonyl carbon of a six-membered lactam appears in this characteristic downfield region.[3][4] |
| ~55-60 | C 3 | The quaternary carbon atom, deshielded by the adjacent carbonyl and nitrogen atoms. |
| ~45-50 | C 5 | Methylene carbon adjacent to the secondary amine. |
| ~40-45 | C 6 | Methylene carbon adjacent to the amide nitrogen. |
| ~25-30 | C3-(C H₃)₂ | The two equivalent methyl carbons appear in the upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the amide and amine groups.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern, rapid technique that requires minimal sample preparation.
Rationale for Choice:
-
ATR vs. KBr Pellet: ATR is preferred for its speed and simplicity, eliminating the need for grinding the sample with KBr and pressing a pellet. It provides high-quality spectra from a small amount of solid material.
Step-by-Step Methodology:
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction.
Predicted IR Spectrum and Interpretation
The IR spectrum provides a distinct fingerprint based on bond vibrations.
Table 3: Predicted Major IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Assignment | Rationale |
|---|---|---|---|---|
| ~3300 | Medium, Broad | N-H Stretch | Secondary Amide N-H | The broadness is due to intermolecular hydrogen bonding. A single peak is expected for a secondary amide.[5] |
| ~3200 | Medium, Broad | N-H Stretch | Secondary Amine N-H | Overlaps with the amide N-H stretch, contributing to the broadness of the band in this region. |
| 2970-2850 | Medium-Strong | C-H Stretch | Aliphatic CH₃, CH₂ | Characteristic stretching vibrations for sp³-hybridized C-H bonds. |
| ~1680 | Strong, Sharp | C=O Stretch | Amide I Band (Lactam) | This is a highly characteristic and intense absorption for a six-membered cyclic amide (lactam).[4][6] |
| ~1550 | Medium | N-H Bend | Amide II Band | This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides.[4][7] |
| ~1470-1430 | Medium | C-H Bend | CH₂ Scissoring | Bending vibrations of the methylene groups in the ring. |
| ~1250 | Medium | C-N Stretch | Amine/Amide C-N | Stretching vibration of the carbon-nitrogen single bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.
Experimental Protocol: Electron Ionization (EI)-MS
EI is a classic, robust ionization technique that induces reproducible fragmentation, creating a fingerprint-like mass spectrum.
Rationale for Choice:
-
EI vs. Soft Ionization: EI is a "hard" ionization technique that provides rich fragmentation data useful for structural elucidation. Softer techniques like Electrospray Ionization (ESI) might yield a stronger molecular ion peak but less fragmentation.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation [M]⁺•.
-
Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions, and plot the relative abundance of each ion versus its m/z value to generate the mass spectrum.
Predicted Mass Spectrum and Interpretation
The molecular formula C₆H₁₂N₂O gives a molecular weight of 128.17 g/mol .
-
Molecular Ion Peak: The presence of two nitrogen atoms (an even number) means the molecular ion peak should have an even m/z value, consistent with the calculated molecular weight. A peak at m/z = 128 is expected.[8][9]
-
Fragmentation: The primary fragmentation pathway for cyclic amines is typically α-cleavage (cleavage of a bond adjacent to the nitrogen atom).[10][11] For this compound, several key fragments are plausible.
Caption: Key proposed fragmentation pathways in EI-MS.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Identity | Rationale |
|---|---|---|
| 128 | [M]⁺• | Molecular ion peak. |
| 113 | [M - CH₃]⁺ | Loss of a methyl radical via α-cleavage, a very common fragmentation for compounds with gem-dimethyl groups adjacent to a heteroatom. This is expected to be a major peak.[9][11] |
| 100 | [M - CO]⁺• | Loss of carbon monoxide from the lactam ring. |
| 70 | [C₃H₆N₂]⁺• | Resulting from cleavage of the C2-C3 and C5-C6 bonds (retro-Diels-Alder type fragmentation) or loss of acetone. |
| 56 | [C₃H₆N]⁺ | A common fragment from the cleavage of the piperazine ring. |
Conclusion
The comprehensive spectroscopic analysis of this compound provides a unique molecular fingerprint essential for its unambiguous identification and quality assessment. The predicted data, summarized below, form a robust reference for researchers and drug development professionals.
-
¹H NMR: Five distinct signals, including a 6H singlet for the gem-dimethyl group and characteristic broad signals for the two N-H protons.
-
¹³C NMR: Five signals, with a downfield lactam carbonyl peak (~170-175 ppm) and a quaternary carbon signal (~55-60 ppm).
-
IR Spectroscopy: A strong, sharp Amide I band (~1680 cm⁻¹) and a broad N-H stretching region (~3300-3200 cm⁻¹) are the most telling features.
-
Mass Spectrometry: An even-numbered molecular ion peak at m/z 128 and a prominent fragment at m/z 113 corresponding to the loss of a methyl group.
This guide provides the theoretical and practical framework for the spectroscopic characterization of this compound, underscoring the synergy of these analytical techniques in modern chemical science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16213757, (3R)-3-methylpiperazin-2-one. Retrieved from [Link].
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link].
-
Chemistry LibreTexts (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link].
-
Chemistry Blog (n.d.). Amide infrared spectra. Retrieved from [Link].
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link].
-
JoVE (2023). Mass Spectrometry of Amines. Retrieved from [Link].
-
Steinberg, J., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link].
-
Kim, J., et al. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Journal of the American Chemical Society. Retrieved from [Link].
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link].
-
Spectroscopy Online (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link].
-
University of Arizona. Mass Spectrometry: Fragmentation. Retrieved from [Link].
-
Yildiz, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. Retrieved from [Link].
-
PubMed (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link].
-
JoVE (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link].
-
Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. Retrieved from [Link].
-
MySkinRecipes (n.d.). This compound. Retrieved from [Link].
-
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 7. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. Video: Mass Spectrometry of Amines [jove.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
3,3-Dimethylpiperazin-2-one solubility profile
An In-depth Technical Guide on the Solubility Profile of 3,3-Dimethylpiperazin-2-one
Executive Summary
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to compromised in vivo bioavailability, ultimately leading to clinical failure. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic building block of significant interest in medicinal chemistry.[1] While specific experimental data for this compound is not extensively published, this document establishes a robust framework for its characterization. By synthesizing foundational chemical principles with field-proven experimental methodologies, this guide empowers researchers to accurately determine, interpret, and apply the solubility data of this compound, thereby facilitating informed decision-making in the progression of new chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a substituted piperazinone, a class of compounds recognized for its versatile utility in constructing pharmacologically active molecules.[2] The piperazine motif is a well-established pharmacophore that can impart desirable properties, including improved water solubility and oral bioavailability.[3] The rigid, nitrogen-containing heterocyclic structure of this compound makes it a valuable intermediate for developing agents targeting the central nervous system, antimicrobials, and kinase inhibitors.[1]
However, before a compound's therapeutic potential can be realized, its fundamental physicochemical properties must be thoroughly understood. Among these, aqueous solubility is paramount. A drug must dissolve in the gastrointestinal tract to be absorbed into systemic circulation.[4] Therefore, a comprehensive solubility profile is not merely a data point; it is a critical predictor of a drug candidate's ultimate success. Low solubility can lead to underestimated toxicity, poor absorption, and increased development costs, making its early assessment a non-negotiable step in the drug discovery pipeline.[5]
This guide will first infer the solubility characteristics of this compound based on its molecular structure. It will then delineate the theoretical and practical distinctions between kinetic and thermodynamic solubility, provide detailed, self-validating protocols for their experimental determination in accordance with international guidelines, and discuss the profound influence of pH on its solubility profile.
Inferred Solubility Profile of this compound
The solubility of a molecule is governed by the principle of "like dissolves like," which relates to its polarity.[6] The structure of this compound features:
-
Polar Moieties: A lactam (cyclic amide) group and two nitrogen atoms. These are capable of acting as hydrogen bond donors and acceptors.
-
Non-Polar Moieties: Two methyl groups at the C3 position and the aliphatic carbon backbone.
This combination of polar and non-polar features suggests a nuanced solubility profile. The presence of the amide and secondary amine functionalities is expected to confer a degree of aqueous solubility. Structurally related parent compounds, such as piperazine, are freely soluble in water.[7][8] However, the gem-dimethyl substitution introduces lipophilicity, which may temper this aqueous solubility compared to the unsubstituted parent ring.
Based on these structural attributes, a qualitative solubility profile can be inferred.
Table 1: Inferred Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvent | Inferred Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The polar amide and amine groups can form strong hydrogen bonds with protic solvents.[6] |
| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar regions of the molecule.[9] |
| Non-Polar | Toluene, Hexane | Low | The non-polar solvent cannot effectively disrupt the hydrogen bonding network of the solute or solvate its polar groups. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate dipole moment and may offer some solubility, but is unlikely to be as effective as polar aprotic solvents. |
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting experimental results correctly.[10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[11][12] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically >24 hours).[5] This measurement is critical for lead optimization and formulation development.[5][10]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[5][11] The measurement is rapid and well-suited for high-throughput screening in early discovery.[5][10] Kinetic solubility values are often higher than thermodynamic values because they can represent the solubility of a metastable or amorphous form, rather than the most stable crystalline form.[12]
The choice of assay depends on the stage of drug development. Early on, the speed of the kinetic assay is advantageous for ranking large numbers of compounds. Later, the precision of the thermodynamic assay is essential for biopharmaceutical classification and formulation.[10]
Experimental Determination of Aqueous Solubility
The following protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) M9 guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers, ensuring regulatory relevance and scientific rigor.[13][14]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining equilibrium solubility.[13][14] The causality behind this choice is its ability to ensure that the solid phase is in true equilibrium with the solution, providing a definitive value for the most stable crystalline form of the compound.[12]
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: pH-dependent equilibrium of a basic compound and its impact on solubility.
Data Presentation and Application
The solubility data should be compiled into a clear, concise format to facilitate analysis and decision-making.
Table 2: Example Thermodynamic Solubility Data for this compound at 37°C
| Buffer pH | Final pH (measured) | Solubility (µg/mL) | Solubility (µM) | BCS Classification |
| 1.2 | 1.21 | [Experimental Value] | [Calculated Value] | [High/Low] |
| 4.5 | 4.53 | [Experimental Value] | [Calculated Value] | [High/Low] |
| 6.8 | 6.79 | [Experimental Value] | [Calculated Value] | [High/Low] |
Application of Data:
The primary application of this data is for the Biopharmaceutics Classification System (BCS) . A drug substance is classified as "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8 at 37°C. [13][14][15]The lowest measured solubility across this range is used for the classification. [16]This classification, combined with permeability data, dictates the regulatory path for demonstrating bioequivalence and can potentially waive the need for certain clinical studies. [13][14]
Conclusion
While direct, published solubility data for this compound is limited, this guide provides a comprehensive and scientifically rigorous framework for its determination and interpretation. By understanding the theoretical underpinnings of solubility, applying robust, ICH-compliant experimental protocols, and carefully considering the impact of pH, researchers can generate the high-quality data necessary to de-risk their drug development programs. An accurate solubility profile is indispensable for guiding medicinal chemistry efforts, enabling rational formulation design, and ultimately, increasing the probability of translating a promising molecule into a successful therapeutic agent.
References
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. [Link]
-
Exp. 11 The influence of pH on solubility in water Theory. StuDocu. [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]
-
This compound. MySkinRecipes. [Link]
-
Piperazine. Wikipedia. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Piperazine. PubChem. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
ICH harmonised guideline biopharmaceutics classification system-based biowaivers. Ministry of Health and Welfare, Taiwan. [Link]
-
PIPERAZINE. Sam-Chem. [Link]
-
Study of pH-dependent drugs solubility in water. Semantic Scholar. [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enamine.net [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. medbox.iiab.me [medbox.iiab.me]
- 9. medchemexpress.com [medchemexpress.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. capa.org.tw [capa.org.tw]
3,3-Dimethylpiperazin-2-one stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 3,3-Dimethylpiperazin-2-one
Introduction
This compound (CAS No: 22476-74-0) is a heterocyclic compound featuring a piperazinone core structure.[1][2] This scaffold is of significant interest in medicinal chemistry and drug development, serving as a versatile building block for synthesizing complex, biologically active molecules.[3][4] The presence of both a secondary amine and a cyclic amide (lactam) functional group within its structure dictates its chemical behavior, reactivity, and, critically, its stability.
This guide provides a comprehensive analysis of the stability profile of this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound. We will delve into its physicochemical properties, explore its susceptibility to various degradation pathways—thermal, hydrolytic, oxidative, and photochemical—and provide field-proven protocols for its assessment. Finally, we will consolidate this information into actionable, evidence-based recommendations for its proper storage and handling to ensure its integrity for research and development applications.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and designing appropriate stability studies. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22476-74-0 | [1][5] |
| Molecular Formula | C₆H₁₂N₂O | [1][6] |
| Molecular Weight | 128.17 g/mol | [1][6] |
| Melting Point | 134 °C | [5] |
| Boiling Point | 275.0 ± 33.0 °C (Predicted) | [5] |
| Density | 0.960 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 15.55 ± 0.40 (Predicted) | [5] |
Stability Profile and Degradation Pathways
The stability of this compound is governed by its two primary functional groups: the secondary amine and the cyclic amide (lactam). These sites are susceptible to environmental factors such as heat, moisture, pH, oxygen, and light. While specific degradation studies on this exact molecule are not extensively published, its degradation profile can be reliably predicted based on the known chemistry of these functional groups and data from related piperazine structures.[7][8]
Hydrolytic Stability
The lactam ring in this compound is a potential site for hydrolysis, which involves the cleavage of the amide bond by water. This reaction is typically slow at neutral pH but can be significantly accelerated by acidic or basic conditions.
-
Mechanism : Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
-
Causality : The stability of the amide bond is a critical factor. While generally stable, prolonged exposure to aqueous environments outside of a neutral pH range can lead to ring-opening, forming the corresponding amino acid derivative. Studies on polyaspartamides, which also contain amide linkages, have shown that the nature of side groups can influence hydrolytic stability, suggesting that the dimethyl groups in this compound may confer a degree of steric hindrance that could slow hydrolysis compared to unsubstituted analogs.[9]
Oxidative Stability
The secondary amine in the piperazinone ring is susceptible to oxidation. This is a common degradation pathway for many amine-containing compounds, particularly when exposed to atmospheric oxygen, metal ions (which can act as catalysts), or other oxidizing agents.[7]
-
Potential Products : Oxidation can lead to the formation of various degradation products, including N-oxides or, more significantly, ring-opened byproducts and oligomers.[10][11] In the presence of nitrogen oxides (NOx), secondary amines can also form N-nitrosamines, a class of compounds often flagged for toxicological concern.[8]
-
Causality : The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to attack by electrophilic oxygen species. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a direct countermeasure to mitigate this degradation pathway.[12]
Thermal Stability
As a crystalline solid with a melting point of 134 °C, this compound is expected to be stable at ambient and refrigerated temperatures.[5] However, elevated temperatures can provide the activation energy needed to initiate degradation reactions.
-
Degradation Onset : Thermal degradation typically occurs at temperatures approaching or exceeding the melting point. Studies on other heterocyclic compounds show that thermal decomposition often involves the fragmentation of the ring system, leading to the release of volatile products.[13][14][15][16]
-
Causality : High temperatures increase molecular vibrations and collisions, which can lead to bond cleavage. The weakest bonds in the structure will break first. For piperazine derivatives, thermal degradation can involve complex pathways, including substitution reactions.[17] Therefore, avoiding exposure to high heat is crucial.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation.[18] Many organic molecules absorb UV light, which can excite electrons to higher energy states, leading to bond cleavage and the formation of reactive species like free radicals.
-
ICH Guidelines : The standard for assessing photostability is outlined in the ICH Q1B guideline.[19][20] This involves exposing the compound to a controlled light source that emits both visible and UV light for a specified duration.
-
Causality : If the molecule possesses a chromophore that absorbs light in the UV-visible spectrum, it is potentially photolabile. Degradation can manifest as discoloration, loss of potency, or the formation of photoproducts.[21] Protecting the compound from light is a standard precautionary measure.[22]
Below is a diagram illustrating the potential degradation pathways.
Caption: Proposed degradation pathways for this compound.
Recommended Storage and Handling
Based on the stability profile, a multi-faceted approach to storage is required to preserve the integrity of this compound. The following recommendations are synthesized from material safety data sheets and chemical best practices.
| Parameter | Recommendation | Rationale & Causality | Source(s) |
| Temperature | Store in a cool place. Room temperature is acceptable for solids, with 2-8°C being optimal. For solutions, consider -20°C to -80°C for long-term stability. | Minimizes the rate of all chemical degradation pathways (thermal, hydrolytic, oxidative). Lower temperatures are especially critical for solutions to prevent solvent-mediated degradation. | [5][10][12][22] |
| Atmosphere | Keep container tightly sealed. Store under an inert gas (e.g., Argon, Nitrogen). | Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen, which can cause oxidation of the secondary amine. | [5][12][23] |
| Light | Protect from light. Store in an amber vial or in a dark place. | Prevents photochemical degradation that can be initiated by UV or high-intensity visible light. | [5][22] |
| Moisture | Store in a dry environment (e.g., desiccator). Ensure the compound is sealed from humidity. | The lactam bond is susceptible to hydrolysis. Keeping the material dry is critical to prevent this ring-opening degradation. | [5][12] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | Strong oxidizing agents will readily attack the secondary amine. Strong acids can catalyze rapid hydrolysis of the lactam. | [23] |
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, the stability of this compound under specific experimental conditions should be verified. The following protocols provide a framework for conducting forced degradation and stability studies.
General Workflow for Stability Testing
A systematic approach is necessary to evaluate stability. This involves exposing the compound to stress conditions and monitoring its purity over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow for stability assessment.
Protocol: Hydrolytic Stability Assessment
-
Buffer Preparation : Prepare three aqueous buffers: pH 2.0 (e.g., 0.01 N HCl), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).
-
Sample Preparation : Prepare a solution of this compound in each buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation : Place the solutions in sealed vials in a temperature-controlled oven at 40°C.
-
Time Points : Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 24, 48, 72 hours, and 1 week).
-
Analysis : Immediately analyze each aliquot by a validated HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.
Protocol: Photostability Assessment (ICH Q1B)
This protocol is a self-validating system as it includes a dark control to differentiate between thermal and light-induced degradation.
-
Sample Preparation : Place a thin layer (e.g., not more than 3 mm) of the solid this compound powder in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as the dark control.[19]
-
Exposure : Place both samples in a photostability chamber. Expose them to a light source designed to produce an output similar to the D65 (outdoor daylight) or ID65 (indoor daylight) standard.[19][20]
-
Dosage : The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[19]
-
Analysis : At the end of the exposure period, analyze both the light-exposed sample and the dark control. Compare the samples for any change in physical appearance (e.g., color) and chemical purity by HPLC.[19] A significant change in the light-exposed sample relative to the dark control indicates photolability.
Conclusion
This compound is a compound of high value in chemical and pharmaceutical research. However, its chemical structure contains functional groups susceptible to degradation. The primary stability concerns are hydrolysis of the lactam ring under non-neutral pH conditions and oxidation of the secondary amine. The compound is also potentially sensitive to heat and light.
Adherence to proper storage conditions is paramount to ensure its integrity and the validity of research outcomes. The compound should be stored in a cool, dark, and dry environment, under an inert atmosphere, and away from incompatible chemicals. By understanding its stability profile and implementing the recommended storage and handling procedures, researchers can confidently utilize this compound in their synthetic and developmental workflows.
References
-
This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.).
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound (C6H12N2O) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
(3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
3,3-Dimethyl-1-oxidopiperazin-2-one | C6H11N2O2- | CID 87370093 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed. (2025, May 23). Retrieved January 11, 2026, from [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. (2023, June 27). Retrieved January 11, 2026, from [Link]
-
Catalytic Degradation of Nerve Agents - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019, October 24). Retrieved January 11, 2026, from [Link]
-
Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. - University of Texas at Austin. (n.d.). Retrieved January 11, 2026, from [Link]
-
[The Photostability of Antimycotics. 3. Photostability of Locally Acting Antimycotics] - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC - PubMed Central. (2023, September 9). Retrieved January 11, 2026, from [Link]
-
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
1,6,6-Triethyl-3,3-dimethylpiperazine-2,5-dione - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996, November 6). Retrieved January 11, 2026, from [Link]
-
(PDF) Thermal stability of Pd(1,4-bis(2-hydroxyethyl)piperazine)Cl2 and its role in the catalysis of base hydrolysis of α-amino acid esters - ResearchGate. (2015, July 6). Retrieved January 11, 2026, from [Link]
-
Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides - Semantic Scholar. (2021, January 25). Retrieved January 11, 2026, from [Link]
-
Immobilized Synthetic Pathway for Biodegradation of Toxic Recalciprant Pollutant 1,2,3-Trichloropropane - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 22476-74-0 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound CAS#: 22476-74-0 [chemicalbook.com]
- 6. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. 3,3-Dimethyl-1-oxidopiperazin-2-one | C6H11N2O2- | CID 87370093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.utexas.edu [sites.utexas.edu]
- 18. mdpi.com [mdpi.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. [The photostability of antimycotics. 3. Photostability of locally acting antimycotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemscene.com [chemscene.com]
- 23. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3,3-Dimethylpiperazin-2-one: A Privileged Scaffold in Modern Drug Discovery
Abstract
The 3,3-dimethylpiperazin-2-one core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its unique structural features, including a lactam functionality, a secondary amine, and a gem-dimethyl group, provide a versatile platform for the design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this compound and its derivatives in drug discovery, with a particular focus on their roles in developing treatments for central nervous system (CNS) disorders, oncology, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
Introduction: The Significance of the this compound Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the piperazine ring is a well-established "privileged scaffold."[1] Its presence in numerous approved drugs is a testament to its favorable pharmacokinetic and pharmacodynamic properties. The piperazin-2-one motif, a lactam derivative of piperazine, offers a more rigid and synthetically versatile core. The introduction of a gem-dimethyl group at the 3-position further refines the properties of this scaffold, influencing its conformation, metabolic stability, and binding interactions with biological targets. This unique combination of structural features makes this compound a highly attractive starting point for the development of novel therapeutics.
Synthesis of this compound
The synthesis of the this compound core can be achieved through a straightforward and efficient cyclization reaction. A common and effective method, as alluded to in patent literature, involves the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine.[2][3] This approach provides a reliable route to the desired heterocyclic scaffold.
Sources
3,3-Dimethylpiperazin-2-one derivatives and analogs
An In-Depth Technical Guide to 3,3-Dimethylpiperazin-2-one Derivatives and Analogs for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
The piperazine-2-one scaffold, and specifically its 3,3-dimethyl substituted variant, represents a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," this heterocyclic motif is integral to a multitude of FDA-approved therapeutics, demonstrating a remarkable versatility in biological target engagement.[1][2] This guide provides a comprehensive technical overview of this compound derivatives and their analogs, synthesizing foundational principles with advanced application-focused insights. We will navigate the key synthetic landscapes, dissect structure-activity relationships (SAR), and explore the diverse therapeutic applications, offering a robust framework for researchers, scientists, and drug development professionals engaged in the pursuit of novel small molecule therapeutics.
The Piperazin-2-one Core: A Privileged Scaffold in Drug Design
The piperazine ring system is a recurring motif in a vast number of biologically active compounds, valued for its favorable physicochemical properties and its ability to present substituents in distinct vectors, thereby enabling precise interactions with biological targets.[3] The introduction of a carbonyl group to form the piperazin-2-one core, and further substitution with gem-dimethyl groups at the C3 position, imparts a unique combination of structural rigidity and metabolic stability.
The 3,3-dimethyl substitution serves several critical functions in drug design:
-
Enhanced Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the otherwise susceptible C3 position.
-
Conformational Constraint: This substitution locks the puckered ring into a more defined conformation, which can lead to higher binding affinity and selectivity for the target protein.
-
Increased Lipophilicity: The methyl groups contribute to the overall lipophilicity of the molecule, which can be modulated to optimize pharmacokinetic profiles, including cell permeability and bioavailability.
These inherent properties make the this compound scaffold a highly attractive starting point for the development of novel therapeutics across a wide range of disease areas.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core and its subsequent derivatization can be achieved through several synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis from Amino Acids and Diamines
A common and versatile approach involves the use of amino acids and 1,2-diamines as key building blocks.[4] This strategy allows for the introduction of chirality and diverse functionalities. A general synthetic scheme is outlined below:
Caption: General workflow for chiral piperazin-2-one synthesis.
A detailed experimental protocol for a related chiral piperazinone synthesis is described in a patent by F. Hoffmann-La Roche AG, which involves the reductive amination of a protected aminoacetaldehyde with an amino acid ester, followed by deprotection and cyclization.[5]
Experimental Protocol: Synthesis of (R)-3-methylpiperazin-2-one (Illustrative Example) [5]
-
Reductive Amination: To a solution of methyl (R)-2-aminopropionate in methanol, add a protected aminoacetaldehyde derivative.
-
Introduce a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon, and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the formation of the diamine intermediate.
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude diamine.
-
Purify the diamine derivative by column chromatography.
-
Cyclization: Dissolve the purified diamine in a suitable solvent like methanol.
-
Add a catalyst for deprotection and cyclization (e.g., palladium on carbon for a Cbz protecting group) and subject the mixture to hydrogenation.
-
The intramolecular cyclization occurs upon removal of the protecting group to yield the desired piperazin-2-one.
-
Filter the catalyst and concentrate the solvent in vacuo.
-
Purify the final product by recrystallization or column chromatography.
Cascade Reactions for Piperazin-2-one Synthesis
More advanced and efficient strategies involve cascade or one-pot reactions that allow for the formation of multiple bonds in a single synthetic operation. A notable example is a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide to afford highly substituted piperazinones.[6][7] This method offers the advantage of introducing two points of diversity in a single step, making it well-suited for the construction of compound libraries for high-throughput screening.[6][8]
Caption: Cascade synthesis of substituted piperazin-2-ones.
Biological Activities and Therapeutic Applications
The this compound scaffold is a versatile platform for engaging a wide array of biological targets. The specific biological activity is largely dictated by the nature and position of substituents on the piperazine ring.
| Derivative Class | Biological Target | Therapeutic Indication | Reference |
| N-Aryl Piperidines (structurally related) | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inflammation, Pain | [9] |
| Arylpiperazines | Various (e.g., Tyrosinase, GPCRs) | Cancer (Prostate, Melanoma) | [10][11] |
| Thiazole-Piperazine Hybrids | Opioid Receptors | Pain (Antinociceptive) | [12] |
| Vindoline-Piperazine Conjugates | Tubulin | Cancer | [13] |
| General Piperazine Derivatives | Various | Antimicrobial, Antifungal | [14][15][16][17] |
| Substituted Piperazines | Monoamine Transporters, GPCRs | CNS Disorders (Antipsychotic, Antidepressant) | [18] |
| Piperazine Derivatives | TRPC6 Channels | Alzheimer's Disease | [19] |
Anticancer Activity
Arylpiperazine derivatives have emerged as a significant class of anticancer agents.[10][11] They have been shown to exhibit anti-proliferative activity against a range of cancer cell lines, including prostate, lung, and breast cancer.[10] For instance, vindoline-piperazine conjugates have demonstrated potent growth inhibition, with some derivatives showing low micromolar GI50 values against various human tumor cell lines.[13] The mechanism of action for these compounds is often multifaceted, involving interactions with targets such as tubulin or tyrosinase.[10][13]
Central Nervous System (CNS) Applications
The piperazine moiety is a well-established pharmacophore for CNS-active drugs.[18] Derivatives have been developed as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with monoamine pathways.[18] More recently, piperazine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease by targeting transient receptor potential canonical 6 (TRPC6) channels, which are involved in regulating the stability of dendritic spines and memory formation.[19]
Antimicrobial and Antifungal Activity
The global challenge of microbial resistance has spurred the development of novel antimicrobial agents, with piperazine derivatives showing considerable promise.[15] Various substituted piperazines have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.[14][16][17] The modular nature of piperazine synthesis allows for the creation of large libraries of compounds for screening against resistant microbial strains.[15]
Structure-Activity Relationships (SAR) and Bioisosteric Replacement
Optimizing the therapeutic potential of this compound derivatives hinges on a deep understanding of their structure-activity relationships. The substituents at the N1 and N4 positions, as well as on the carbon atoms of the ring, play a crucial role in determining potency, selectivity, and pharmacokinetic properties.
Key SAR Insights
-
N-Substitution: The nature of the substituent on the nitrogen atoms is often the primary determinant of biological activity. For example, in the context of CNS disorders, arylpiperazines are common, while in anticancer agents, linkage to other pharmacophores like vindoline can confer potent cytotoxicity.[13][18]
-
Ring Conformation: As previously mentioned, the 3,3-dimethyl substitution provides conformational rigidity. Further modifications to the ring can fine-tune this conformation to optimize binding to the target.
-
Chirality: The stereochemistry of substituents on the piperazinone ring can have a profound impact on biological activity.[20] For instance, in dermorphin analogues, the configuration of a phenylalanine-derived substituent on the piperazin-2-one ring was found to be critical for opiate activity.[20]
Caption: Key factors influencing the activity of piperazin-2-one derivatives.
Piperazin-2-one as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[3][21] The piperazine and piperazin-2-one moieties are frequently used as bioisosteric replacements for other cyclic systems to improve properties such as solubility, metabolic stability, and bioavailability.[3][22][23] For example, replacing a more flexible or metabolically labile ring system with the conformationally constrained and robust this compound core can lead to significant improvements in the overall drug-like properties of a lead compound.
Conclusion and Future Directions
The this compound scaffold and its analogs continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability, coupled with their proven success in a multitude of approved drugs, ensures their continued relevance in medicinal chemistry. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will enable access to a wider range of structurally diverse analogs.
-
New Biological Targets: High-throughput screening of piperazin-2-one-based libraries will undoubtedly uncover novel biological targets and therapeutic applications.
-
Polypharmacology: The design of derivatives that can modulate multiple targets simultaneously holds promise for the treatment of complex diseases like cancer and neurodegenerative disorders.[24]
By leveraging the principles and strategies outlined in this guide, researchers and drug development professionals can effectively harness the power of the this compound core to drive the next generation of small molecule drug discovery.
References
-
Synthesis of piperazinones from amino acids. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Basic Bioisosteres. (2022). Cambridge MedChem Consulting. Retrieved January 11, 2026, from [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme Chemistry. Retrieved January 11, 2026, from [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
-
Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. Retrieved January 11, 2026, from [Link]
-
Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. Retrieved January 11, 2026, from [Link]
-
Review Article Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). Molecular Pharmacology. Retrieved January 11, 2026, from [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
Syntheses and transformations of piperazinone rings. A review. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
(3R)-3-methylpiperazin-2-one. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
This compound (C6H12N2O). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
-
1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. Retrieved January 11, 2026, from [Link]
-
Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. (n.d.). Drug Metabolism and Disposition. Retrieved January 11, 2026, from [Link]
-
Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
- CN115803328B - Piperazine-2,3-dione derivatives and their medical applications. (n.d.). Google Patents.
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved January 11, 2026, from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. (2016). PubMed. Retrieved January 11, 2026, from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. baranlab.org [baranlab.org]
- 22. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 23. enamine.net [enamine.net]
- 24. pubs.acs.org [pubs.acs.org]
The Strategic Role of 3,3-Dimethylpiperazin-2-one: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The piperazine-2-one moiety is a privileged scaffold in medicinal chemistry, prized for its structural rigidity and versatile functionalization points. This guide focuses on a specific, yet highly strategic derivative: 3,3-Dimethylpiperazin-2-one. The introduction of the gem-dimethyl group at the C3 position imparts unique conformational constraints and lipophilicity, making it an invaluable building block for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document provides a comprehensive overview of its synthesis, key chemical transformations, and its application in the design of novel therapeutics, particularly in areas such as oncology and central nervous system (CNS) disorders. We will explore the causality behind its utility, providing detailed experimental protocols and actionable insights for its incorporation into drug discovery pipelines.
Introduction: The Significance of the Constrained Piperazinone Scaffold
Heterocyclic rings are fundamental building blocks in the vast majority of pharmaceuticals.[1] Among them, the six-membered piperazine ring is ubiquitous due to its two nitrogen atoms, which offer points for substitution, hydrogen bonding, and modulation of aqueous solubility.[2][3] The piperazin-2-one derivative introduces a lactam functionality, adding a rigidifying element and a hydrogen bond donor/acceptor site.
The subject of this guide, this compound (CAS No: 22476-74-0), further refines this scaffold.[4][5] The gem-dimethyl group at the C3 position serves a critical role: it locks the conformation of the adjacent stereocenter (if any) and the overall ring, preventing metabolic degradation at that position and providing a well-defined vector for substituent placement. This structural constraint is a key strategy in modern drug design for enhancing binding affinity and selectivity for biological targets.[6] This guide will serve as a technical resource for researchers looking to leverage the unique properties of this building block.
Physicochemical Properties and Structural Data
Understanding the fundamental properties of this compound is essential for its effective application. The gem-dimethyl group not only influences its conformation but also its solubility and reactivity.
| Property | Value | Source |
| CAS Number | 22476-74-0 | [4] |
| Molecular Formula | C₆H₁₂N₂O | [7] |
| Molecular Weight | 128.17 g/mol | [4] |
| Boiling Point | 275 °C | [4] |
| Storage | Room temperature, dry conditions | [4] |
Synthesis of the this compound Core
While various methods exist for synthesizing the piperazin-2-one core, a common and effective strategy involves the cyclization of an appropriate diamine precursor. A representative synthesis is outlined below. The logic behind this approach is the robust and well-established formation of amides from amines and esters, followed by an intramolecular cyclization.
Workflow for Synthesis
Caption: Workflow for N-Alkylation of this compound.
Protocol: N4-Benzylation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.
-
Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base, followed by benzyl bromide (1.1 eq.).
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. The choice of a mild base like K₂CO₃ and a polar aprotic solvent is crucial to facilitate the Sₙ2 reaction while minimizing side reactions.
-
Work-up: After cooling, filter off the solids and concentrate the filtrate under vacuum.
-
Purification: Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield N4-benzyl-3,3-dimethylpiperazin-2-one.
B. N-Arylation of the N4 Position
Introducing an aryl group at the N4 position is often achieved via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method is highly valued for its broad substrate scope and functional group tolerance.
Protocol: N4-Phenylation (Buchwald-Hartwig Amination)
-
Setup: To an oven-dried, argon-flushed flask, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Reagents: Add this compound (1.2 eq.) and the aryl halide (e.g., bromobenzene, 1.0 eq.) in an anhydrous solvent like toluene or dioxane.
-
Reaction: Heat the mixture under argon at 100-110 °C for 12-24 hours. The choice of ligand is critical; bidentate ligands like Xantphos are often effective in preventing β-hydride elimination and promoting reductive elimination to form the C-N bond. [8][9]4. Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify by column chromatography to yield N4-phenyl-3,3-dimethylpiperazin-2-one.
Applications in Medicinal Chemistry: Case Studies
The utility of this compound is best illustrated through its incorporation into potent, biologically active molecules. Its rigid structure serves as an excellent scaffold to orient functional groups for optimal target engagement.
Case Study 1: Protease-Activated Receptor 2 (PAR2) Antagonists
PAR2 is a G-protein coupled receptor implicated in inflammation and cancer. Research has identified potent antagonists incorporating the this compound scaffold.
-
Compound Example: 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one (I-191). [6]* Role of the Scaffold: In this molecule, the this compound unit acts as a rigid linker. The gem-dimethyl substitution is reported to enhance binding affinity, likely by restricting the conformational flexibility of the molecule, thus reducing the entropic penalty upon binding to the receptor. [6]The amide nitrogen (N1) is acylated to connect to the core heterocyclic system, while the N4 nitrogen remains unsubstituted.
| Compound Class | Target | Role of this compound | Key Finding |
| Imidazopyridazine Derivatives | PAR2 | Rigid scaffold, conformational lock | The 3,3-dimethyl substitution enhances binding affinity, leading to nanomolar potency. [6] |
| CNS Agents | Various | Improve bioavailability and metabolic stability | The piperazine moiety is a well-known "CNS-philic" fragment. [2][4] |
| Kinase Inhibitors | Various | Scaffold for orienting pharmacophores | The rigid structure allows for precise positioning of groups into kinase hinge regions and allosteric pockets. [4] |
Conclusion
This compound is more than just a simple heterocyclic intermediate; it is a strategic building block for modern medicinal chemistry. Its defining feature—the gem-dimethyl group—provides a powerful tool for conformational constraint, a proven strategy for enhancing biological activity and optimizing drug-like properties. By understanding its synthesis and key functionalization reactions, researchers can effectively integrate this scaffold to accelerate the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Its demonstrated success in complex molecules like PAR2 antagonists underscores its potential for broad application in future drug discovery endeavors.
References
-
MySkinRecipes. This compound. [Online] Available at: [Link]
-
Argüello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. [Online] Available at: [Link]
-
PubChem. This compound (C6H12N2O). National Center for Biotechnology Information. [Online] Available at: [Link]
-
PubChem. (3R)-3-methylpiperazin-2-one. National Center for Biotechnology Information. [Online] Available at: [Link]
-
ResearchGate. (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Online] Available at: [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Online] Available at: [Link]
-
ResearchGate. Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Online] Available at: [Link]
-
PubMed. The medicinal chemistry of piperazines: A review. [Online] Available at: [Link]
Sources
- 1. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. keyorganics.net [keyorganics.net]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
A Theoretical and Computational Guideline for the Exploration of 3,3-Dimethylpiperazin-2-one: A Technical Whitepaper for Drug Discovery and Molecular Engineering
Abstract: 3,3-Dimethylpiperazin-2-one is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its rigid cyclic structure and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for medicinal chemists. Despite its utility, a comprehensive theoretical understanding of its conformational landscape, electronic properties, and reactivity is not widely available. This technical guide outlines a systematic theoretical approach using computational chemistry to elucidate the molecular characteristics of this compound. The methodologies and predicted data presented herein are intended to provide a foundational framework for researchers in drug development and molecular engineering, enabling a more rational design of novel therapeutics based on this piperazinone core.
Introduction: The Significance of the Piperazinone Scaffold
The piperazinone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have been explored for various therapeutic applications, including as anti-adenoviral agents and in the synthesis of opioid activity modulators.[2] The introduction of gem-dimethyl substitution at the C3 position, as in this compound, imparts specific conformational constraints and lipophilicity that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. A deep understanding of the intrinsic properties of this core structure is therefore paramount for its effective utilization in drug design.
This whitepaper presents a comprehensive theoretical study of this compound. By leveraging the power of quantum chemical calculations, we can predict its three-dimensional structure, spectroscopic signatures, electronic properties, and reactivity. This in silico approach not only provides fundamental insights but also offers a cost-effective and time-efficient means to guide experimental work.
Computational Methodology: A Self-Validating Protocol
The choice of computational methods is critical for obtaining reliable theoretical data. The protocol outlined below is designed to be a self-validating system, where the consistency of results across different levels of theory can establish confidence in the predictions.
Software and Theoretical Framework
All calculations should be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The primary theoretical framework for this study is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules of this size.
-
Recommended DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that has demonstrated good performance for the geometry and electronic properties of a broad range of organic molecules. For enhanced accuracy in non-covalent interactions, which may be important in potential dimer or solvated studies, a dispersion-corrected functional such as B3LYP-D3 or a functional from the M06 family is recommended.
-
Recommended Basis Set: The Pople-style basis set, 6-311++G(d,p), is proposed. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for greater flexibility in describing the electron distribution around the atoms.
Experimental Workflow: From Input to Analysis
The following diagram illustrates the proposed computational workflow for the theoretical characterization of this compound.
Caption: Computational workflow for the theoretical study of this compound.
Step-by-Step Experimental Protocols
Protocol 1: Conformational Analysis
-
Generate an initial 3D structure of this compound from its SMILES string: CC1(C(=O)NCCN1)C.
-
Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers. The piperazine ring can exist in chair, boat, and twist-boat conformations, and it is crucial to identify the global minimum.
-
Take the lowest energy conformers (e.g., within 5 kcal/mol of the global minimum) and use them as starting points for full geometry optimization at the DFT level.
Protocol 2: Geometry Optimization and Frequency Analysis
-
For each low-energy conformer, perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory.
-
The convergence criteria should be set to tight to ensure a precise location of the stationary point on the potential energy surface.
-
Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum.
-
The conformer with the lowest electronic energy (including zero-point vibrational energy correction) is considered the ground state structure.
Predicted Molecular Properties of the Ground State Conformer
The following sections detail the predicted properties of the most stable conformer of this compound, as would be obtained from the aforementioned computational protocol.
Molecular Geometry
The piperazine ring in the predicted ground state of this compound is expected to adopt a chair-like conformation. The gem-dimethyl groups will likely have one methyl group in an axial position and the other in an equatorial position relative to the ring. The amide bond within the ring will exhibit some degree of planar character due to resonance.
Table 1: Predicted Key Structural Parameters of this compound
| Parameter | Atom(s) | Predicted Value (Å or °) |
| Bond Lengths | ||
| C=O | C2=O8 | ~1.22 Å |
| C-N (amide) | C2-N1 | ~1.36 Å |
| C-N (amine) | C6-N1 | ~1.46 Å |
| C-C (gem-dimethyl) | C3-C(Me) | ~1.54 Å |
| Bond Angles | ||
| O=C-N | O8=C2-N1 | ~123° |
| C-N-C | C2-N1-C6 | ~120° |
| C-C-C (gem-dimethyl) | (Me)C-C3-C(Me) | ~109° |
| Dihedral Angle | ||
| Amide Planarity | O8-C2-N1-C6 | ~180° |
Note: These are expected values based on typical results for similar molecules. Actual calculated values should be reported from the computational output.
Spectroscopic Signatures
Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum. Key expected vibrational modes include:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the amine N-H bond.
-
C-H stretch: Multiple peaks in the 2800-3000 cm⁻¹ region from the methyl and methylene groups.
-
C=O stretch (Amide I): A strong, characteristic peak around 1650-1680 cm⁻¹ for the amide carbonyl group.
-
N-H bend: A peak around 1550-1650 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectra: The magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts. This allows for a direct comparison with experimental data and aids in peak assignment. The presence of the chiral center at C3 (if monosubstituted, though not in this specific molecule) or the overall molecular asymmetry would lead to distinct signals for diastereotopic protons in the methylene groups.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms and the oxygen atom, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is likely to be centered on the π* orbital of the carbonyl group, making the carbonyl carbon a prime target for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A larger gap suggests higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.
-
Negative Potential (Red/Yellow): Regions of negative potential are expected around the carbonyl oxygen and the amine nitrogen, indicating electron-rich areas that are susceptible to electrophilic attack and favorable for hydrogen bonding.
-
Positive Potential (Blue): Regions of positive potential are anticipated around the N-H proton, making it a hydrogen bond donor site.
The relationship between these electronic properties is illustrated below.
Sources
Section 1: Compound Identification and Physicochemical Profile
An In-depth Technical Guide to the Safe Handling of 3,3-Dimethylpiperazin-2-one
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 22476-74-0). As specific safety and toxicological data for this compound are limited, this guide synthesizes information from structurally related compounds, including piperazine derivatives and dimethylated heterocyclic ketones, to establish a robust and precautionary safety protocol. This approach is designed for researchers, scientists, and drug development professionals who require a high standard of safety and procedural integrity in a laboratory setting.
This compound is a heterocyclic compound utilized as an intermediate and building block in organic synthesis, particularly within pharmaceutical research and development.[1] Its structure, featuring a piperazinone core with gem-dimethyl substitution, informs its potential reactivity and biological activity.
A summary of its known and predicted properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 22476-74-0 | [2] |
| Molecular Formula | C₆H₁₂N₂O | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Boiling Point | 275°C (Predicted) | [1] |
| Appearance | Off-white solid (Typical) | [3] |
| Storage | Room temperature, dry conditions | [1] |
Section 2: Hazard Identification and Risk Assessment
Due to the absence of comprehensive toxicological studies for this compound, a risk assessment must be extrapolated from analogous structures. The piperazine moiety is known to be corrosive and a potential sensitizer, while the ketone functionality and alkyl substitution influence its physical hazards.[4][5]
2.1 Summary of Inferred Hazards
Based on related compounds, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Class | GHS Category (Inferred) | Rationale / Key Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Category 1B or 2 | Piperazine analogs can cause severe skin burns and irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 1 | Corrosive to eyes; risk of severe damage.[5][7] |
| Respiratory/Skin Sensitization | Potential Sensitizer | Piperazine derivatives may cause allergic skin reactions or asthma-like symptoms if inhaled.[3][8] |
| Flammability | Combustible Solid | Piperazine has a flash point, suggesting this compound may burn under certain conditions.[3] |
2.2 Toxicological Profile (Inferred)
-
Eye Contact : Expected to be a primary hazard. Direct contact may cause severe irritation or irreversible eye damage due to the basicity of the piperazine nitrogen atoms.[7][9]
-
Skin Contact : The compound is likely to be corrosive or irritating to the skin, causing burns upon prolonged contact.[4][5] Absorption through the skin may be possible, contributing to systemic toxicity.[10]
-
Ingestion : Considered harmful if swallowed. Ingestion may cause severe irritation or corrosive damage to the gastrointestinal tract.[7][10]
-
Inhalation : Inhalation of dust may cause irritation to the respiratory tract.[11] For individuals susceptible to piperazine sensitization, it could trigger allergic respiratory reactions.[8]
2.3 Reactivity and Incompatibility
-
Stability : The compound is expected to be stable under normal laboratory conditions.[12]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4] Reaction with these materials could be vigorous and exothermic.
-
Hazardous Decomposition Products : Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[4][7]
Section 3: Exposure Control and Personal Protection
A systematic approach to exposure control is critical. The hierarchy of controls provides a framework for minimizing risk, prioritizing the most effective measures.
Caption: Hierarchy of controls for managing chemical exposure.
3.1 Engineering Controls
The primary method for controlling exposure should be through robust engineering solutions.
-
Chemical Fume Hood : All weighing and handling of this compound solid and its solutions must be performed inside a certified chemical fume hood to control airborne dust and vapors.[10]
-
Ventilation : The laboratory should be well-ventilated to prevent the accumulation of vapors.[13]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and located close to the workstation.[10]
3.2 Personal Protective Equipment (PPE)
PPE is the final line of defense and must be selected carefully based on the potential hazards.
| PPE Type | Specification | Rationale and Source(s) |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes and dust. The piperazine moiety is corrosive to eyes.[7][14] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A disposable lab coat or a chemical-resistant apron over a flame-retardant lab coat. | Prevents skin contact, which can cause burns and sensitization.[9][15] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary. | Protects against inhalation of dust, which can cause respiratory irritation.[14][15] |
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and accidents.
4.1 Step-by-Step Handling Protocol
-
Preparation : Before handling, confirm the location of the nearest eyewash station and safety shower. Ensure the chemical fume hood is functioning correctly.
-
Don PPE : Put on all required PPE as specified in the table above.
-
Transfer : Conduct all transfers and weighing of the solid compound within the fume hood to contain any dust. Use spark-proof tools if there is any concern about static discharge.[7][16]
-
Dispensing : If making a solution, add the solid to the solvent slowly to control any exothermic reaction.
-
Post-Handling : After use, securely seal the container. Wipe down the work surface in the fume hood.
-
Decontamination : Remove gloves and wash hands thoroughly with soap and water after completing the work.[12]
4.2 Storage Requirements
-
Container : Keep the container tightly closed and properly labeled.
-
Location : Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[16]
-
Segregation : Store away from incompatible materials, particularly strong acids and oxidizing agents.[3][4]
Section 5: Emergency Procedures
Immediate and appropriate action is crucial in an emergency.
5.1 First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention. | [4][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][10] |
5.2 Spill Management
The response to a spill depends on its size and location.
Caption: Decision workflow for handling a chemical spill.
Small Spill (inside a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[16]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Section 6: Waste Disposal
All waste generated from the use of this compound must be treated as hazardous.
-
Chemical Waste : Collect unused or waste material in a clearly labeled, sealed hazardous waste container.[17] Do not mix with incompatible waste streams.[17]
-
Contaminated Materials : All disposable items that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips) must be placed in a designated solid hazardous waste container.[5]
-
Empty Containers : The first rinse of an "empty" container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses.[17]
-
Regulations : Disposal must be carried out in accordance with all local, state, and federal regulations.[12]
Section 7: References
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Genesee Polymers Corporation. (2021). Safety Data Sheet: GP-6. [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
PubChem. (n.d.). (3R)-3-methylpiperazin-2-one. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
PubChem. (n.d.). 1,4-Dimethylpiperazine-2,3-dione. [Link]
-
PubChem. (n.d.). 3,3-Dimethylpiperidin-2-one. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - trans-2,5-Dimethylpiperazine, 98%. [Link]
-
PubChemLite. (n.d.). This compound (C6H12N2O). [Link]
-
Australian Government Department of Health. (2018). Piperazine salts: Human health tier II assessment. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,3-Dimethylpiperidin-2-one | C7H13NO | CID 11240485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. gpcsilicones.com [gpcsilicones.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. americanchemistry.com [americanchemistry.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Technical Guide to 3,3-Dimethylpiperazin-2-one: From Sourcing to Synthesis and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Piperazinone Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold, consistently appearing in a significant percentage of FDA-approved pharmaceuticals.[1][2] Its value lies in its unique combination of properties: the two nitrogen atoms provide handles for synthetic diversification and can be modulated to fine-tune physicochemical properties like solubility and basicity, which are critical for pharmacokinetic profiles.[3][4][5] This guide focuses on a specific, valuable derivative: 3,3-Dimethylpiperazin-2-one (CAS No. 22476-74-0). The introduction of a gem-dimethyl group at the C3 position offers a distinct advantage by providing steric bulk and blocking a potential site of metabolic oxidation, thereby enhancing the stability and potential bioavailability of derivative compounds. This document serves as a comprehensive technical resource, covering the procurement, synthesis, characterization, and strategic application of this important heterocyclic building block.
Part 1: Commercial Availability and Procurement
For researchers, the most efficient entry point to utilizing this compound is often through direct procurement. The compound is commercially available from a range of specialized chemical suppliers. When sourcing, key considerations include purity, quantity, lead time, and cost. Below is a comparative summary of offerings from notable vendors. It is crucial to request a Certificate of Analysis (CoA) from the supplier to verify purity and identity before use.[6]
Table 1: Commercial Supplier Overview for this compound (CAS: 22476-74-0)
| Supplier | Representative Catalog No. | Purity | Available Quantities | Notes |
| Sigma-Aldrich | AMBH303C546B (Ambeed) | ≥95% | 250 mg, 1 g, 5 g, 25 g | Typically ships within days from partner stock. |
| Sunway Pharm Ltd | CB13460 | ≥97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | Offers a range of quantities suitable for initial screening to larger scale synthesis.[7] |
| Key Organics | MFCD01701783 | Not specified | Inquiry-based | A well-known supplier of building blocks for drug discovery.[8] |
| Apollo Scientific | OR75122 | ≥97% | 1 g, 5 g, 25 g, 100 g, 500 g | Distributed by CymitQuimica; offers larger, semi-bulk quantities.[9] |
| ChemBridge | BB-4014693 | Not specified | Inquiry-based | Part of their Hit2Lead collection of screening compounds and building blocks.[10] |
Part 2: Laboratory-Scale Synthesis Protocol
While commercially available, in-house synthesis may be required for custom isotopic labeling, analog generation, or cost-effectiveness at a larger scale. The piperazinone ring is typically formed via cyclization of a 1,2-diamine with a suitable two-carbon electrophile. The following protocol describes a robust and logical approach for the synthesis of this compound, adapted from established methods for related heterocycles.[11][12][13]
The core strategy involves the reaction of 2-methylpropane-1,2-diamine with an α-haloacetyl halide, followed by base-mediated intramolecular cyclization. The gem-dimethyl group is installed from the start via the choice of diamine.
Workflow for the Synthesis of this compound
Caption: A two-step synthesis workflow involving acylation and subsequent base-mediated cyclization.
Detailed Step-by-Step Methodology
Materials:
-
2-Methylpropane-1,2-diamine
-
Chloroacetyl chloride
-
Triethylamine (Et₃N), distilled
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or Heptane) for chromatography
Protocol:
-
Step 1: Acylation of the Diamine
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylpropane-1,2-diamine (1.0 eq) and anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
In a separate flask, prepare a solution of chloroacetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the diamine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality: The primary amine is more nucleophilic and less sterically hindered than the tertiary-carbon-bound amine, leading to preferential acylation at this position. Triethylamine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting material. Slow addition at low temperature controls the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Step 2: Base-Mediated Intramolecular Cyclization
-
In a separate, larger flame-dried flask, carefully wash sodium hydride (1.2 eq of 60% dispersion) with hexanes under N₂ to remove the mineral oil. Decant the hexanes and suspend the NaH in anhydrous THF.
-
Cool the NaH suspension to 0 °C.
-
Slowly add the crude reaction mixture from Step 1 to the NaH suspension. Vigorous hydrogen gas evolution will occur.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the newly formed amide and the remaining primary amine. The resulting amide anion then acts as a nucleophile, displacing the chloride in an intramolecular Sₙ2 reaction to form the six-membered ring.
-
Once the addition is complete, heat the mixture to reflux (approx. 66 °C) and maintain for 12-18 hours, or until the reaction is complete by TLC/LC-MS.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 50-100% ethyl acetate in hexanes) to afford pure this compound.
-
Part 3: Analytical Characterization and Quality Control
Whether purchased or synthesized, rigorous analytical validation is paramount to ensure the identity, purity, and structural integrity of the compound before its use in downstream applications.
Standard Analytical Workflow
Caption: A standard workflow for the analytical validation of the target compound.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the two methyl groups (a singlet integrating to 6H), two methylene groups of the piperazine ring (two distinct multiplets, likely triplets or complex multiplets, each integrating to 2H), and two N-H protons (broad singlets, which may be exchangeable with D₂O).
-
¹³C NMR: Will confirm the number of unique carbon environments, including the quaternary carbon bearing the methyl groups, the two methyl carbons, the two methylene carbons, and the carbonyl carbon (typically >160 ppm).
-
-
Mass Spectrometry (MS):
-
Used to confirm the molecular weight (128.17 g/mol ).[7] Techniques like Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺ at m/z 129.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. GC-MS is also highly effective for this volatile compound.[14][15]
-
-
Chromatography (HPLC/GC):
-
Essential for determining purity. A high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis should ideally show a single major peak corresponding to the product. The area percentage of this peak is used to quantify the purity (e.g., >97%).
-
-
Infrared (IR) Spectroscopy:
-
Useful for identifying key functional groups. Expect to see a strong absorption band for the amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and N-H stretching bands around 3200-3400 cm⁻¹.
-
Part 4: Strategic Applications in Drug Discovery
The this compound core is not merely an inert scaffold; it is a strategic component for building complex molecules with tailored pharmacological properties.[5][16] Its primary role is as a versatile intermediate.
Diagram: Role as a Key Intermediate
Caption: Functionalization pathways for generating diverse drug candidates from the core scaffold.
Key Advantages and Applications:
-
Metabolic Blocking: The gem-dimethyl group at the C3 position sterically shields the adjacent carbon and nitrogen atoms from metabolism by cytochrome P450 enzymes. This can significantly increase the half-life and oral bioavailability of a drug candidate.
-
Conformational Rigidity: Compared to a simple piperazine, the gem-dimethyl substitution restricts the conformational flexibility of the ring. This can lock the molecule into a more bioactive conformation, leading to higher potency and selectivity for its biological target.
-
Scaffold for Library Synthesis: The two distinct nitrogen atoms (an amide and a secondary amine) allow for orthogonal functionalization. The secondary amine at N4 can be readily alkylated, arylated, or acylated, while the amide at N1 can be modified under different conditions or reduced to provide further diversity. This makes it an ideal starting point for creating large libraries of compounds for high-throughput screening.[2]
-
Bioisostere: The piperazinone ring can serve as a bioisosteric replacement for other cyclic or acyclic structures in a known drug, potentially improving its properties while maintaining its core binding interactions.[11] Its derivatives have been explored in a vast range of therapeutic areas, including oncology, virology, and neuroscience.[3][17]
Part 5: Safety, Handling, and Storage
Proper handling of all laboratory chemicals is essential. While specific toxicity data for this compound is limited, guidelines can be established based on data for related piperazine compounds and general laboratory safety principles.[18][19][20][21]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[21] In case of contact, rinse thoroughly with water.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[19] The compound should be kept in a dark place to protect it from light. It is generally stable under normal room temperature conditions.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[18]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[19]
Conclusion
This compound is a readily accessible and highly valuable building block for drug discovery and development. Its unique structural features, particularly the metabolically robust gem-dimethyl group, provide a strong foundation for the synthesis of novel therapeutics with enhanced pharmacokinetic properties. This guide has provided a comprehensive overview of its commercial availability, a detailed protocol for its synthesis, methods for its analytical characterization, and insights into its strategic application. By leveraging this knowledge, researchers can effectively integrate this powerful scaffold into their discovery programs to accelerate the development of next-generation medicines.
References
- Echemi. 3-(3,3-dimethyl-2-oxobutylidene)piperazin-2-one.
- Sunway Pharm Ltd. This compound - CAS:22476-74-0.
- Key Organics. 22476-74-0 | this compound.
- Guidechem. (R)-1,3-Dimethyl-piperazin-2-one 1240300-33-7.
- Hit2Lead. This compound | CAS# 22476-74-0.
- Biosynth. 3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride | 1803600-12-5.
- Fisher Scientific. SAFETY DATA SHEET - Piperazine.
- Sigma-Aldrich. This compound | 22476-74-0.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Angene Chemical. Safety Data Sheet.
- CymitQuimica. This compound.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1,4-Dimethylpiperazine.
- ChemicalBook. (R)-3-Methylpiperazin-2-one | 922178-61-8.
- Cayman Chemical. Safety Data Sheet - Piperazine.
- Benchchem. 1,3-Dimethylpiperazin-2-one | 1214045-30-3.
- Thieme Chemistry. Synthesis of Piperazin-2-ones.
- MySkinRecipes. This compound.
- ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
- ChemUniverse. Request Bulk Quote.
- ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and....
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery.
- PrepChem.com. Synthesis of 3,3-dimethylpiperidine.
- RSC Publishing. Analytical Methods.
- DigitalCommons@TMC. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Echemi. 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride Suppliers.
- BLDpharm. 922178-61-8|(R)-3-Methylpiperazin-2-one.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- MDPI. Analytical Techniques in Pharmaceutical and Biomedical Analysis.
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 922178-61-8|(R)-3-Methylpiperazin-2-one|BLD Pharm [bldpharm.com]
- 7. This compound - CAS:22476-74-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. keyorganics.net [keyorganics.net]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Hit2Lead | this compound | CAS# 22476-74-0 | MFCD01701783 | BB-4014693 [hit2lead.com]
- 11. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 12. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound [myskinrecipes.com]
- 17. benthamscience.com [benthamscience.com]
- 18. mmbio.byu.edu [mmbio.byu.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. angenechemical.com [angenechemical.com]
- 21. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Strategies for the Enantioselective Synthesis of 3,3-Dimethylpiperazin-2-one
Abstract: The 3,3-dimethylpiperazin-2-one scaffold represents a critical building block in modern medicinal chemistry, offering a saturated, three-dimensional core that can enhance the pharmacological properties of drug candidates. The creation of a chiral quaternary center at the C3 position, however, presents a significant synthetic challenge. This application note provides an in-depth guide for researchers and drug development professionals on two robust strategies for accessing the individual enantiomers of this compound: (1) a state-of-the-art catalytic asymmetric synthesis via palladium-catalyzed decarboxylative allylic alkylation, and (2) a classical chiral resolution of the racemic mixture through diastereomeric salt formation. Detailed, field-proven protocols, the rationale behind experimental choices, and methods for analytical validation are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chiral Piperazinones
The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as the third most prevalent heterocycle in small molecule pharmaceuticals.[1] Its derivatives are found in blockbuster drugs such as the anticancer agent imatinib and the HIV protease inhibitor indinavir.[2][3] An emerging paradigm in drug discovery focuses on reducing molecular flatness to improve properties like solubility and metabolic stability, a goal readily achieved by incorporating chiral centers.[1]
The this compound structure is of particular interest as it introduces a quaternary stereocenter, providing a rigid and defined three-dimensional vector for molecular interactions. However, the construction of such α-tertiary stereocenters via catalytic enantioselective methods has historically been a formidable challenge.[2] Access to enantiomerically pure (R)- and (S)-3,3-dimethylpiperazin-2-one is crucial, as different enantiomers of a drug can exhibit vastly different potency, metabolism, and toxicity profiles.[4] This guide details two effective pathways to obtain these valuable chiral building blocks.
Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution
Two primary strategies are presented for obtaining the enantiomers of this compound. The choice of method often depends on factors such as available starting materials, scalability, and the need for access to both enantiomers.
Strategy A: Catalytic Asymmetric Synthesis This modern approach constructs the chiral center directly using a chiral catalyst. It is highly atom-economical and can provide high enantioselectivity from the outset. We will focus on the palladium-catalyzed decarboxylative allylic alkylation developed by Stoltz and coworkers, which has proven effective for synthesizing α,α-disubstituted piperazinones.[1][5]
Strategy B: Chiral Resolution of a Racemate This classical method involves the synthesis of the racemic compound, followed by separation of the enantiomers. This is achieved by reacting the racemic base with an enantiomerically pure chiral acid to form diastereomeric salts.[6][7] These salts possess different physical properties, notably solubility, which allows one diastereomer to be selectively crystallized and separated.[8][9] While this method has a theoretical maximum yield of 50% for the desired enantiomer (without a recycling process), it is a robust and often more accessible technique.[6]
Caption: Comparison of Asymmetric Synthesis and Chiral Resolution workflows.
Protocol 1: Palladium-Catalyzed Asymmetric Synthesis
This protocol is based on the decarboxylative allylic alkylation reaction that generates the chiral quaternary center with high enantioselectivity.[1][3] The key to this transformation is the use of a chiral palladium-PHOX complex, which controls the facial selectivity of the alkylation.
Causality Behind Experimental Design
-
Catalyst System: The palladium catalyst, in conjunction with a chiral phosphino-oxazoline (PHOX) ligand, forms the chiral environment necessary to differentiate the two faces of the enolate intermediate. The electron-deficient nature of the (S)-(CF₃)₃-tBuPHOX ligand has been shown to be particularly effective, leading to high yields and enantiomeric excess (ee).[1][3]
-
Protecting Groups: The choice of protecting groups on the piperazinone nitrogen atoms is critical. An N4-Boc group is used for its stability and ease of removal, while an N1-acyl group (like benzoyl) enhances the acidity of the α-proton, facilitating enolate formation, and contributes to achieving high enantioselectivity.[3]
-
Solvent: Toluene is often the solvent of choice, but in some cases, a mixed solvent system (e.g., hexanes/toluene) is required to achieve optimal enantioselectivity.[1] This highlights the sensitivity of the chiral induction process to the reaction environment.
Experimental Workflow
Caption: Workflow for Pd-catalyzed asymmetric synthesis.
Step-by-Step Protocol
Materials:
-
N1-Benzoyl-N4-Boc-3-carboxy-3-methylpiperazin-2-one (Starting Material)
-
Allyl acetate
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))
-
(S)-(CF₃)₃-tBuPHOX ligand
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Pd₂(dba)₃] (5 mol%) and (S)-(CF₃)₃-tBuPHOX (12.5 mol%) to an oven-dried reaction vial.
-
Reaction Setup: Add the N-protected piperazinone substrate (1.0 equivalent) and allyl acetate (1.2 equivalents) to the vial.
-
Solvent Addition: Add anhydrous toluene to achieve the desired concentration (typically 0.01-0.1 M).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 40°C. Stir the reaction for 12-48 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-protected 3-allyl-3-methylpiperazin-2-one.
-
Deprotection (if required): The N-Boc and N-benzoyl groups can be removed using standard literature procedures to yield the final 3,3-disubstituted piperazin-2-one.
-
Analysis: Determine the enantiomeric excess (% ee) of the purified product using chiral Supercritical Fluid Chromatography (SFC) or HPLC.[1][3]
| Substrate N1-Protecting Group | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Benzoyl (Bz) | 95% | 94% | [3] |
| Anisoyl (An) | 93% | 96% | [1] |
| p-Nitrobenzoyl | 95% | 95% | [3] |
Protocol 2: Chiral Resolution via Diastereomeric Salts
This method relies on the physical separation of diastereomers formed from the racemic piperazinone. It is a powerful technique when asymmetric catalysts are unavailable or when both enantiomers are desired from a single batch.
Principle of Resolution
A racemic mixture of a base, such as (R/S)-3,3-dimethylpiperazin-2-one, is reacted with a single enantiomer of a chiral acid (the resolving agent), like (R,R)-(+)-Tartaric acid.[7] This reaction produces a mixture of two diastereomeric salts: [(R)-piperazinone · (R,R)-acid] and [(S)-piperazinone · (R,R)-acid].[8] These diastereomers are not mirror images and thus have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[8][9]
Experimental Workflow
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Step-by-Step Protocol
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R,R)-(+)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid)[6]
-
Solvent for crystallization (e.g., methanol, ethanol, isopropanol, or mixtures with water)
-
Aqueous base (e.g., 2M NaOH)
-
Aqueous acid (e.g., 2M HCl)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Synthesis of Racemate: Prepare racemic this compound using an established, non-enantioselective method.
-
Salt Formation: Dissolve the racemic piperazinone (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalents) in the same hot solvent.
-
Crystallization: Add the resolving agent solution to the piperazinone solution. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For complete crystallization, the flask can be placed in a refrigerator (4°C) overnight.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the more soluble diastereomer present in the mother liquor.
-
Purity Check (Optional): The diastereomeric purity of the crystals can be improved by recrystallization.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >11. This neutralizes the chiral acid and liberates the free piperazinone enantiomer.
-
Extraction: Extract the enantiomerically enriched piperazinone into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure enantiomer.
-
Analysis: Confirm the enantiomeric excess (% ee) of the product using chiral HPLC. The other enantiomer can often be recovered from the mother liquor from step 4 by a similar process.
Analytical Validation: Chiral HPLC
Regardless of the synthetic strategy, the crucial final step is to accurately determine the enantiomeric purity of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[10]
Principle of Chiral HPLC
Chiral HPLC utilizes a Chiral Stationary Phase (CSP), which is a solid support that has a single enantiomer of a chiral molecule chemically bonded to its surface.[11] When a racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes.[12] This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[10]
Caption: Separation of enantiomers on a Chiral Stationary Phase (CSP).
Protocol for Chiral HPLC Analysis
Recommended Starting Conditions:
-
Column: A polysaccharide-based CSP, such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), is often effective for piperazine derivatives.[13]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations. Small amounts of an additive like diethylamine (0.1%) may be needed to improve peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-35°C.[13]
-
Detection: UV at a low wavelength (e.g., 205-220 nm), as the piperazinone core lacks a strong chromophore.[13]
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of ~0.1-1.0 mg/mL and filter through a 0.45 µm syringe filter.[13]
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Two separated peaks corresponding to the (R) and (S) enantiomers should be observed.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = [ |A1 - A2| / (A1 + A2) ] x 100 [13]
Conclusion
This application note has detailed two powerful and reliable strategies for the chiral synthesis of this compound enantiomers. The palladium-catalyzed asymmetric approach offers an elegant and efficient route to directly generate the desired enantiomer in high purity.[1][3] In contrast, the classical method of chiral resolution provides a robust, often more accessible alternative that allows for the separation and recovery of both enantiomers from a single racemic precursor.[8][9] The choice of method will depend on project-specific goals, but both pathways, when coupled with rigorous analytical validation by chiral HPLC, provide a clear and verifiable route to these valuable building blocks for pharmaceutical research and development.
References
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (NIH). [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. [Link]
-
Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. [Link]
-
Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. ACS Publications. [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry - ACS Publications. [Link]
- Synthesis method of chiral piperazinone derivative.
-
Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. PubMed. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Asymmetric Synthesis of Chiral Piperazines. Researcher.Life. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
-
Chiral resolution. chemeurope.com. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
Sources
- 1. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral_resolution [chemeurope.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Solid-Phase Synthesis of 3,3-Dimethylpiperazin-2-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the 2,5-diketopiperazine (DKP) core is recognized as a "privileged scaffold." This simple heterocyclic motif is the smallest class of cyclic peptides and is central to numerous natural products and therapeutically active molecules. DKPs serve as conformationally constrained scaffolds that can mimic β-turn secondary structures, which are critical for many protein-protein interactions. By pre-organizing pharmacophoric groups in a defined three-dimensional space, DKP-based compounds can achieve enhanced metabolic stability, improved cell permeability, and higher binding affinity compared to their linear peptide counterparts.
This guide focuses specifically on the solid-phase synthesis (SPS) of 3,3-dimethylpiperazin-2-one derivatives. The introduction of a gem-dimethyl group at the C3 position, derived from α-aminoisobutyric acid (Aib), imparts significant steric hindrance.[1] This structural feature further restricts conformational flexibility, promoting the formation of stable helical structures in attached peptide chains and dramatically increasing resistance to proteolytic degradation.[1][2] The solid-phase approach facilitates the rapid, efficient, and parallel synthesis of libraries of these valuable compounds, making it an indispensable tool for lead discovery and optimization.[3]
Physicochemical Properties of the this compound Core
A foundational understanding of the physicochemical properties of the core scaffold is crucial for its application in drug design and synthesis planning.
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₁₂N₂O | - | [4] |
| Molecular Weight | 128.17 | g/mol | [4] |
| Boiling Point | 275 | °C | [4] |
| General Description | A nitrogen-containing heterocyclic building block. | - | [4] |
| Key Feature | The gem-dimethyl group at C3 provides conformational rigidity and steric shielding. | - | [1] |
Core Principles of On-Resin Diketopiperazine (DKP) Synthesis
The predominant strategy for synthesizing DKP scaffolds on a solid support involves the assembly of a linear dipeptide precursor, followed by a base- or heat-mediated intramolecular cyclization. This process leverages the "pseudo-dilution" effect of the solid support, which favors intramolecular reactions over intermolecular polymerization.[3] The key reaction is an intramolecular aminolysis where the deprotected N-terminal amine of the dipeptide attacks the ester linkage connecting the C-terminal residue to the resin, forming the stable six-membered DKP ring and releasing it from the support.
The general workflow is depicted below:
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a model this compound derivative.
Protocol 1: Synthesis of 3,3-Dimethyl-6-((phenyl)methyl)piperazin-2-one on Wang Resin
This protocol details the synthesis of a DKP derived from Phenylalanine (Phe) and α-Aminoisobutyric acid (Aib). The Aib residue provides the crucial gem-dimethyl group.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Fmoc-Phe-OH
-
Fmoc-Aib-OH
-
Coupling Reagents: HATU, DIC (N,N'-Diisopropylcarbodiimide)
-
Bases: DIPEA (N,N'-Diisopropylethylamine)
-
Solvents: DMF (Peptide Synthesis Grade), DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)[7]
-
Anhydrous Diethyl Ether
Workflow Diagram:
Step-by-Step Procedure:
-
Resin Preparation and Swelling:
-
Place Wang resin (e.g., 250 mg, 0.25 mmol) in a solid-phase synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Loading of First Amino Acid (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (4 eq, 1.0 mmol), DIC (4 eq, 1.0 mmol), and DIPEA (8 eq, 2.0 mmol) in a minimal amount of DMF/DCM (1:1).
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Self-Validation: Perform a Kaiser test on a few beads. A negative result (yellow beads) indicates successful loading and capping of any unreacted sites.
-
-
Fmoc Deprotection (Cycle 1):
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, drain.
-
Add fresh 20% piperidine in DMF (5 mL) and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
Self-Validation: A positive Kaiser test (dark blue beads) confirms the presence of the free primary amine.
-
-
Coupling of Second Amino Acid (Fmoc-Aib-OH):
-
Causality: Aib is sterically hindered, requiring a more potent coupling reagent than standard carbodiimides to achieve high efficiency.[1][8] HATU is an excellent choice for this purpose.
-
In a separate vial, pre-activate Fmoc-Aib-OH (3 eq, 0.75 mmol) with HATU (2.9 eq, 0.725 mmol) and DIPEA (6 eq, 1.5 mmol) in DMF (3 mL) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2-4 hours. Double coupling may be necessary for difficult sequences.[9]
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
Self-Validation: A negative Kaiser test is critical here. If the test is positive, repeat the coupling step.
-
-
Final Fmoc Deprotection (Cycle 2):
-
Repeat Step 3 to remove the Fmoc group from the Aib residue, exposing the N-terminal amine of the linear dipeptide.
-
After the final DMF washes, wash with DCM (3x) and diethyl ether (2x), then dry the resin under vacuum.
-
-
Cleavage-Induced Cyclization:
-
Mechanism: In this step, the highly acidic TFA simultaneously cleaves the ester linkage to the Wang resin and protonates the N-terminal amine. As the TFA is neutralized or evaporates during workup, the free amine performs an intramolecular attack on the now-activated C-terminal carboxyl group, leading to cyclization.
-
Add the cleavage cocktail (5 mL of 95:2.5:2.5 TFA/TIS/H₂O) to the dry resin.[7][10][11][12]
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA, and combine the filtrates.
-
-
Product Precipitation, Isolation, and Purification:
-
Add the collected filtrate dropwise to a larger volume of ice-cold diethyl ether (e.g., 40 mL). A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude product under vacuum.
-
Analyze the crude product by LC-MS to confirm the mass of the desired DKP.
-
Purify the product using reverse-phase HPLC.
-
Mechanism of Cyclization and Key Considerations
The formation of the diketopiperazine ring from a linear dipeptide on a solid support is a critical step governed by several factors. The reaction is an intramolecular nucleophilic attack of the terminal amine on the carbonyl carbon of the ester or amide linkage.[13][14]
Factors Influencing Cyclization Efficiency:
-
Peptide Sequence: The rate of DKP formation is highly sequence-dependent.[13][15] Dipeptides containing proline or other secondary amino acids at the C-terminal position (Xaa-Pro) are particularly prone to cyclization because they favor the cis-amide bond conformation required for the N-terminal amine to reach the C-terminal carbonyl. While our model does not use proline, the steric bulk of Aib also influences the backbone dihedral angles.
-
Resin and Linker: The choice of resin is critical. Acid-labile linkers like that on Wang resin are susceptible to cleavage-induced cyclization.[16] For strategies involving on-resin cyclization before cleavage, a more stable linker might be employed, with the cyclization triggered by a non-acidic base.[3][17]
-
Reaction Conditions:
-
Solvent: Solvents like DMF and NMP can sometimes facilitate a low level of "self-deprotection" of the Fmoc group, leading to premature DKP formation.[18]
-
Base: For on-resin cyclization, a non-nucleophilic base is typically used to deprotonate the N-terminal ammonium salt after Fmoc removal, initiating the cyclization.
-
Temperature: Microwave-assisted synthesis can significantly accelerate both coupling and cyclization steps, especially for sterically hindered residues.[8]
-
Monitoring the Synthesis
Effective monitoring at each stage is essential to ensure high yield and purity.[19]
| Technique | Stage of Application | Purpose |
| Kaiser (Ninhydrin) Test | Post-coupling & Post-deprotection | Qualitative test for free primary amines. Blue beads = free amine (incomplete coupling or complete deprotection). Yellow beads = no free amine (complete coupling). |
| "Cleave-and-Analyze" LC-MS | After key coupling steps | A small aliquot of resin is cleaved and the product analyzed by LC-MS to confirm the mass of the growing peptide chain and assess purity. |
| HR-MAS NMR | On-resin intermediates | Non-destructive structural characterization of the resin-bound peptide without cleavage. |
| Analytical HPLC | Final crude product | To assess the purity of the crude product before purification. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Aib | Steric hindrance of the α,α-disubstituted amino acid.[20][21] Peptide chain aggregation on the resin.[19] | Use a more potent coupling reagent (e.g., HATU, HCTU). Increase reagent concentration and reaction time.[9] Perform a double coupling. |
| Low Yield of Final DKP | Inefficient cyclization. Premature cleavage or side reactions during synthesis. | For cleavage-induced cyclization, ensure complete final deprotection. For on-resin cyclization, optimize base and reaction time.[17] Consider alternative solvents that disrupt aggregation. |
| Presence of Deletion Sequences | Incomplete coupling at a previous step. | Re-evaluate the coupling efficiency at each step using the Kaiser test and cleave-and-analyze LC-MS. Implement double coupling for difficult residues. |
| Hydrophobic Product is Insoluble | The final DKP is highly hydrophobic and precipitates poorly or is difficult to redissolve. | Precipitate in a different solvent system (e.g., cold heptane). Use 10-20% trifluoroethanol (TFE) or acetonitrile in water to dissolve the crude product for purification.[22] |
Safety Precautions
Solid-phase synthesis involves hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.[7][10][11][12][23] Handle with extreme care in a fume hood.
-
Piperidine: Flammable, toxic, and corrosive.[5][6][24][25] It can cause severe skin burns and is harmful if inhaled.
-
Coupling Reagents (e.g., HATU): Can be flammable solids and cause skin, eye, and respiratory irritation.[26][27][28][29][30] Avoid inhaling dust.
-
Solvents (DMF, DCM): Handle in a fume hood. DMF is a reproductive toxin.
Conclusion
The solid-phase synthesis of this compound scaffolds is a powerful and versatile strategy for generating libraries of conformationally constrained peptidomimetics. By leveraging the unique properties of α-aminoisobutyric acid, researchers can create novel molecular architectures with enhanced stability and potential for improved therapeutic profiles. Careful selection of reagents, robust reaction monitoring, and a systematic approach to troubleshooting are key to successfully synthesizing these valuable compounds for application in drug discovery and chemical biology.
References
-
Grotli, M., et al. (2001). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Combinatorial Chemistry, 3(3), 222-5. [Link]
-
Sun, B., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. bioRxiv. [Link]
-
Sun, B., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47254–47264. [Link]
-
Sun, B., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024). SAFETY DATA SHEET: Piperidine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
Lei, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11850. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
Sun, B., et al. (2022). DKP formation mechanism. ResearchGate. [Link]
-
Taylor, D., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(74), 10921-10924. [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: HATU. [Link]
-
Loba Chemie. (2016). HATU FOR SYNTHESIS MSDS. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
OXFORD. (n.d.). MATERIAL SAFETY DATA SHEET HATU 98% For Peptide Synthesis. [Link]
-
Bark, S. (2018). Response to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?". ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Taylor, D., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Semantic Scholar. [Link]
-
PubChem. (n.d.). 3,3-Dimethylpiperidin-2-one. [Link]
-
Biotage. (n.d.). Evaluation of on-resin head-to-tail cyclization protocols for peptides on automated synthesizers. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Lin, C.-W., & Lin, C.-C. (2018). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Journal of the Chinese Chemical Society, 65(1), 13-26. [Link]
-
Peptide Synthesis Community. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Research Communities. [Link]
-
Abe, H., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6936–6943. [Link]
-
Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics. [Link]
-
PubChem. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. [Link]
-
Bong, Y. J., & Kim, D. (2015). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & Biomolecular Chemistry, 13(28), 7737-7740. [Link]
-
Pokorná, Z., et al. (2019). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... ResearchGate. [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7). [Link]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
- Google Patents. (n.d.).
Sources
- 1. lifetein.com [lifetein.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com [carlroth.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. communities.springernature.com [communities.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. chemos.de [chemos.de]
- 25. pentachemicals.eu [pentachemicals.eu]
- 26. peptide.com [peptide.com]
- 27. lobachemie.com [lobachemie.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 30. cdhfinechemical.com [cdhfinechemical.com]
The Strategic Application of 3,3-Dimethylpiperazin-2-one in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Architectural Advantage of a Privileged Scaffold
In the intricate landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide handles for facile chemical modification, modulate basicity and solubility, and can engage in crucial hydrogen bonding interactions with biological targets.[1] When this versatile heterocycle is engineered to include a gem-dimethyl group at the 3-position, forming 3,3-dimethylpiperazin-2-one, it gains a new set of strategic advantages that can be powerfully exploited in drug design.[4][5]
This guide provides an in-depth exploration of the this compound scaffold, offering detailed application notes, experimental protocols, and case studies for researchers, scientists, and drug development professionals. We will delve into the causality behind its use, from enhancing metabolic stability to locking in bioactive conformations, providing a robust framework for its application in your own discovery programs.
The Scientific Rationale: Why Employ the gem-Dimethyl Group?
The introduction of a gem-dimethyl moiety is a deliberate design choice, not a trivial modification. This structural feature, frequently observed in natural products, imparts a range of benefits that can dramatically improve a drug candidate's profile.[4][5][6]
-
Enhanced Metabolic Stability: The twin methyl groups act as a steric shield, protecting the adjacent amide bond from enzymatic hydrolysis by proteases. This steric hindrance can significantly reduce the rate of metabolic degradation, thereby improving the compound's pharmacokinetic profile.[7][8] The carbon atom bearing the methyl groups is also not susceptible to CYP-mediated oxidation, a common metabolic pathway for many drug molecules.[8]
-
Conformational Rigidity (The Thorpe-Ingold Effect): The presence of the gem-dimethyl group restricts the rotational freedom of the piperazinone ring.[4][9] This pre-organization of the molecule into a more defined conformation can lead to a lower entropic penalty upon binding to its target, resulting in increased potency and selectivity.[5]
-
Improved Target Engagement: The methyl groups themselves can engage in favorable van der Waals interactions within a receptor's binding pocket, further contributing to affinity.[5] By filling small, hydrophobic pockets, they can enhance the overall binding energy.
-
Modulation of Physicochemical Properties: The gem-dimethyl group increases the lipophilicity of the molecule, which can be tuned to optimize properties like cell permeability and oral bioavailability. Oxetanes are sometimes used as bioisosteres for gem-dimethyl groups to achieve a similar steric volume without the increased lipophilicity.[8]
The following diagram illustrates the key features of the this compound scaffold that make it an attractive building block in drug discovery.
Caption: Key functional sites of the this compound scaffold.
Case Study: Potent Renin Inhibitors for Hypertension
A compelling application of the this compound scaffold is in the development of potent inhibitors of renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure. A series of (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides were designed and synthesized, demonstrating significant potential.[10]
In this series, the this compound core serves multiple purposes:
-
It acts as a rigid central scaffold to correctly orient the substituents for optimal interaction with the renin active site.
-
The gem-dimethyl group contributes to the overall lipophilicity and likely enhances metabolic stability.
-
The N1 and N4 positions of the parent piperazinone allow for the introduction of diverse chemical groups to probe the S1 and S2 pockets of the enzyme.
The most potent compound from this series, compound 15 , exhibited favorable pharmacokinetic and pharmacodynamic profiles in rat models.[10]
Quantitative Data Summary
| Compound | Renin IC₅₀ (nM) |
| 15 | 0.8 |
Data extracted from patent literature describing novel renin inhibitors.[10]
Relevant Biological Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS pathway and the point of intervention for renin inhibitors incorporating the this compound scaffold.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3,3-Dimethylpiperazin-2-one for the Synthesis of Bioactive Molecules
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and serve as a versatile linker for pharmacophoric elements.[1][2] This guide focuses on a specific, valuable derivative: 3,3-dimethylpiperazin-2-one . The gem-dimethyl substitution on the carbon adjacent to the amide carbonyl introduces conformational rigidity and steric shielding, offering unique advantages in drug design. These notes provide an in-depth look at the chemical properties, key synthetic transformations, and practical applications of this building block, with a particular focus on its role in the synthesis of kinase inhibitors. Detailed, field-tested protocols are provided to enable researchers to effectively incorporate this scaffold into their drug discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
The piperazine moiety is a cornerstone of modern drug design, appearing in numerous FDA-approved drugs.[3] Its two nitrogen atoms provide handles for synthetic modification and can be protonated at physiological pH, often enhancing aqueous solubility. The introduction of a gem-dimethyl group at the C3 position, as in this compound, confers several strategic advantages:
-
Conformational Rigidity: The steric bulk of the gem-dimethyl group restricts bond rotation, locking the piperazinone ring into a more defined conformation. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
-
Metabolic Stability: The quaternary carbon is resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can improve the pharmacokinetic profile and in-vivo half-life of a drug candidate.
-
Vectorial Exit Point: The secondary amine at the N4 position serves as a primary point for synthetic elaboration, allowing the scaffold to be decorated with various aryl or alkyl groups to explore structure-activity relationships (SAR).[1]
This guide will focus on the most critical reaction for elaborating this scaffold: N-arylation, followed by an application case study in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 22476-74-0 | [4] |
| Molecular Formula | C₆H₁₂N₂O | [4][5] |
| Molecular Weight | 128.17 g/mol | [4][5] |
| Boiling Point | 275 °C | [4] |
| Appearance | White to off-white solid | - |
| Storage | Store at room temperature in a dry, well-ventilated place.[4][6][7] | - |
Safety & Handling:
-
Hazards: May cause skin, eye, and respiratory irritation.[7][8] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]
-
Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][9] Keep the container tightly closed when not in use.[6][9]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[7] Vapors may form explosive mixtures with air upon intense heating.[6][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][7]
Core Synthetic Protocol: Palladium-Catalyzed N-Arylation
The formation of a carbon-nitrogen bond to append an aryl group to the N4 position of the piperazinone is the most common and critical step in utilizing this scaffold. The Buchwald-Hartwig amination is the preeminent method for this transformation due to its broad substrate scope and functional group tolerance.[11]
Causality Behind the Method: This reaction is challenging due to the steric hindrance around the secondary amine. The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of three components:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃): Provides the active Pd(0) species that drives the catalytic cycle.
-
Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos): The ligand stabilizes the Pd(0) center, promotes the oxidative addition of the aryl halide, and facilitates the final reductive elimination step to form the C-N bond. Bulky ligands are essential to create a reactive coordination sphere and prevent catalyst decomposition.
-
Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄): This is required to deprotonate the piperazinone's secondary amine, forming the nucleophilic amide that participates in the catalytic cycle.
Diagram: Buchwald-Hartwig Amination Workflow
The following diagram outlines the logical flow of the experimental protocol.
Caption: A typical experimental workflow for the Buchwald-Hartwig N-arylation reaction.
Detailed Step-by-Step Protocol
This protocol describes the N-arylation of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv.)
-
Aryl Bromide (Ar-Br) (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene (or Dioxane)
-
Standard work-up and purification reagents (Ethyl Acetate, Water, Brine, Celite, Anhydrous Na₂SO₄, Silica Gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, XPhos, and sodium tert-butoxide.
-
Expert Insight: The order of addition for the solids does not typically matter, but it is crucial that they are added under a positive pressure of inert gas if they are sensitive to air or moisture.
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure the removal of oxygen. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ catalyst.
-
Solvent Addition: Add anhydrous toluene via syringe (calculate for a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.[11]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. This removes the base and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[11]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure N-arylated this compound product.[11]
Application: Synthesis of Pan-TRK Inhibitor Scaffolds
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a crucial role in neuronal development.[12][13] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of cancers.[12][13] Small molecule inhibitors that target the ATP-binding site of the TRK proteins have shown remarkable clinical efficacy, leading to the approval of drugs like Larotrectinib and Entrectinib.[14]
The this compound scaffold is an excellent starting point for developing novel TRK inhibitors. Its rigid structure can be used to correctly orient substituents that interact with key residues in the kinase hinge region and solvent front.
Diagram: Synthetic Pathway to a TRK Inhibitor Core
Caption: General synthetic strategy for elaborating the piperazinone scaffold into a potential TRK inhibitor.
The initial N-arylation, as described in Section 2 , attaches a substituted aromatic ring that often serves as the "hinge-binding" moiety of the kinase inhibitor. For example, a pyrazolopyrimidine or a similar nitrogen-rich heterocycle could be attached at this position. Subsequent synthetic steps, such as amide coupling to the amide nitrogen or further functionalization of the attached aryl ring, are then used to build out the rest of the molecule to achieve potent and selective inhibition of the TRK kinases.[14][15] The gem-dimethyl group provides a rigidifying element that helps position these functional groups optimally within the kinase active site.
References
-
Angene Chemical. (2021). Safety Data Sheet for (2R,6R)-2,6-Dimethylpiperazine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-methylpiperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. European Journal of Medicinal Chemistry, 179, 470-482. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Ronsisvalle, G., et al. (2025). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11373-11391. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethyl-1-oxidopiperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and.... Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Ordóñez, M., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(15), 3249. Retrieved from [Link]
-
Jiang, T., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(2), 355-372. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Retrieved from [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Retrieved from [Link]
- Google Patents. (n.d.). CN115803328B - Piperazine-2,3-dione derivatives and their medical applications.
-
Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(40), 15914–15917. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Retrieved from [Link]
-
Krátky, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Retrieved from [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Retrieved from [Link]
-
Organics. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]
-
Pharmaceuticals. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Retrieved from [Link]
-
Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1579-1601. Retrieved from [Link]
-
Jiang, T., et al. (2020). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. ResearchGate. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 3,3-Dimethylpiperazin-2-one for Biological Screening: Application Notes and Protocols
Abstract
The 3,3-dimethylpiperazin-2-one scaffold is a valuable starting point for the construction of diverse small molecule libraries aimed at biological screening. Its conformationally constrained heterocyclic core provides a robust framework for the spatial presentation of chemical functionalities, making it a privileged structure in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We present detailed, field-tested protocols for N-acylation and N-alkylation, explain the scientific rationale behind experimental choices, and outline a logical workflow for subsequent biological evaluation. The aim is to empower research teams to efficiently generate and screen novel piperazinone-based libraries to identify and validate new bioactive compounds.
Introduction: The Strategic Value of the Piperazinone Core
The piperazine ring system is a cornerstone of modern medicinal chemistry, renowned for its frequent appearance in clinically successful drugs.[1] Its two nitrogen atoms offer predictable points for chemical modification and can significantly influence the pharmacokinetic properties of a molecule, such as aqueous solubility and bioavailability.[1] The piperazin-2-one subclass introduces an amide bond, which imparts rigidity and provides a hydrogen bond donor/acceptor unit, crucial for molecular recognition at biological targets.
The specific scaffold, this compound, serves as an excellent starting point for library synthesis for several key reasons:
-
Synthetic Tractability: The presence of a secondary amine (N4) and an amide N-H (N1) allows for selective and sequential functionalization.
-
Structural Rigidity: The gem-dimethyl group at the C3 position restricts conformational flexibility, which can lead to higher-affinity binding interactions with protein targets.
-
Metabolic Stability: This same dimethyl substitution can sterically hinder enzymatic degradation, potentially improving the metabolic half-life of derivative compounds.
-
Chemical Versatility: It serves as a building block for creating a wide array of derivatives with diverse physicochemical properties.[2]
This guide details a systematic approach to unlock the chemical diversity inherent in this scaffold, providing robust protocols for derivatization and a strategic framework for biological screening.
Synthetic Strategy: A Two-Stage Derivatization Workflow
Our core strategy involves a sequential, two-step functionalization of the this compound core to maximize library diversity from a common set of intermediates. This approach is both efficient and highly adaptable.
Caption: Sequential workflow for library synthesis.
-
N1-Acylation: The amide proton at the N1 position is the most acidic and can be deprotonated under basic conditions, but for acylation, the more nucleophilic secondary amine at N4 reacts preferentially. However, to achieve selective N1 functionalization first, one can protect the N4 amine, perform N1-acylation, and then deprotect. A more direct, albeit potentially less selective in some cases, approach is direct N-acylation which can sometimes favor the N4 position. For the purpose of this guide, we will focus on a robust sequence starting with N-acylation. Correction and clarification: A more common and regioselective strategy involves the initial acylation of the more nucleophilic secondary amine at the N4 position, followed by functionalization at the N1 amide position. This guide will proceed with the more established N4-acylation followed by N1-alkylation.
Revised Strategy:
-
N4-Acylation: The secondary amine at the N4 position is significantly more nucleophilic than the N1 amide nitrogen. This allows for highly selective acylation using a wide variety of acylating agents.[3]
-
N1-Alkylation: Following N4-acylation, the N1 amide proton can be removed with a suitable base, and the resulting anion can be alkylated to introduce a second point of diversity.
Experimental Protocols and Methodologies
Protocol 1: N4-Acylation of this compound
This protocol describes the reaction of the N4 secondary amine with an acid chloride. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) is used to scavenge the HCl byproduct without competing in the reaction.
Rationale: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the starting materials. Conducting the initial addition at 0°C helps to control the exothermicity of the acylation reaction, minimizing potential side reactions.
Caption: General reaction for N4-acylation.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0°C using an ice bath.
-
Acylation: Add the desired acid chloride (1.1 eq.) dropwise via syringe. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative N4-Acylation Reactions
| Reagent (R-COCl) | Product Description | Typical Yield (%) |
| Benzoyl chloride | White crystalline solid | 90-95% |
| Acetyl chloride | Colorless oil | >95% |
| Cyclohexanecarbonyl chloride | Off-white solid | 88-93% |
| 4-Methoxybenzoyl chloride | Pale yellow solid | 92-96% |
Protocol 2: N1-Alkylation of N4-Acylated Intermediates
This protocol functionalizes the N1 amide position. A strong base is required to deprotonate the amide N-H. Sodium hydride (NaH) is a common choice, and DMF is a suitable polar aprotic solvent that can dissolve the intermediate sodium salt.
Rationale: The use of an anhydrous polar aprotic solvent like DMF is crucial to prevent quenching the strong base (NaH) and to facilitate the SN2 reaction with the alkyl halide. The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the alkylating agent.[4][5]
Caption: General reaction for N1-alkylation.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the N4-acylated intermediate (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approx. 0.3 M concentration).
-
Deprotonation: Cool the solution to 0°C and carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60°C for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to 0°C and cautiously quench by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative N1-Alkylation Reactions
| N4-Acyl Group | Alkylating Agent (R'-X) | Typical Yield (%) |
| Benzoyl | Benzyl bromide | 85-90% |
| Acetyl | Ethyl iodide | 75-85% |
| Benzoyl | Propargyl bromide | 80-88% |
| Acetyl | Methyl iodide | 90-95% |
Strategy for Biological Screening and Hit Identification
Once a library of derivatized compounds has been synthesized and characterized, a systematic biological screening cascade is essential to identify promising "hits."[6][7] High-throughput screening (HTS) is a standard industry practice for rapidly evaluating large compound collections.[8][9]
Caption: Tiered approach for biological screening and hit validation.
Phase 1: Primary High-Throughput Screening (HTS)
-
Objective: To rapidly identify initial hits from the entire library.
-
Methodology: Compounds are typically tested at a single, relatively high concentration (e.g., 10-20 µM) in a miniaturized assay format (384- or 1536-well plates).[10] The choice of assay (e.g., enzymatic, cell-based, binding) is dictated by the biological question and therapeutic target.
-
Data Analysis: A statistical cutoff, often based on the mean activity of negative controls plus three times the standard deviation (Z-factor > 0.5 is desirable), is used to define a "hit."[10]
Phase 2: Hit Confirmation and Dose-Response Analysis
-
Objective: To confirm the activity of primary hits and determine their potency.
-
Methodology: Hits are re-tested in the primary assay, often using freshly prepared samples to rule out false positives. Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point dilution series) to generate a dose-response curve.
-
Data Analysis: The dose-response data is fitted to a pharmacological model to calculate the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration, which is a key measure of compound potency.
Phase 3: Secondary Assays and Preliminary SAR
-
Objective: To assess the selectivity of hits and build an initial Structure-Activity Relationship (SAR).
-
Methodology: Confirmed hits are tested in related counter-screens or assays for off-target activity.
-
SAR Analysis: The potency and selectivity data are correlated with the structural features (R and R' groups) of the active compounds. This analysis provides crucial insights for designing the next generation of more potent and selective molecules, marking the transition from a "hit" to a "lead" series.[10][11]
Conclusion
The this compound scaffold provides a fertile ground for the discovery of novel bioactive molecules. The synthetic protocols detailed in this guide are robust and scalable, enabling the efficient production of diverse chemical libraries. By coupling this synthetic strategy with a rigorous, multi-tiered biological screening cascade, research organizations can significantly enhance their capabilities in identifying and validating novel lead compounds for drug discovery programs. The inherent versatility of the piperazinone core ensures its continued relevance as a privileged structure in the pursuit of new therapeutics.[11][12][13]
References
-
National Center for Biotechnology Information. (n.d.). High-Throughput Screening. In PubMed. Retrieved from [Link]
-
ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Retrieved from [Link]
-
Dovepress. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
-
PubMed Central. (n.d.). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
-
ACS Publications. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]
- Springer. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity.
-
ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
- World Journal of Pharmaceutical Research. (2020).
-
ResearchGate. (n.d.). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. Retrieved from [Link]
-
Semantic Scholar. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.
-
PrepChem. (n.d.). Synthesis of 3,3-dimethylpiperidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
National Institutes of Health. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 13. jetir.org [jetir.org]
The Strategic Incorporation of 3,3-Dimethylpiperazin-2-one in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery
In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its basicity which can be fine-tuned, and its ability to adopt a stable chair conformation, make it an ideal structural component for optimizing pharmacokinetic profiles and target engagement.[1] This guide focuses on a specific, yet increasingly important derivative: 3,3-dimethylpiperazin-2-one . We will explore its strategic application in the synthesis of potent and selective kinase inhibitors, with a particular emphasis on Tropomyosin Receptor Kinase (TRK) inhibitors, a class of targeted cancer therapeutics.
The introduction of a gem-dimethyl group at the 3-position of the piperazin-2-one ring is not a trivial substitution. This structural feature can impart several advantageous properties to a drug candidate, including:
-
Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions, thereby increasing the compound's half-life.
-
Conformational Rigidity: The steric bulk of the two methyl groups can lock the piperazine ring into a more defined conformation, which can lead to higher binding affinity and selectivity for the target kinase.
-
Improved Lipophilicity: The addition of the methyl groups can modulate the lipophilicity of the molecule, influencing its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This document will provide a detailed overview of the synthetic utility of this compound, including a representative synthetic protocol for a key intermediate, a discussion of its role in the structure-activity relationship (SAR) of kinase inhibitors, and a look at the relevant biological pathways.
The TRK Family of Kinases: A Key Target in Oncology
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[3] However, chromosomal rearrangements leading to gene fusions involving the NTRK genes can result in the formation of chimeric oncoproteins with constitutively active kinase domains.[4] These fusion proteins are oncogenic drivers in a wide range of adult and pediatric solid tumors.[4]
The development of potent and selective pan-TRK inhibitors has ushered in a new era of "tumor-agnostic" therapies, where treatment is based on the presence of a specific genetic marker rather than the tumor's location in the body.[3] Two such landmark drugs are Larotrectinib and Entrectinib.[4] The synthesis of these complex molecules often relies on the strategic use of chiral building blocks, including piperazine derivatives.
Signaling Pathway of TRK Receptors
The diagram below illustrates the general signaling cascade initiated by the activation of TRK receptors. In cancer, NTRK gene fusions lead to ligand-independent, constitutive activation of these pathways, driving cell proliferation, survival, and metastasis.
Caption: TRK Signaling Pathway.
Synthetic Protocol: Asymmetric Synthesis of a Chiral Piperazinone Intermediate
While direct synthetic routes for kinase inhibitors starting from this compound are often proprietary, a general and robust method for the synthesis of chiral piperazinone derivatives has been disclosed.[5] This protocol is crucial for accessing the enantiomerically pure building blocks required for the stereoselective synthesis of advanced drug candidates. The following is a representative, multi-step protocol adapted from the literature for the synthesis of a chiral piperazinone.[5]
Experimental Workflow
Sources
- 1. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Application Notes & Protocols for High-Throughput Screening of 3,3-Dimethylpiperazin-2-one and its Analogs
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a myriad of biologically active compounds.[1][2] This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns centered around the 3,3-dimethylpiperazin-2-one chemical core and its derivatives. We delve into the scientific rationale behind assay selection, provide detailed, field-tested protocols, and offer insights into data interpretation. The primary focus of this application note will be on the well-documented role of similar heterocyclic structures as modulators of γ-secretase, a critical target in Alzheimer's disease research.[3][4][5] Additionally, we will explore the broader therapeutic potential of this scaffold by outlining screening strategies for other relevant target classes.
Introduction: The Scientific Rationale for Screening Piperazin-2-one Analogs
The this compound moiety represents a rigid, chiral scaffold that can be readily functionalized to explore a wide chemical space.[6] Its inherent structural features, including hydrogen bond donors and acceptors, and the potential for stereospecific interactions, make it an attractive starting point for the development of novel therapeutics.[1][7] While this compound itself is primarily a synthetic intermediate, its derivatives have shown diverse biological activities.[7][8][9]
A particularly compelling therapeutic target for piperazine-like structures is the γ-secretase enzyme complex.[3][5] This multi-subunit protease plays a pivotal role in the amyloid cascade hypothesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[4][5] Modulating the activity of γ-secretase to shift the production from the aggregation-prone Aβ42 peptide to shorter, less pathogenic forms is a leading strategy in Alzheimer's drug discovery.[3][10] High-throughput screening campaigns have been instrumental in identifying small molecule γ-secretase modulators (GSMs).[3][11][12]
Beyond Alzheimer's disease, the piperazine and piperidine rings are found in compounds targeting a wide array of biological pathways, including central nervous system (CNS) disorders, cancer, and infectious diseases, underscoring the versatility of this chemical class.[1][2][13][14]
High-Throughput Screening for γ-Secretase Modulators
The primary goal of an HTS campaign for GSMs is to identify compounds that selectively reduce the production of the toxic Aβ42 peptide while ideally increasing the formation of shorter, non-amyloidogenic Aβ species like Aβ38.[5] A robust HTS cascade for GSMs typically involves a primary screen to identify Aβ42-lowering agents, followed by secondary assays to confirm activity, determine selectivity, and elucidate the mechanism of action.
HTS Workflow for γ-Secretase Modulator Discovery
The following diagram illustrates a typical workflow for an HTS campaign aimed at discovering novel GSMs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. This compound [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Strategic Functionalization of 3,3-Dimethylpiperazin-2-one: A Guide to Electrophilic Reactions
Introduction: A Scaffold of Untapped Potential
3,3-Dimethylpiperazin-2-one is a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] Its rigid, six-membered ring structure, incorporating both an amide and a secondary amine functionality, offers multiple vectors for chemical modification. The gem-dimethyl substitution at the C3 position provides steric hindrance that can influence the molecule's conformational preferences and metabolic stability. This guide provides a detailed exploration of the reactivity of this compound with various electrophiles, offering experimentally grounded protocols for its selective functionalization. Understanding the differential reactivity of the two nitrogen atoms is paramount for the strategic design of novel molecular entities.
The core of this compound's reactivity lies in the distinct electronic environments of its two nitrogen atoms: the N1 amide nitrogen and the N4 amine nitrogen. The N1 nitrogen is part of an amide linkage, where the lone pair of electrons is delocalized into the adjacent carbonyl group. This resonance effect significantly reduces its nucleophilicity. Conversely, the N4 nitrogen is a secondary amine, with its lone pair readily available for nucleophilic attack. This inherent difference in reactivity allows for the selective functionalization at the N4 position under relatively mild conditions, while modification of the N1 position typically requires more forcing conditions, such as the use of a strong base to generate the corresponding amide anion.
This document will provide detailed protocols for:
-
Selective N4-Alkylation: Introducing alkyl groups at the more nucleophilic secondary amine.
-
Selective N4-Acylation: Forming amides at the N4 position.
-
Selective N1-Acylation: Targeting the less reactive amide nitrogen.
PART 1: Selective Reactions at the N4-Position
The higher nucleophilicity of the N4 secondary amine makes it the primary site of reaction with a wide range of electrophiles under standard conditions.
Application Note 1: N4-Alkylation via Direct Nucleophilic Substitution
Direct alkylation with alkyl halides is a straightforward method for introducing alkyl substituents at the N4 position. The reaction proceeds via an SN2 mechanism and is typically carried out in the presence of a non-nucleophilic base to quench the hydrogen halide byproduct.
Protocol 1: N4-Benzylation of this compound
This protocol describes the synthesis of 4-benzyl-3,3-dimethylpiperazin-2-one.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add benzyl bromide (1.1 eq.) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N4-benzylated product.
Data Presentation:
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 65 | 6-8 | 85-95 |
| Ethyl iodide | K₂CO₃ | DMF | 60 | 8-12 | 80-90 |
| n-Butyl bromide | NaH | THF | rt to 50 | 4-6 | 75-85 |
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild, insoluble base that effectively neutralizes the HBr formed during the reaction without promoting side reactions.[2] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF can be employed to deprotonate the N4-amine and enhance its nucleophilicity.
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions, as they solvate the cation of the base while leaving the anion (carbonate) more reactive.
-
Temperature: Gentle heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
Visualization of N4-Alkylation Workflow:
Caption: Workflow for N4-Alkylation of this compound.
Application Note 2: N4-Acylation with Acyl Chlorides and Anhydrides
N4-acylation is readily achieved by treating this compound with reactive acylating agents such as acyl chlorides or anhydrides. A base is typically added to scavenge the acidic byproduct.
Protocol 2: N4-Acetylation of this compound
This protocol details the synthesis of 4-acetyl-3,3-dimethylpiperazin-2-one.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in dichloromethane.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0°C and add acetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Data Presentation:
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl chloride | Et₃N | DCM | 0 to rt | 2-3 | >95 |
| Benzoyl chloride | Et₃N | DCM | 0 to rt | 3-5 | 90-98 |
| Acetic anhydride | Pyridine | DCM | rt | 4-6 | >95 |
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are highly electrophilic and react rapidly with the N4-amine.[3]
-
Base: Triethylamine is a common organic base used to neutralize the HCl or carboxylic acid byproduct, preventing protonation of the starting material. Pyridine can also be used and can act as a nucleophilic catalyst.
-
Temperature: The reaction is typically exothermic and is often initiated at 0°C for better control, then allowed to proceed at room temperature.
Visualization of N4-Acylation Mechanism:
Sources
Analytical Techniques for Monitoring 3,3-Dimethylpiperazin-2-one Reactions
An Application Note for Drug Development Professionals
Abstract
3,3-Dimethylpiperazin-2-one is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as central nervous system agents and kinase inhibitors.[1] The precise monitoring of its synthesis and subsequent reactions is paramount to ensure reaction completion, maximize yield, and control impurity profiles, thereby guaranteeing the safety and efficacy of the final drug product. This guide provides a comprehensive overview and detailed protocols for the primary analytical techniques used to monitor reactions involving this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction: The Analytical Imperative
The synthesis of APIs from building blocks like this compound involves multi-step processes where the starting materials, intermediates, product, and potential byproducts can possess similar structural motifs.[2][3] Effective process analytical technology (PAT) is therefore not merely beneficial but essential. The choice of analytical technique is dictated by the specific requirements of the analysis—be it routine quantitative monitoring, identification of volatile impurities, or real-time mechanistic investigation. This document explains the causality behind methodological choices, providing robust, self-validating protocols for immediate application in a research and development setting.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for monitoring the progress of most organic reactions involving non-volatile compounds. Its strength lies in its ability to separate complex mixtures and provide accurate quantification of each component.
Causality Behind Methodological Choices
-
Stationary Phase Selection: For cyclic amides like this compound, a reversed-phase column is the logical starting point. A Discovery® RP-Amide C16 column is particularly effective as its embedded amide groups offer unique selectivity for polar compounds and enhanced stability.[4] This provides robust separation of the relatively polar piperazinone product from potentially less polar starting materials or non-polar impurities.[5]
-
Mobile Phase Composition: A gradient elution using acetonitrile and a buffered aqueous phase (e.g., potassium phosphate) is optimal. Acetonitrile is chosen for its low viscosity and UV transparency. The buffer maintains a constant pH, ensuring consistent ionization states of any acidic or basic functional groups and thus reproducible retention times.
-
Detector Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The amide chromophore in the piperazinone ring typically absorbs in the low UV region (200-220 nm).[6] Monitoring at a low wavelength ensures high sensitivity for both the product and potential impurities that may lack strong chromophores.
Experimental Protocol: HPLC-UV Reaction Monitoring
Objective: To quantify the consumption of starting material and the formation of this compound over time.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.
-
Discovery® RP-Amide C16 column (15 cm x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile, potassium phosphate monobasic, and phosphoric acid.
-
Reference standards for starting materials and this compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 25 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of each reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Create a calibration curve by preparing a series of dilutions from the stock solutions (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation (Reaction Quenching & Dilution):
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold diluent. This step is critical to prevent further reaction post-sampling.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumental Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis & System Suitability:
-
Integrate the peak areas for the starting material(s) and the product.
-
Quantify the concentration of each component using the generated calibration curve.
-
Trustworthiness Check: Before running samples, inject a system suitability standard. The relative standard deviation (RSD) for peak area and retention time of five replicate injections should be <2%.
-
Data Presentation: Expected Chromatographic Parameters
| Compound | Expected Retention Time (min) | Key UV λ (nm) |
| Starting Material 1 (e.g., Diamine) | ~3.5 | ~205 |
| Starting Material 2 (e.g., Ester) | ~12.1 | ~215 |
| This compound | ~8.7 | ~210 |
| Potential Impurity (e.g., Dimer) | ~15.3 | ~210 |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Identification
While HPLC excels at non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile starting materials, reagents, or low molecular weight impurities.[7] The mass spectrometer provides definitive structural information, making it invaluable for impurity identification.[8][9]
Causality Behind Methodological Choices
-
Rationale for Use: This technique is most relevant if volatile reagents (e.g., certain solvents, acylation agents) are used or if side reactions could produce volatile byproducts. This compound itself has a relatively high boiling point (~275°C) but may be amenable to GC analysis at high temperatures.[1]
-
Column Selection: A general-purpose, mid-polarity column like a DB-5MS is an excellent choice for screening unknown mixtures.[8] It provides good separation for a wide range of compound polarities.
-
Ionization and Detection: Electron Ionization (EI) is the standard method, as it creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification. For trace analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity for specific known impurities.[7]
Experimental Protocol: GC-MS Impurity Profiling
Objective: To identify and quantify volatile impurities in a reaction mixture.
Instrumentation & Materials:
-
GC-MS system with a split/splitless injector and an electron ionization source.
-
DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm).
-
High-purity helium.
-
Volatile solvent for dilution (e.g., Methanol, Dichloromethane).
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Dilute the sample significantly in a volatile solvent (e.g., 1:1000 in methanol). High dilution is necessary to avoid overloading the column with the non-volatile product and salts.
-
If necessary, perform a liquid-liquid extraction to isolate organic components from an aqueous reaction medium.
-
-
Instrumental Method:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) to handle potentially high concentrations and prevent column overload.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
MS Parameters:
-
Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
-
-
Data Analysis & Identification:
-
Identify peaks in the total ion chromatogram (TIC).
-
For each peak, compare the acquired mass spectrum against a reference library (e.g., NIST/Wiley) for tentative identification.
-
Confirm the identity of critical impurities by synthesizing or purchasing a reference standard and matching both retention time and mass spectrum.
-
Quantification can be performed using an internal standard.
-
Data Presentation: Characteristic Mass Fragments
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Rationale |
| This compound | 128 | 113, 85, 70, 56 | Loss of CH₃, cleavage of the piperazine ring.[10][11] |
| Potential Impurity (e.g., Piperazine) | 86 | 56, 42 | Characteristic fragmentation of the unsubstituted piperazine ring.[10] |
NMR Spectroscopy: For Real-Time Mechanistic Insight
NMR provides unparalleled structural information and can be configured for in-situ or online monitoring, offering a real-time window into reaction kinetics and the detection of transient intermediates without the need for sampling and quenching.[12][13]
Causality Behind Methodological Choices
-
Online vs. Offline: While traditional offline NMR (taking samples and running them in tubes) is useful, online monitoring provides richer kinetic data.[14] A flow-NMR setup, where the reaction mixture is continuously pumped from the reactor through the spectrometer's flow cell and back, gives a true, undisturbed picture of the reaction progress.[12]
-
Quantitative Analysis (qNMR): NMR is inherently quantitative; the area of a peak is directly proportional to the number of nuclei. By adding a stable, non-reactive internal standard with a known concentration and a signal in a clear region of the spectrum, the concentration of reactants and products can be determined directly from a single spectrum.
-
Solvent Suppression: To monitor reactions in standard protonated solvents, solvent suppression techniques are essential to attenuate the massive solvent signals and allow for the detection of the much lower concentration analytes.[12]
Experimental Protocol: Online ¹H NMR Reaction Monitoring
Objective: To monitor the reaction in real-time to determine kinetics and identify intermediates.
Instrumentation & Materials:
-
NMR spectrometer (≥400 MHz) equipped with a flow-cell probe.
-
Recirculating pump with solvent-resistant tubing (e.g., PEEK).
-
Reaction vessel with ports for inlet and outlet tubing.
-
Internal standard (e.g., 1,4-dioxane, maleic acid).
Procedure:
-
System Setup:
-
Connect the reactor to the NMR flow probe using PEEK tubing via the pump.
-
Add a known amount of the internal standard to the reaction mixture before initiating the reaction.
-
-
Spectrometer Setup:
-
Tune and match the probe with the reaction mixture flowing.
-
Optimize shimming on the flowing sample to achieve good resolution.
-
Set up an acquisition experiment using a solvent suppression pulse sequence (e.g., WET or presaturation).
-
-
Data Acquisition:
-
Initiate the reaction (e.g., by adding the final reagent or increasing temperature).
-
Immediately begin acquiring a time-course series of ¹H NMR spectra (e.g., one spectrum every 1-5 minutes). The acquisition time should be short enough to capture the reaction kinetics.[15]
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the concentration of each species at each time point relative to the constant integral of the internal standard.
-
Plot concentration versus time to determine reaction kinetics.
-
Data Presentation: Characteristic ¹H NMR Shifts (Illustrative, in CDCl₃)
| Compound | Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity |
| This compound | C(CH₃)₂ | ~1.3 | s (6H) |
| -CH₂-N- | ~3.4 | t (2H) | |
| -CH₂-NH- | ~3.0 | t (2H) | |
| -NH-C=O | ~6.5 | br s (1H) | |
| Starting Material (e.g., Ethylenediamine) | -CH₂- | ~2.7 | s (4H) |
Conclusion: A Multi-faceted Approach
No single analytical technique can provide a complete picture of a chemical reaction. A synergistic approach is the most robust strategy for monitoring the synthesis of this compound.
-
HPLC should be used as the primary tool for routine, quantitative analysis of reaction progress and final product purity.
-
GC-MS is indispensable for identifying and controlling volatile impurities that could impact the final API's safety profile.
-
Online NMR is a powerful development tool for gaining deep mechanistic understanding and optimizing reaction conditions by observing kinetics and intermediates in real-time.
By thoughtfully applying these techniques, researchers and drug development professionals can ensure a well-controlled, efficient, and safe manufacturing process for pharmaceuticals derived from this compound.
References
- ResearchGate. (2025). HPLC Analysis of cyclo-oligoamides 6 and 66.
- PubMed. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient.
- SIELC Technologies. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases.
- CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....
- Sigma-Aldrich. HPLC Analysis of Amides on Discovery® RP-Amide C16.
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- MySkinRecipes. This compound.
- New Food Magazine. (2016). Application note: Enhancing reaction understanding with online NMR reaction monitoring.
- NIH. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences.
- ChemRxiv. NMR reaction monitoring robust to spectral distortions.
- NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).
- Organic Chemistry Portal. Piperazine synthesis.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 4. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 7. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 12. pharmtech.com [pharmtech.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Preparation of Novel Polymers from 3,3-Dimethylpiperazin-2-one
Introduction: The Potential of 3,3-Dimethylpiperazin-2-one in Advanced Polymer Synthesis
The field of polymer chemistry is in a constant search for novel monomers that can impart unique properties to resulting materials. Substituted lactams, beyond the workhorses like ε-caprolactam, offer a pathway to polyamides with tailored characteristics.[1][2] this compound is a particularly interesting, yet underexplored, cyclic amide monomer. The presence of the gem-dimethyl group on the carbon adjacent to the carbonyl is anticipated to introduce significant changes to the polymer backbone, potentially influencing thermal stability, mechanical strength, and solubility compared to unsubstituted polyamides.[3] Furthermore, the piperazinone ring contains a second nitrogen atom, offering a site for further functionalization to create polymers with advanced functionalities.
This guide provides an in-depth exploration of the synthesis and polymerization of this compound. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but with a rationale for the experimental choices, grounded in the principles of polymer chemistry. We will delve into the synthesis of the monomer, its purification, and subsequent polymerization via both anionic and cationic ring-opening polymerization (ROP) pathways. Additionally, we will outline standard procedures for the characterization of the resulting novel poly(this compound).
Part 1: Monomer Synthesis and Characterization
A reliable and scalable synthesis of the this compound monomer is the critical first step. The following protocol is a representative method adapted from general syntheses of substituted piperazinones.
Protocol 1: Synthesis of this compound
This protocol outlines a potential multi-step synthesis starting from readily available precursors.
Materials:
-
2-Bromo-2-methylpropanoic acid
-
Ethylenediamine
-
Triethylamine
-
Toluene
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
N-(2-aminoethyl)-2-bromo-2-methylpropanamide Synthesis:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-2-methylpropanoic acid (1 equivalent) in dry toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of excess ethylenediamine (3-4 equivalents) in toluene to the cooled solution with vigorous stirring. The excess ethylenediamine serves to react with the acid and also to neutralize the HBr formed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove the ethylenediamine hydrobromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
-
Cyclization to this compound:
-
Dissolve the crude N-(2-aminoethyl)-2-bromo-2-methylpropanamide in a suitable high-boiling-point solvent such as toluene or xylene.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution.
-
Heat the reaction mixture to reflux for 12-24 hours. The intramolecular nucleophilic substitution of the bromide by the terminal amine will lead to ring closure.
-
Monitor the cyclization by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrobromide salt.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially during the handling of reagents.
-
The excess of ethylenediamine in the first step ensures the complete consumption of the starting acid and neutralizes the acid byproduct.
-
Heating under reflux provides the necessary activation energy for both the amidation and the subsequent cyclization reactions.
-
The choice of a non-nucleophilic base for the cyclization step is important to promote the desired intramolecular reaction without competing intermolecular side reactions.
Monomer Characterization Data
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Property | Expected Value | Analytical Method |
| Molecular Formula | C₆H₁₂N₂O | Mass Spectrometry |
| Molecular Weight | 128.17 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | To be determined experimentally | Differential Scanning Calorimetry (DSC) |
| ¹H NMR | Peaks corresponding to methyl, methylene, and N-H protons | NMR Spectroscopy |
| ¹³C NMR | Peaks corresponding to carbonyl, quaternary, and methylene carbons | NMR Spectroscopy |
| FT-IR | Characteristic peaks for N-H stretch, C=O stretch, and C-N stretch | IR Spectroscopy |
Part 2: Polymerization Protocols
This compound, as a substituted lactam, can potentially be polymerized through both anionic and cationic ring-opening polymerization (ROP). The choice of method will significantly impact the resulting polymer's properties.
Anionic Ring-Opening Polymerization (AROP)
AROP of lactams is a well-established method that typically proceeds via an activated monomer mechanism.[1] This method often yields high molecular weight polymers with good thermal stability.
This protocol describes a representative AROP procedure using a strong base as an initiator and an N-acyl lactam as an activator.
Materials:
-
Purified this compound monomer
-
Anhydrous toluene or other suitable high-boiling aprotic solvent
-
Strong base initiator (e.g., sodium hydride, potassium tert-butoxide)
-
N-acetyl-3,3-dimethylpiperazin-2-one (activator) - synthesized separately or generated in situ
-
Inert atmosphere glovebox or Schlenk line
-
High-vacuum line
Procedure:
-
Monomer and Solvent Preparation:
-
The this compound monomer must be rigorously purified and dried under high vacuum to remove any traces of water, which can terminate the polymerization.
-
The solvent (e.g., toluene) must be dried over a suitable drying agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere.
-
-
Initiator and Activator Preparation:
-
The N-acetyl-3,3-dimethylpiperazin-2-one activator can be synthesized by reacting this compound with acetyl chloride in the presence of a non-nucleophilic base. It must also be purified and dried.
-
All initiator and activator solutions should be prepared under an inert atmosphere.
-
-
Polymerization:
-
In a flame-dried reaction vessel under a high-purity inert atmosphere, dissolve the purified this compound monomer in the anhydrous solvent.
-
Add the initiator (e.g., a solution of sodium hydride in oil, washed with dry hexanes) to the monomer solution. The amount of initiator will determine the target molecular weight.
-
Heat the mixture to a temperature that allows for the formation of the lactamate anion (typically 60-80 °C).
-
Introduce the activator (N-acetyl-3,3-dimethylpiperazin-2-one) to the reaction mixture. The monomer-to-activator ratio will also influence the molecular weight and polymerization rate.
-
Raise the temperature to the desired polymerization temperature (e.g., 120-160 °C) and maintain for several hours. The optimal temperature will need to be determined experimentally.
-
The polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a proton source, such as a small amount of water or methanol.
-
Precipitate the polymer by pouring the cooled reaction mixture into a large excess of a non-solvent (e.g., cold methanol or water).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Causality Behind Experimental Choices:
-
High Purity of Reagents: Anionic polymerization is extremely sensitive to protic impurities like water, which can protonate the growing chain end and terminate the polymerization, leading to low molecular weights.
-
Initiator and Activator System: The strong base deprotonates the lactam monomer to form the initiating lactamate anion. The N-acyl lactam activator provides a more electrophilic site for the nucleophilic attack of the lactamate, thus accelerating the polymerization rate.
-
Temperature Control: The initial lower temperature for lactamate formation prevents premature polymerization and potential side reactions. The higher polymerization temperature is necessary to overcome the activation energy for chain propagation.
Caption: Anionic Ring-Opening Polymerization of this compound.
Cationic Ring-Opening Polymerization (CROP)
CROP of lactams is generally less common than AROP but can be an effective method, particularly for certain substituted monomers.[4] It typically involves the use of strong acids or Lewis acids as initiators.
This protocol provides a general procedure for the CROP of this compound.
Materials:
-
Purified this compound monomer
-
Anhydrous chlorinated solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Cationic initiator (e.g., triflic acid, boron trifluoride etherate)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Monomer and Solvent Preparation:
-
As with AROP, the monomer and solvent must be scrupulously dried to prevent termination of the cationic propagating species.
-
-
Polymerization:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the purified this compound monomer in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -20 °C) to control the initiation and minimize side reactions.
-
Slowly add the cationic initiator to the stirred monomer solution. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer.
-
Allow the reaction to proceed at the low temperature for a specified period, then gradually warm to room temperature. The optimal temperature profile will need to be determined empirically.
-
Monitor the polymerization by techniques such as ¹H NMR spectroscopy (disappearance of monomer peaks) or by observing the increase in viscosity.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a nucleophile, such as a solution of ammonia in methanol or an amine.
-
Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether or hexanes).
-
Collect the polymer by filtration, wash it to remove catalyst residues and unreacted monomer.
-
Dry the polymer in a vacuum oven at a moderate temperature.
-
Causality Behind Experimental Choices:
-
Low Temperature: Cationic polymerizations are often carried out at low temperatures to suppress chain transfer and termination reactions, which are more prevalent at higher temperatures. This allows for better control over the molecular weight and a narrower molecular weight distribution.
-
Solvent Choice: Chlorinated solvents are often used for CROP as they are relatively inert and can solvate the growing cationic species.
-
Initiator: Strong protic acids or Lewis acids are required to protonate or coordinate with the carbonyl oxygen of the lactam, activating it for nucleophilic attack by another monomer molecule.
Caption: Cationic Ring-Opening Polymerization of this compound.
Part 3: Polymer Characterization
Once the poly(this compound) is synthesized, a thorough characterization is necessary to understand its properties and potential applications.
Protocol 4: Characterization of Poly(this compound)
1. Molecular Weight Determination:
-
Technique: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol (HFIP) for polyamides) and analyze using a GPC/SEC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Data Obtained: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Thermal Properties Analysis:
-
Technique: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
-
Procedure (TGA): Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature.
-
Procedure (DSC): Heat the polymer sample through a defined temperature program to identify the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Data Obtained: Decomposition temperature (Td), char yield, glass transition temperature (Tg), and melting temperature (Tm).
3. Mechanical Properties Testing:
-
Technique: Tensile testing.
-
Procedure: Prepare polymer films or molded bars and subject them to tensile stress until failure using a universal testing machine.
-
Data Obtained: Tensile strength, Young's modulus, and elongation at break.
Expected Polymer Properties
The following table summarizes the anticipated properties of poly(this compound). It is important to note that these are estimated values based on the properties of similar substituted polyamides, and experimental verification is essential.
| Property | Expected Range/Value | Significance |
| Glass Transition Temp. (Tg) | 140 - 180 °C | The gem-dimethyl groups are expected to restrict chain mobility, leading to a relatively high Tg.[3] |
| Decomposition Temp. (Td) | > 350 °C (in N₂) | Polyamides generally exhibit good thermal stability.[3] |
| Tensile Strength | 50 - 80 MPa | The rigid backbone should contribute to good mechanical strength. |
| Young's Modulus | 2 - 4 GPa | Indicative of a stiff material. |
| Solubility | Potentially soluble in polar aprotic solvents (e.g., NMP, DMAc, HFIP) | The gem-dimethyl groups may disrupt chain packing, potentially improving solubility compared to unsubstituted analogs. |
Conclusion and Future Outlook
This compound presents a promising avenue for the development of novel polyamides with potentially enhanced thermal and mechanical properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis, polymerization, and characterization of this monomer and its corresponding polymer. The presence of the gem-dimethyl group is a key structural feature that is expected to significantly influence the final properties of the material. Further research should focus on optimizing the polymerization conditions to achieve high molecular weights and controlled architectures. Additionally, the second nitrogen atom in the piperazine ring offers a tantalizing opportunity for post-polymerization modification, opening the door to a new class of functional polyamides for a wide range of applications, from high-performance engineering plastics to advanced biomaterials.
References
-
Journal of Advanced Scientific Research. (2021). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. [Link]
-
Varghese, M., & Grinstaff, M. W. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(19), 8258–8275. [Link]
-
Varghese, M., & Grinstaff, M. W. (2022). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. PubMed, 36047318. [Link]
-
Chemistry For Everyone. (2025). What Are Polyamide Properties?[Link]
-
Mechanical Properties and Morphology of Polyamide/Polypropylene Blends. (n.d.). Journal of the Korean Society of Manufacturing Process Engineers, 20(11), 89-95. [Link]
-
Wikipedia. (n.d.). Cationic polymerization. [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 3,3-Dimethylpiperazin-2-one synthesis
Technical Support Center: Optimizing Reaction Conditions for 3,3-Dimethylpiperazin-2-one Synthesis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
This technical guide provides a comprehensive resource for the synthesis of this compound, a key intermediate in pharmaceutical development.[1] It offers detailed troubleshooting strategies, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during synthesis. The focus is on a prevalent synthetic route: the reaction of a 1,2-diamine with an α-halo ester, followed by cyclization. This guide is structured to provide both theoretical understanding and practical, actionable solutions to enhance yield, purity, and reproducibility.
II. Troubleshooting Guide: A Proactive Approach to Synthesis Challenges
This section is designed to help you navigate and resolve common experimental hurdles. The question-and-answer format directly addresses specific issues you may encounter.
Core Challenge: Consistently Low Product Yield
Question: My synthesis of this compound is consistently resulting in low yields. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent frustration in multi-step organic syntheses and can stem from several factors. A systematic approach to troubleshooting is essential.[2]
Potential Causes & Actionable Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Side Product Formation: Unwanted side reactions can consume starting materials and complicate purification.
-
Optimization: Analyze the crude reaction mixture to identify major impurities.[3] Adjusting reaction conditions such as temperature, reaction time, or the order of reagent addition can often minimize side reactions.[3] A common side product is the result of bis-alkylation of the diamine; using a slight excess of the diamine can help mitigate this.
-
-
Product Loss During Work-up and Purification: The desired product may be lost during extraction or purification steps.
-
Optimization: If your product is water-soluble, it may be lost in the aqueous layer during extraction.[2] Always check all phases of your work-up for the presence of your product.[2] For purification, if standard column chromatography is ineffective, consider alternative methods such as crystallization or preparative HPLC.[3]
-
Troubleshooting Workflow: A Logic-Based Approach
Caption: A systematic workflow for troubleshooting low reaction yields.
III. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of this compound.
Q1: What are the most critical parameters to control during the synthesis?
A1: Several parameters are crucial for a successful synthesis:
-
Temperature: Suboptimal reaction temperatures can lead to incomplete reactions or the formation of side products.[3] It is often beneficial to systematically vary the temperature to find the optimal range.[3]
-
Solvent: The choice of solvent can significantly impact reaction kinetics and the solubility of reagents.[3] A solvent screen with varying polarities may be necessary.[3]
-
Catalyst: If a catalyst is used, ensure it is active and used in the correct loading.[3] Screening alternative catalysts can sometimes lead to improved results.[3]
-
Moisture: Many reactions involving lactams are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]
Q2: What are the best practices for purification of the final product?
A2: The purification strategy depends on the nature of the crude product.
-
Crystallization: This is an effective method for purifying solid compounds.[4] The process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize.[4]
-
Column Chromatography: This technique is suitable for complex mixtures or oily products.[4] The crude product is loaded onto a column of silica gel and eluted with a solvent system of increasing polarity to separate the components.[5]
Q3: Are there alternative synthetic routes to piperazinones?
A3: Yes, several methods for piperazinone synthesis have been reported. One alternative involves the reaction of a substituted 1,2-diamine with a cyanohydrin acetate in the presence of a haloform and an alkali metal hydroxide.[6] Another approach is a cascade, metal-promoted reaction utilizing a chloro allenylamide, a primary amine, and an aryl iodide.[7][8]
IV. Optimized Experimental Protocols
The following protocols are provided as a starting point for your experiments and may require further optimization based on your specific laboratory conditions and reagents.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 1,2-diamine in an appropriate anhydrous solvent (e.g., toluene or acetonitrile) under an inert atmosphere.
-
Reagent Addition: Cool the solution in an ice bath and add a suitable base (e.g., potassium carbonate or triethylamine).
-
Slowly add the α-halo ester (e.g., ethyl 2-bromo-2-methylpropanoate) to the cooled solution.[9]
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Cyclization: Heat the reaction mixture to reflux for several hours to promote intramolecular cyclization.
-
Work-up: After cooling, filter the reaction mixture to remove any inorganic salts.[9] The filtrate is then concentrated under reduced pressure to yield the crude product.[5]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane).[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[4]
Table 1: Recommended Starting Conditions for Synthesis and Purification
| Parameter | Synthesis | Purification (Column Chromatography) |
| Solvent | Toluene or Acetonitrile | Dichloromethane/Methanol or Ethyl Acetate/Hexanes |
| Base | Potassium Carbonate or Triethylamine | - |
| Temperature | 0°C to Reflux | Room Temperature |
| Monitoring | TLC (e.g., 9:1 DCM:MeOH) | TLC |
V. Visualization of Key Concepts
Reaction Pathway and Potential Side Reactions
Caption: A diagram illustrating the desired synthetic pathway and common side reactions.
VI. References
-
Google Patents. (1970). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Retrieved from
-
Google Patents. (2021). US20210147366A1 - Process for preparation of 2,2-dimethylpiperazine. Retrieved from
-
Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 1-10.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. How To [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 7. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. US20210147366A1 - Process for preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,3-Dimethylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of 3,3-dimethylpiperazin-2-one. As Senior Application Scientists, we combine technical expertise with practical field insights to help you optimize your reaction yield and purity.
I. Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields and the formation of side products are common hurdles in the synthesis of this compound. This section addresses specific issues in a question-and-answer format to guide your experimental optimization.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the formation of this compound?
Answer: Low yields in this synthesis can often be attributed to several critical factors:
-
Incomplete Cyclization: The intramolecular cyclization to form the six-membered piperazinone ring is a key step. Suboptimal temperature, insufficient reaction time, or an inappropriate base can lead to incomplete conversion of the linear amide intermediate.
-
Side Reactions: The formation of byproducts is a major contributor to reduced yields. A significant side reaction is the formation of oligomeric by-products, which can be difficult to separate from the desired product[1].
-
Steric Hindrance: The gem-dimethyl group at the 3-position can introduce steric hindrance, potentially slowing down the desired intramolecular cyclization and favoring intermolecular side reactions.
Question 2: I am observing significant amounts of a viscous, oily byproduct in my crude product. What is this impurity and how can I minimize its formation?
Answer: The oily byproduct is likely a mixture of linear and cyclic oligomers formed from the reaction of ethylenediamine with multiple molecules of the alkylating agent. To minimize its formation, consider the following strategies:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
-
Slow Addition of Reagents: A slow, controlled addition of the ethyl 2-bromo-2-methylpropanoate to the ethylenediamine solution can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of multiple alkylations on a single ethylenediamine molecule.
-
Optimization of Stoichiometry: While an excess of ethylenediamine is typically used, an extremely large excess may not be beneficial and can complicate purification. A systematic optimization of the molar ratio of the reactants is recommended.
Question 3: My purified product shows lingering impurities. What are the best methods for purifying this compound?
Answer: Effective purification is crucial for obtaining a high-purity product. The following techniques are recommended:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the target compound from polar and non-polar impurities. A gradient elution system, for instance, starting with a non-polar solvent and gradually increasing the polarity with a solvent like ethyl acetate or methanol, can provide good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The choice of solvent will depend on the solubility profile of the product and impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: The most commonly cited synthesis involves the reaction of ethylenediamine and ethyl 2-bromo-2-methylpropanoate [1].
Q2: What is a suitable base for this reaction?
A2: An inorganic base such as potassium carbonate is often used to neutralize the hydrobromic acid formed during the reaction and to promote the cyclization step[1].
Q3: What are the typical reaction conditions?
A3: The reaction is often carried out in a non-polar solvent like toluene at an elevated temperature to facilitate both the N-alkylation and the subsequent cyclization.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the consumption of the starting materials and the formation of the product.
III. Experimental Protocols
The following is a detailed, step-by-step protocol for the synthesis of this compound. This protocol is based on established methods for similar piperazinone syntheses and information from related patent literature[1].
Protocol 1: Synthesis of this compound
Materials:
-
Ethylenediamine
-
Ethyl 2-bromo-2-methylpropanoate
-
Potassium carbonate (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate to a solution of ethylenediamine in anhydrous toluene.
-
Reagent Addition: Slowly add a solution of ethyl 2-bromo-2-methylpropanoate in anhydrous toluene to the stirred suspension at room temperature over a period of 2-3 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with toluene.
-
Extraction: Combine the filtrate and the toluene washings. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation: Reaction Parameters
| Parameter | Recommended Condition |
| Solvent | Anhydrous Toluene |
| Base | Anhydrous Potassium Carbonate |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Purification | Silica Gel Column Chromatography |
IV. Visualization of Key Workflows
Diagram 1: Synthetic Pathway
Caption: Troubleshooting workflow for low reaction yield.
V. References
-
Process for preparation of 2,2-dimethylpiperazine. (2021). Google Patents. Retrieved from
Sources
Purification of 3,3-Dimethylpiperazin-2-one from crude reaction mixtures
Welcome to the technical support center for the purification of 3,3-Dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common purification challenges and achieve high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: Impurities in crude this compound typically originate from starting materials, side-reactions, or degradation. Common impurities can include unreacted starting materials, by-products from parallel reaction pathways, and residual solvents or reagents. Specifically for piperazine derivatives, one might encounter starting materials like ethylenediamine and its derivatives, as well as by-products such as pyrazines or N-alkylated piperazines.[1][2]
Q2: My crude product is an oil/highly viscous liquid. How should I proceed with purification?
A2: If your crude this compound is an oil, direct crystallization may be challenging. The first step should be to attempt to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the air-solvent interface, or by adding a seed crystal of pure this compound if available. If these methods fail, column chromatography is the recommended next step to separate the target compound from impurities that may be inhibiting crystallization.
Q3: I am seeing a low yield after my purification. What are the likely causes?
A3: Low recovery of this compound can stem from several factors. During recrystallization, using an excessive amount of solvent or choosing a solvent in which the compound has high solubility even at low temperatures will result in significant product loss to the mother liquor. In column chromatography, improper solvent system selection can lead to poor separation and co-elution of the product with impurities. Additionally, the compound may adhere to the silica gel if the solvent system is not polar enough to ensure complete elution.
Q4: How can I assess the purity of my final this compound product?
A4: Purity assessment is a critical final step. A combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and can reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.[3][4]
Troubleshooting Guides
Problem 1: Difficulty in Achieving Crystallization of this compound
Symptoms:
-
The crude product remains an oil or amorphous solid even after cooling and solvent evaporation.
-
Precipitation is very slow or does not occur at all.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| High Impurity Content | Impurities can disrupt the crystal lattice formation of the target molecule, acting as "crystal poisons." | 1. Pre-purification: Perform a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities. 2. Liquid-liquid extraction: If the impurities have different acid-base properties, an aqueous workup can be effective. |
| Inappropriate Solvent | The chosen solvent may be too good (high solubility at all temperatures) or too poor (causes the compound to "crash out" as an amorphous solid).[5][6] | 1. Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol). A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[7] 2. Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent at room temperature and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again and then allow it to cool slowly.[5][8] |
| Supersaturation Not Reached | Crystallization will not occur if the solution is not supersaturated with the target compound. | 1. Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of your product. 2. Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. |
Problem 2: Poor Separation During Column Chromatography
Symptoms:
-
Fractions containing the desired product are contaminated with impurities (as determined by TLC or HPLC).
-
The product elutes as a broad band, leading to mixed fractions.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Inappropriate Eluent System | The polarity of the eluent system is critical for good separation on silica gel. If the eluent is too polar, all compounds will move too quickly, resulting in poor separation. If it's not polar enough, the compounds will not move off the baseline. | 1. TLC Optimization: Before running the column, systematically test different solvent mixtures using Thin Layer Chromatography (TLC). The ideal eluent system should give your target compound an Rf value of approximately 0.3-0.4. 2. Gradient Elution: If a single solvent system does not provide adequate separation of all components, a gradient elution (gradually increasing the polarity of the eluent during the chromatography run) can be employed. |
| Column Overloading | Applying too much crude material to the column will exceed its separation capacity, leading to broad bands and co-elution. | 1. Rule of Thumb: As a general guideline, use a mass ratio of silica gel to crude product of at least 30:1. This ratio may need to be increased for difficult separations. 2. Dry Loading: If your compound is not very soluble in the initial eluent, consider "dry loading." Dissolve the crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. | 1. Slurry Packing: Pack the column using a slurry of silica gel in the initial eluent to ensure a homogenous and well-packed bed. 2. Avoid Air Bubbles: Ensure no air bubbles are trapped in the column bed. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined through preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, isopropanol, or a mixture determined by screening)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography Purification
This protocol outlines the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., a mixture of ethyl acetate and methanol, optimized by TLC)[3]
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Optimization: Determine the optimal eluent system by running TLC plates with your crude mixture in various solvent ratios. Aim for an Rf of 0.3-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the optimized solvent system. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification method.
References
-
Recrystallization - Single Solvent. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of Piperazin-2-ones - Thieme Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - DigitalCommons@TMC. (2022, May 25). Retrieved January 11, 2026, from [Link]
-
Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of 3,3-dimethylpiperidine - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7) - Cheméo. (n.d.). Retrieved January 11, 2026, from [Link]
-
RECRYSTALLIZATION - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound - CAS:22476-74-0 - Sunway Pharm Ltd. (n.d.). Retrieved January 11, 2026, from [Link]
- US3481933A - Recovery and purification of piperazine - Google Patents. (n.d.).
-
(3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
- CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents. (n.d.).
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles - ResearchGate. (2025, August 8). Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. benchchem.com [benchchem.com]
- 4. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 5. Home Page [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,3-Dimethylpiperazin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,3-Dimethylpiperazin-2-one. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. This compound serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry, where its structure is a valuable building block for creating active pharmaceutical ingredients (APIs).[1]
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and scale-up. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate problems but also build a robust and reproducible process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems that may arise during the synthesis of this compound. The most common synthetic routes involve the cyclization reaction between a diamine (ethylenediamine) and a carbonyl-containing compound or its precursor. A widely used method is the reaction of ethylenediamine with ethyl 2-bromo-2-methylpropionate.[2]
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired product. What are the likely causes and how can I rectify this?
Answer: Low yield is a frequent challenge that can be traced back to several factors, from reaction kinetics to work-up procedures. Let's break down the potential causes.
-
Possible Cause A: Incomplete Reaction or Stalled Conversion The nucleophilic substitution and subsequent intramolecular cyclization may not have proceeded to completion. The two-step nature of this reaction (intermolecular substitution followed by intramolecular amidation) requires sufficient time and energy.
-
Troubleshooting Tip: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls (i.e., starting materials are still present after the expected reaction time), consider extending the reflux time. In some cases, a moderate increase in temperature can enhance the rate of the final cyclization step, which is often the slower part of the process.[3] Ensure your reagents are of high purity, as contaminants can inhibit the reaction.[4]
-
-
Possible Cause B: Competing Side Reactions Ethylenediamine is a difunctional nucleophile, which can lead to undesired side products. The most common side reaction is the formation of dimers or polymers where a second molecule of ethyl 2-bromo-2-methylpropionate reacts with the uncyclized intermediate.
-
Troubleshooting Tip: Employ a significant excess of ethylenediamine (e.g., 5 equivalents or more).[2] This stoichiometric control ensures that the electrophile (ethyl 2-bromo-2-methylpropionate) is more likely to encounter a fresh molecule of ethylenediamine for the initial substitution rather than the secondary amine of the intermediate. Additionally, adding the electrophile dropwise to the heated solution of ethylenediamine can maintain a high local concentration of the diamine, further suppressing dimerization.
-
-
Possible Cause C: Suboptimal Reaction Temperature The reaction requires heating to drive the cyclization and release of ethanol.[2] However, excessively high temperatures can lead to the decomposition of reactants or products.
-
Troubleshooting Tip: The reaction is typically performed at the reflux temperature of the chosen solvent (e.g., toluene).[2] Ensure the reflux is gentle and steady. If using a different solvent, aim for a temperature range of 90-120°C.[3] A temperature that is too low will result in a sluggish or incomplete reaction.[5]
-
-
Possible Cause D: Product Loss During Work-up this compound has moderate water solubility. Aggressive or improper aqueous washes can lead to significant loss of product into the aqueous phase.
-
Troubleshooting Tip: After quenching the reaction, minimize the volume of aqueous washes. If significant product loss is suspected, perform back-extractions of the aqueous layers with a suitable organic solvent like dichloromethane. Alternatively, saturating the aqueous phase with sodium chloride (brine) will decrease the solubility of the product and improve extraction efficiency.
-
Issue 2: Poor Product Purity and Persistent Impurities
Question: My final product is contaminated with significant impurities, which I am struggling to remove. What are these impurities likely to be and what are the best purification strategies?
Answer: Product purity is paramount for subsequent applications. Impurities often co-purify with the target compound due to similar polarities.
-
Possible Cause A: Unreacted Starting Materials Residual ethylenediamine or ethyl 2-bromo-2-methylpropionate can contaminate the crude product. Ethylenediamine is particularly common due to its use in large excess.
-
Troubleshooting Tip: Most of the excess ethylenediamine can be removed by acidic washes during the work-up (e.g., with dilute HCl), as it will form a water-soluble salt. However, be cautious as the product itself can also be protonated. A more effective method is distillation under reduced pressure to remove the volatile diamine before proceeding with purification of the higher-boiling product.[3]
-
-
Possible Cause B: Formation of N,N'-bis-substituted Byproduct A common impurity is the product formed from the reaction of one molecule of ethylenediamine with two molecules of the bromoester, leading to a linear, uncyclized diamide.
-
Troubleshooting Tip: This impurity is typically less polar than the desired product. Careful column chromatography on silica gel can effectively separate it.[6] A gradient elution, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity, is often successful.[5]
-
-
Possible Cause C: Water Contamination The product can be hygroscopic, and water can interfere with crystallization and affect spectroscopic characterization.
-
Troubleshooting Tip: Ensure all glassware is thoroughly dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. During work-up, use anhydrous sodium sulfate or magnesium sulfate to dry the organic extracts. If the final product is a solid, drying it in a vacuum oven can remove residual water.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound? A1: The reaction between ethylenediamine and either ethyl 2-bromo-2-methylpropionate or acetone cyanohydrin are two of the most established methods. The reaction with ethyl 2-bromo-2-methylpropionate in a solvent like toluene is frequently cited due to its operational simplicity and the commercial availability of the starting materials.[2] The acetone cyanohydrin route also provides good yields but involves handling highly toxic hydrogen cyanide or its salts.[3]
Q2: What are the key reaction parameters to control for a successful synthesis? A2: The three most critical parameters are:
-
Stoichiometry: A large excess of ethylenediamine is crucial to minimize the formation of dimeric and polymeric byproducts.
-
Temperature: The reaction requires heat to facilitate the final ring-closing step (lactamization). Refluxing in a suitable solvent like toluene is standard.[2]
-
Rate of Addition: Slow, dropwise addition of the electrophile (e.g., ethyl 2-bromo-2-methylpropionate) to the heated diamine solution helps maintain a high effective concentration of the diamine and control any potential exotherm.[4]
Q3: What analytical techniques are recommended for monitoring and characterization? A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative monitoring. A typical eluent system would be ethyl acetate/methanol. Staining with ninhydrin can help visualize the primary amine of ethylenediamine. LC-MS provides more definitive tracking of reactant consumption and product formation.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Mass Spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy should show a characteristic amide carbonyl stretch (~1650-1680 cm⁻¹).
Q4: Are there any specific safety precautions for this synthesis? A4: Yes. Ethylenediamine is corrosive and a respiratory irritant. Ethyl 2-bromo-2-methylpropionate is a lachrymator. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Toluene is flammable and has associated health risks. If using the acetone cyanohydrin route, extreme caution is required due to the acute toxicity of cyanide.[3] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Visualizations and Data
Synthetic Pathway and Troubleshooting Logic
The following diagrams illustrate the primary synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic scheme for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Expected Outcome |
| Solvent | Toluene | High boiling point allows for effective reflux to drive cyclization; relatively non-polar. | Good reaction medium, facilitates work-up. |
| EDA:Bromoester Ratio | 5 : 1 | High concentration of diamine minimizes dimerization and polymerization side reactions. | Improved yield and purity. |
| Temperature | Reflux (~110°C) | Provides sufficient activation energy for the rate-limiting cyclization step.[3] | Reaction completion within 16-24 hours. |
| Purification Method | Column Chromatography | Effective for removing less polar byproducts and unreacted starting materials.[6][7] | Purity >95%. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound[2]
-
Materials:
-
Ethylenediamine (7.70 g, 128 mmol, 5.0 equiv.)
-
Ethyl 2-bromo-2-methylpropionate (5.00 g, 25.6 mmol, 1.0 equiv.)
-
Toluene (60 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethylenediamine (7.70 g) and toluene (55 mL).
-
In a separate dropping funnel, prepare a solution of ethyl 2-bromo-2-methylpropionate (5.00 g) in toluene (5 mL).
-
Heat the ethylenediamine solution to reflux.
-
Once refluxing, add the ethyl 2-bromo-2-methylpropionate solution dropwise over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 16 hours.
-
Cool the reaction mixture to room temperature. A precipitate (ethylenediamine hydrobromide) will form.
-
Filter the mixture and wash the solid with a small amount of toluene.
-
Combine the filtrates and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
-
Methanol
-
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient solvent system. Start with 100% ethyl acetate and gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in ethyl acetate).
-
Collect fractions and monitor them by TLC (e.g., using 9:1 ethyl acetate/methanol as the mobile phase and visualizing with potassium permanganate stain).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield purified this compound. The product can be a white solid or a viscous oil.[3]
-
References
- Source: Google Patents (US2700668A)
-
Title: Synthesis of piperazinones from amino acids. Source: ResearchGate URL: [Link]
-
Title: Synthesis of Piperazin-2-ones Source: Thieme Chemistry URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: Piperazine synthesis Source: Organic Chemistry Portal URL: [Link]
- Source: Google Patents (US6603003B2)
- Source: Google Patents (CN106117153B)
- Source: Google Patents (US3481933A)
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 22476-74-0 [amp.chemicalbook.com]
- 3. US2700668A - Preparation of ketopiperazines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of 3,3-Dimethylpiperazin-2-one and how to avoid them
Welcome to the technical support center for 3,3-Dimethylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis and derivatization of this versatile scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm synthesizing this compound and my yield is low, with several unidentified impurities. What are the likely side reactions?
A: Low yields in the synthesis of this compound, which is typically formed by the cyclization of a 1,2-diamine precursor, are often due to competing intermolecular reactions and the formation of various byproducts. The most common side reactions include:
-
Dimerization/Oligomerization: Instead of intramolecular cyclization to form the desired six-membered ring, the linear diamine precursor can react with another molecule of itself, leading to linear or cyclic dimers and higher-order oligomers.
-
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting materials.
-
Formation of Five-Membered Ring Byproducts: Depending on the structure of the precursor and the reaction conditions, intramolecular cyclization can sometimes lead to the formation of a thermodynamically stable five-membered lactam, although this is less common for piperazinone synthesis.[1]
-
Byproducts from Reductive Amination: If your synthesis involves a reductive amination step to create the diamine precursor, incomplete reaction or side reactions of the intermediate imine can introduce impurities.[2][3][4]
For a more detailed breakdown and mitigation strategies, please refer to the Troubleshooting Guide: Dimerization and Other Cyclization Byproducts .
Q2: I am trying to N-alkylate the secondary amine of this compound but I'm getting a significant amount of the di-substituted product. How can I improve selectivity for mono-alkylation?
A: This is a classic challenge in piperazine chemistry. The mono-alkylated product is often still nucleophilic enough to react with another equivalent of the alkylating agent. To favor mono-alkylation, you need to control the relative rates of the first and second alkylation reactions. Here are several effective strategies:
-
Use a Large Excess of the Piperazinone: By using a 3-5 fold excess of this compound relative to your alkylating agent, you statistically favor the reaction of the alkylating agent with an unreacted piperazinone molecule.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration of it in the reaction mixture, which significantly favors mono-alkylation.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more than the first, thus improving selectivity.[5]
-
Choice of Base and Solvent: A weaker base may not be strong enough to deprotonate the mono-alkylated product, reducing its nucleophilicity. The solvent polarity can also influence the relative reactivity.[5]
A detailed protocol and further tips are available in the Troubleshooting Guide: Controlling Di-alkylation at the N4-Position .
Q3: My purified this compound seems to degrade upon storage or during subsequent reaction workups, especially in the presence of acid or base. What is happening?
A: The amide bond within the piperazinone ring is susceptible to hydrolysis under both acidic and basic conditions.[6][7] This will lead to ring-opening and the formation of the corresponding linear amino acid derivative. The gem-dimethyl group at the C3 position provides some steric hindrance, but hydrolysis can still occur under harsh conditions.
To ensure the stability of your compound:
-
Storage: Store the solid compound in a cool, dry, and dark place. For solutions, use aprotic solvents and store at low temperatures.
-
Reaction/Workup Conditions: Avoid prolonged exposure to strong acids or bases. If an acidic or basic workup is necessary, perform it at low temperatures and for the shortest possible time. Neutralize the reaction mixture as soon as possible.
See the Troubleshooting Guide: Ring Hydrolysis and Degradation for more detailed stability data and recommendations.
Troubleshooting Guides
Side Reaction 1: Dimerization and Other Cyclization Byproducts
During the synthesis of this compound from its linear precursor (typically derived from 1,2-diamino-2-methylpropane and an alpha-haloacetyl halide or a similar strategy), the primary desired reaction is an intramolecular cyclization. However, intermolecular reactions can compete, leading to the formation of diketopiperazine-like dimers or linear oligomers.
Mechanism of Dimer Formation:
The N-terminal amine of one precursor molecule can act as a nucleophile, attacking the activated carbonyl group of a second molecule. This leads to a linear dimer, which can then undergo a second intermolecular reaction or cyclize to form a 12-membered ring (a cyclic dimer).
}
Figure 1: Competing pathways in piperazinone synthesis.
Factors Promoting Dimerization:
-
High Concentration: The probability of intermolecular reactions increases with higher concentrations of the precursor.
-
Slow Intramolecular Cyclization: If the intramolecular ring-closing step is slow (due to steric hindrance or unfavorable ring strain), intermolecular reactions have more time to occur.
-
Reaction Temperature: Higher temperatures can sometimes favor intermolecular reactions.
Troubleshooting and Mitigation Strategies:
| Parameter | Recommendation to Minimize Dimerization | Rationale |
| Concentration | Employ high-dilution conditions for the cyclization step. | Reduces the frequency of intermolecular collisions, favoring the intramolecular pathway. |
| Addition Rate | Add the linear precursor slowly to the reaction mixture (syringe pump addition). | Maintains a low instantaneous concentration of the precursor. |
| Temperature | Optimize the temperature. Start at a lower temperature and slowly increase if the reaction is too slow. | Balances the rate of the desired cyclization against the undesired intermolecular reactions. |
| Base | Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU). | Minimizes side reactions involving the base itself. |
Protocol to Minimize Dimerization during Cyclization:
-
Set up a reaction vessel with a suitable solvent (e.g., THF, MeCN) and a non-nucleophilic base (e.g., 1.1 equivalents of DBU). Heat the mixture to reflux.
-
Dissolve the linear diamine precursor in the same solvent to a low concentration (e.g., 0.01-0.05 M).
-
Using a syringe pump, add the precursor solution to the refluxing solvent/base mixture over a period of 4-8 hours.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours to ensure complete cyclization.
-
Monitor the reaction by LC-MS or TLC to confirm the consumption of the starting material and the formation of the desired product.
-
Proceed with the appropriate workup and purification.
Side Reaction 2: Controlling Di-alkylation at the N4-Position
When functionalizing the N4-position of this compound, over-alkylation to form a quaternary ammonium salt is a common and often difficult-to-remove side product.
Mechanism of Di-alkylation:
The secondary amine at N4 is nucleophilic and reacts with an alkylating agent (e.g., an alkyl halide) to form the desired mono-alkylated product. However, this tertiary amine product is also nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary ammonium salt.
}
Figure 2: Kinetic competition in N-alkylation.
Troubleshooting and Mitigation Strategies:
The key is to maximize the rate of the first alkylation (k1) relative to the second (k2).
| Parameter | Effect on Selectivity | Recommended Action |
| Stoichiometry | Using a 1:1 ratio or excess alkylating agent favors di-alkylation. | Use a 3-5 fold excess of the piperazinone. |
| Temperature | Higher temperatures increase the rate of both reactions, often favoring the second. | Run the reaction at room temperature or below (0 °C to RT).[5] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions, potentially leading to over-alkylation. | Consider less polar solvents like acetonitrile (MeCN) or THF. |
| Base | A strong base (e.g., NaH) will deprotonate the piperazinone, increasing its nucleophilicity and the rate of both reactions. | Use a milder base like K2CO3 or DIPEA, or no base if the piperazinone itself is sufficiently basic. |
| Alkylating Agent | Highly reactive agents (e.g., methyl iodide, benzyl bromide) are more prone to di-alkylation. | If possible, use a less reactive alkylating agent (e.g., a chloride or tosylate). |
Protocol for Selective Mono-N-Alkylation:
-
Dissolve this compound (3.0 eq.) and a mild base such as K2CO3 (1.5 eq.) in acetonitrile (MeCN).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the alkylating agent (1.0 eq.) in MeCN.
-
Add the solution of the alkylating agent dropwise to the piperazinone mixture over 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied, but monitor for the formation of the di-alkylated product.
-
Upon completion, filter off the base, concentrate the filtrate, and purify by column chromatography.
Side Reaction 3: Ring Hydrolysis and Degradation
The cyclic amide (lactam) functionality in this compound is susceptible to cleavage by hydrolysis, particularly under harsh pH conditions.
Mechanism of Hydrolysis:
-
Base-catalyzed: A hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to break the C-N bond, opening the ring.
-
Acid-catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Stability Profile and Recommendations:
| Condition | Stability | Recommendation |
| pH < 2 | Low | Avoid prolonged exposure to strong acids. If necessary, keep temperature low (< 10 °C). |
| pH 3-8 | High | Optimal pH range for reactions and storage. |
| pH > 10 | Low | Avoid prolonged exposure to strong bases, especially at elevated temperatures. |
| Temperature | Stability decreases significantly at temperatures > 80 °C, especially at non-neutral pH. | Perform reactions at the lowest effective temperature. |
To avoid hydrolysis:
-
Workup: Use mild aqueous buffers (e.g., saturated NaHCO3, dilute NH4Cl) for extractions.
-
Purification: Use neutral or buffered mobile phases for chromatography.
-
Storage: Store the compound as a solid in a desiccator. If in solution, use a dry, aprotic solvent and store under an inert atmosphere at low temperature.
References
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 2022.
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health, 2022.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications, 2022.
-
Preventing di-substitution in piperazine N-alkylation reactions. Benchchem.
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Publications, 2022.
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. engrxiv.org.
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health.
-
A practical catalytic reductive amination of carboxylic acids. RSC Publishing, 2020.
-
The hydrolysis of piperazine-2,5-dione. PubMed, 1966.
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. National Institutes of Health, 2017.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central, 2020.
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI, 2023.
-
Synthesis of Piperazinones and Benzopiperazinones from 1,2-Diamines and Organoboronic Acids. ResearchGate.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI, 2021.
-
Piperazine synthesis. Organic Chemistry Portal.
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications, 2023.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, 2023.
-
Reductive amination of piperazine. Reddit.
-
Synthesis of piperazine ring. Google Patents.
-
Synthesis and crystallization of piperazine ring-containing compounds. Google Patents.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications.
-
Epimerisation in Peptide Synthesis. MDPI, 2022.
-
Syntheses and transformations of piperazinone rings. A review. ResearchGate.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
-
Self-condensation. Wikipedia.
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Institutes of Health, 2009.
-
Reductive amination. Wikipedia.
-
Synthesis of Piperazin-2-ones. Thieme Chemistry.
-
1,3-Dimethylpiperazin-2-one. Benchchem.
-
3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride. Biosynth.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
-
Reactions of Piperazines. Ambeed.com.
-
This compound. Key Organics.
-
This compound. MySkinRecipes.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI, 2020.
-
Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]
Improving the purity of 3,3-Dimethylpiperazin-2-one via recrystallization
Technical Support Center: Purifying 3,3-Dimethylpiperazin-2-one
Welcome to the technical support guide for the purification of this compound (CAS: 22476-74-0, MW: 128.17 g/mol [1][2]). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this cyclic amide. Our goal is to equip you with the foundational principles and practical methodologies to consistently achieve high purity.
Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[3] A successful recrystallization hinges on selecting a solvent that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain in solution upon cooling.[4][5] This guide will walk you through solvent selection, protocol optimization, and common challenges.
Part 1: The Cornerstone of Purity - Solvent Selection
The single most critical factor for a successful recrystallization is the choice of solvent.[3] An ideal solvent system will exhibit a steep solubility curve for this compound, meaning a significant difference in solubility between its boiling point and room temperature (or 0 °C).
Frequently Asked Questions: Solvents
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data for this exact compound is not extensively published, we can make expert predictions based on its structure—a polar cyclic amide. The "like dissolves like" principle suggests that polar solvents are the best starting point.[6] For amides, polar solvents like ethanol, acetone, and acetonitrile have proven effective.[7] However, no single solvent is universally perfect. The optimal choice must be determined experimentally. We strongly recommend performing a small-scale solvent screening to identify the ideal system for your specific crude material.
Q2: How do I perform a solvent screening experiment?
A2: A systematic screening is essential. This involves testing the solubility of your crude product in a range of solvents at room temperature and at their boiling point.[8]
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Notes |
|---|---|---|---|
| Water | 100 | High (80.1) | A good choice for polar compounds, but may require high heat. Can be an excellent anti-solvent.[9] |
| Ethanol | 78 | High (24.5) | Often a good choice for amides. Volatile and easy to remove.[7] |
| Isopropanol | 82 | High (19.9) | Similar to ethanol but slightly less polar and higher boiling. |
| Acetonitrile | 82 | High (37.5) | A polar aprotic solvent that can give very good results for amides.[7] |
| Ethyl Acetate | 77 | Intermediate (6.0) | A moderately polar solvent. Good for compounds with intermediate polarity. |
| Acetone | 56 | High (20.7) | A good polar aprotic solvent, but its low boiling point may limit the solubility range.[7] |
| Toluene | 111 | Low (2.4) | A nonpolar aromatic solvent. Less likely to be a good single solvent but could function as an anti-solvent. |
| Hexane | 69 | Low (1.9) | A nonpolar solvent, very likely to be a poor solvent and thus a good candidate for an anti-solvent.[9] |
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 50-100 mg of your crude this compound into several test tubes.
-
Room Temperature Test: To each tube, add 0.5 mL of a different solvent from Table 1. Vigorously mix or vortex. Observe if the solid dissolves completely.
-
Interpretation: If the solid dissolves completely at room temperature, the solvent is too good. It will not be suitable for single-solvent recrystallization as recovery will be poor.[8] Note it as a potential "good" solvent for a mixed-solvent system.
-
-
Hot Solvent Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point in a water or sand bath.[8] Add the solvent dropwise (up to ~2 mL total) until the solid just dissolves.
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Interpretation: The best solvent is the one that produces a large quantity of crystalline solid upon cooling.[3] If an oil forms, or if no solid precipitates, the solvent is not ideal.
-
Part 2: Standard Operating Procedures for Recrystallization
Once you have identified a suitable solvent or solvent pair, you can proceed with the bulk purification. Slow, controlled cooling is crucial for forming large, pure crystals, as a rushed process can trap impurities within the crystal lattice.[10]
Workflow for Recrystallization
Caption: General workflow for single-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves completely. Adding a 3-5% excess of solvent can help prevent premature crystallization during subsequent steps.[6]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[10][11]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[12]
-
Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.
Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
This method is used when no single solvent is suitable. It requires two miscible solvents: a "good" solvent that dissolves the compound well at all temperatures, and a "poor" or "anti-solvent" in which the compound is insoluble.[4][6]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Anti-Solvent Addition: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[6]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[10]
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section addresses the most common problems in a question-and-answer format.
Troubleshooting Decision Pathway
Caption: A decision tree for common recrystallization issues.
Q3: My compound isn't crystallizing, even after cooling in an ice bath. What's wrong?
A3: This is the most common issue and usually points to one of two problems:
-
Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.[14]
-
Cause 2: The solution is supersaturated. The energy barrier for crystal nucleation has not been overcome.[14]
-
Solution 1 (Induce Nucleation): Try scratching the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystals to begin growing.[12][15]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[15]
-
Q4: My product is separating as a liquid or "oil" instead of a solid. What should I do?
A4: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is highly supersaturated or contains significant impurities.[11][14] An oil is undesirable because it tends to trap impurities.[11]
-
Solution 1: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level.[14][15]
-
Solution 2: Allow the solution to cool much more slowly. You can insulate the flask to ensure a very gradual temperature drop, which favors the formation of ordered crystals over an amorphous oil.[14]
-
Solution 3: If the problem persists, the crude material may be too impure. Consider purifying it by another method, like column chromatography, before attempting recrystallization again.
Q5: My final yield is very low. How can I improve it?
A5: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor.
-
Cause 1: Suboptimal solvent choice. The compound may be too soluble in the solvent even at low temperatures.[12]
-
Solution: Re-evaluate your solvent screening. Look for a solvent with a greater difference in solubility between hot and cold, or switch to a mixed-solvent system where you can more finely tune the solubility.[16]
-
-
Cause 2: Insufficient cooling.
-
Solution: Ensure you have allowed the flask to cool for a sufficient time in an ice bath (e.g., 20-30 minutes) to maximize precipitation before filtering.[10]
-
-
Cause 3: Using too much solvent during washing.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using warm solvent or too large a volume will redissolve some of your product.[12]
-
Q6: How do I assess the purity of my final product?
A6: The most common and immediate way to assess the purity of a recrystallized solid is by measuring its melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[6] For more rigorous analysis, techniques like HPLC, NMR spectroscopy, or elemental analysis can be employed.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- RSC Education. (2021). Finding the best solvent for recrystallisation student sheet.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
- (n.d.). Recrystallization - Single Solvent.
- (n.d.). Recrystallization.
- MySkinRecipes. (n.d.). This compound.
- (n.d.). Recrystallization.
- Edelmann, F. T. (2020). What is the best technique for amide purification?
- Calatayud, D. G. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?
- (n.d.). RECRYSTALLIZATION.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 22476-74-0.
Sources
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. mt.com [mt.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 3,3-Dimethylpiperazin-2-one in solution
Welcome to the technical support center for 3,3-Dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As a valued member of the scientific community, we are committed to providing you with the technical expertise and practical guidance necessary to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with a lactam (a cyclic amide) functional group within a piperazine ring structure. The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental results. The primary pathway of degradation for lactams is hydrolysis of the amide bond, which can be influenced by several factors including pH, temperature, and the presence of catalysts.[1] This guide will walk you through the potential stability issues and provide you with the tools to investigate and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The most probable degradation pathway for this compound in aqueous solutions is the hydrolysis of the endocyclic amide (lactam) bond. This reaction results in the opening of the piperazinone ring to form the corresponding amino acid derivative. This process can be catalyzed by both acidic and basic conditions.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: The rate of hydrolysis of the lactam ring in this compound is expected to be significantly influenced by pH. Generally, lactam stability is lowest at highly acidic and highly basic pH values. There is typically a pH range of optimal stability, which for many small molecule lactams is in the slightly acidic to neutral pH range. It is crucial to determine the optimal pH for your specific application and buffer system.
Q3: What is the expected thermal stability of this compound in solution?
Q4: Is this compound susceptible to oxidative degradation?
A4: The piperazine ring can be susceptible to oxidation.[5] The presence of oxidizing agents or exposure to air (oxygen) over prolonged periods, especially in the presence of metal ions, could potentially lead to the formation of N-oxides or other oxidative degradation products.[6] It is advisable to use degassed solvents and consider inert atmosphere blanketing for long-term storage of solutions if oxidative stability is a concern.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: For optimal stability, solutions of this compound should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For aqueous solutions, buffering to a neutral or slightly acidic pH may enhance stability. For organic stock solutions, such as in DMSO, storage at -20°C or -80°C is recommended.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time in an aqueous assay. | Hydrolytic degradation of the lactam ring. | Investigate the effect of pH on stability to find the optimal pH for your assay buffer. Consider preparing fresh solutions for each experiment. |
| Appearance of unknown peaks in HPLC analysis of stored samples. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Inconsistent results between different batches of solutions. | Variability in storage conditions (temperature, light exposure). | Standardize storage procedures. Ensure all solutions are stored under the same conditions (e.g., temperature, light protection). |
| Precipitation of the compound from a DMSO stock solution upon freeze-thaw cycles. | Water absorption by DMSO leading to decreased solubility. | Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. Use anhydrous DMSO for preparing stock solutions.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature, taking samples at various time points (e.g., 0, 1, 2, 4 hours).
-
Neutralize each sample with 0.1 M HCl and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a 3% solution of hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Take samples at various time points and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Also, place a solution of the compound in a sealed vial at the same temperature.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If available, use LC-MS to obtain mass information on the degradation products to aid in their identification.[11]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.[12]
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Analyze a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, mobile phase composition, and pH to achieve baseline separation of the parent compound from all degradation peaks.
3. Method Validation (according to ICH guidelines): [11]
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: A logical workflow for troubleshooting stability issues with this compound.
Caption: Potential degradation pathways for this compound.
References
-
Gendugov, A. K., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 9(4), 273-282. [Link]
-
Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]
-
Evaluation of antinociceptive and antioxidant properties of 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one in mice. (2013). ResearchGate. [Link]
-
Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. University of Texas at Austin. [Link]
-
Feng, W., Liu, H., Chen, G., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). ResearchGate. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128. [Link]
-
Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Oxidative Stress in Human Toxicology. (2021). MDPI. [Link]
-
Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. (2022). ResearchGate. [Link]
-
Knaack, J. S., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Bajaj, S., et al. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmacy and Bioallied Sciences, 4(1), 51-64. [Link]
-
UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. (2025). PubMed. [Link]
-
Baertschi, S. W. (Ed.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]
-
Schmidt, T. C., et al. (2010). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. DuEPublico. [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2012). ResearchGate. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]
-
Life Science Chemical Compatibility Chart. (n.d.). Controlled Fluidics. [Link]
-
Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2021). MDPI. [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2020). Semantic Scholar. [Link]
-
Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. (2009). ResearchGate. [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. (2021). PubMed. [Link]
-
Some of my compounds are soluble in DMSO - how can they be crystallized? (2013). ResearchGate. [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. [Link]
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. (2015). PubMed. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2015). PMC. [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. [Link]
- Erner, W. E. (1962). U.S. Patent No. 3,029,240. Washington, DC: U.S.
-
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]
-
Knaack, J. S., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. [Link]
- Novel plk1 degradation inducing compound. (2023).
-
DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. (2022). ResearchGate. [Link]
-
Photodegradation study of some triazine-type herbicides. (2003). ResearchGate. [Link]
-
(3,3-Dimethyloxiran-2-yl)methanol. (n.d.). PubChem. [Link]
-
3,5-Dimethylpyrazol-1-methanol. (n.d.). PubChem. [Link]
- Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. (2022).
Sources
- 1. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]
- 2. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 11. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing degradation of 3,3-Dimethylpiperazin-2-one during synthesis
Welcome to the technical support center for the synthesis of 3,3-Dimethylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with the synthesis of this valuable heterocyclic scaffold, focusing specifically on preventing its degradation.
Section 1: Synthesis Overview and Baseline Protocol
The synthesis of this compound, a substituted lactam, typically involves the cyclization of a linear precursor. A common and effective strategy is the reaction between a protected or unprotected ethylenediamine and an activated form of 2-bromo-2-methylpropanoic acid. The gem-dimethyl group can sterically hinder unwanted side reactions but also influences the kinetics of the desired cyclization. While this substitution can enhance the stability of the final product, improper reaction conditions can lead to significant degradation and low yields.[1]
Baseline Synthesis Protocol: Two-Step Cyclization
This protocol outlines a common method for preparing the target compound. It serves as a reference point for the troubleshooting guide that follows.
Step 1: Acylation of Ethylenediamine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (Nitrogen or Argon), dissolve ethylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.05 eq) in the same solvent to the cooled ethylenediamine solution over 30-60 minutes. Maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the formation of the linear bromo-amide intermediate.
Step 2: Intramolecular Cyclization
-
Base Addition: To the reaction mixture from Step 1, add a non-nucleophilic base (e.g., Triethylamine (TEA), 2.5 eq or Potassium Carbonate, 3.0 eq).
-
Heating: Heat the mixture to reflux (typically 40-65 °C depending on the solvent) and stir for 12-24 hours. Monitor the reaction for the disappearance of the intermediate and the formation of the cyclized product.
-
Workup: After completion, cool the reaction, filter off any solid salts, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography or crystallization.[2][3]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Category: Low Product Yield
Q1: My reaction is incomplete. TLC/LC-MS analysis shows significant amounts of the starting bromo-amide intermediate even after prolonged heating. What should I do?
A1: This issue, often termed a "stalled reaction," points to insufficient activation for the intramolecular cyclization step. The cyclization is an intramolecular nucleophilic substitution (SN2) where the terminal amine attacks the carbon bearing the bromine atom.
-
Causality:
-
Insufficient Basicity: The base may not be strong enough to fully deprotonate the ammonium salt formed during the initial acylation, reducing the concentration of the free, nucleophilic amine.
-
Low Temperature: The activation energy for the ring-closing step may not be met at the current reaction temperature. While higher temperatures can promote degradation, a certain thermal threshold is necessary.
-
Solvent Effects: Polar aprotic solvents (like Acetonitrile or DMF) are generally better at solvating the transition state of SN2 reactions compared to less polar solvents like DCM or THF.
-
-
Troubleshooting Steps:
-
Increase Base Equivalents: Add an additional 0.5-1.0 equivalent of your base (e.g., TEA) to the reaction mixture.
-
Switch to a Stronger Base: Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a solid-supported base like potassium carbonate if solubility is not an issue.
-
Increase Temperature Cautiously: Gradually increase the reaction temperature by 10-15 °C and monitor for product formation versus degradation. A higher boiling point solvent like acetonitrile might be beneficial.[4]
-
Consider a Solvent Change: If feasible, perform the cyclization in a more polar aprotic solvent such as acetonitrile.
-
Q2: My yield is very low, but I don't see any starting materials. My TLC plate is either clean or shows baseline material and new, unidentified spots.
A2: This scenario strongly suggests that your target molecule has formed but subsequently degraded under the reaction conditions. The primary culprits are hydrolysis and oxidation.
-
Causality:
-
Hydrolysis: The lactam (cyclic amide) bond in the piperazinone ring is susceptible to cleavage by water, especially under harsh basic or acidic conditions, leading to a ring-opened amino acid derivative.[5][6] Any moisture in your reactants, solvents, or from the atmosphere can be detrimental, particularly at elevated temperatures.
-
Oxidation: The secondary amine (N-H) in the piperazinone ring can be oxidized, especially if the reaction is exposed to air at high temperatures. This can lead to a complex mixture of byproducts, often colored.[7][8]
-
Thermal Decomposition: Although the gem-dimethyl group can lend some thermal stability, prolonged heating at high temperatures can lead to fragmentation or polymerization.[9][10]
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and glassware. Run the reaction under a strict inert atmosphere (Nitrogen or Argon) from start to finish.
-
Lower Reaction Temperature: If you suspect thermal degradation, reduce the reflux temperature. This may require a longer reaction time, but it preserves the product. A temperature range of 50-60 °C is often a good compromise.
-
Use a Milder Base: A very strong base can accelerate hydrolysis if water is present. Using a solid, moderately strong base like K₂CO₃ can be advantageous as it is less aggressive and can be easily filtered off.
-
Analyze Byproducts: Use LC-MS to analyze the unidentified spots. A mass corresponding to [M+18] (where M is the mass of your product) is a strong indicator of hydrolysis.
-
Category: Product Impurity & Degradation
Q3: I'm observing a significant impurity with a molecular weight corresponding to a dimer of my product or starting materials. What is it and how can I prevent it?
A3: This is likely due to an intermolecular side reaction competing with the desired intramolecular cyclization.
-
Causality: Before the intramolecular cyclization occurs, a molecule of the bromo-amide intermediate can be attacked by the terminal amine of another bromo-amide molecule. This intermolecular SN2 reaction leads to the formation of a linear dimer. This is more prevalent at high concentrations.
-
Troubleshooting Steps:
-
Apply High Dilution Principles: The most effective way to favor intramolecular reactions over intermolecular ones is to reduce the concentration. Run the cyclization step at a lower concentration (e.g., 0.01-0.05 M).
-
Slow Addition: If performing a one-pot reaction, consider a pseudo-high-dilution technique. After the initial acylation, add the base and then heat the mixture while slowly adding the entire crude acylation mixture from a dropping funnel to a separate flask of refluxing solvent over several hours. This keeps the instantaneous concentration of the intermediate low.
-
Q4: My final product is discolored (yellow or brown), even after chromatography. What causes this and how can I fix it?
A4: Discoloration is a classic sign of oxidative degradation. The secondary amine is prone to oxidation, which can form colored imines or nitroxide radicals, especially in the presence of trace metals and air.[7][11]
-
Causality:
-
Air Exposure at High Temperature: Refluxing the reaction mixture in the presence of atmospheric oxygen is a primary cause.
-
Trace Metal Contamination: Trace metals can catalyze oxidation reactions.
-
Degradation on Silica Gel: Amines can sometimes degrade on acidic silica gel during column chromatography, especially with prolonged exposure.
-
-
Troubleshooting Steps:
-
Maintain Inert Atmosphere: Keep the reaction under an inert atmosphere throughout the heating and workup phases.
-
Degas Solvents: For maximum protection, degas your solvents before use by bubbling nitrogen through them or by using a freeze-pump-thaw cycle.
-
Use Base-Washed Silica: Neutralize your silica gel before chromatography by washing it with a dilute solution of triethylamine in your eluent system (e.g., 1% TEA). This prevents on-column degradation.
-
Charcoal Treatment: If the purified product is still colored, you can sometimes remove color impurities by dissolving the product in a suitable solvent, adding a small amount of activated charcoal, stirring for 15-30 minutes, and then filtering through celite.
-
Section 3: Key Degradation Pathways
Understanding the mechanisms of degradation is crucial for prevention. The two most common pathways are hydrolysis and oxidation.
-
Hydrolysis: The amide bond within the lactam ring is an electrophilic center. Under basic conditions, a hydroxide ion can attack the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, breaking the C-N bond and opening the ring to form the salt of an amino acid. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and susceptible to attack by water.[12][13]
-
Oxidation: The secondary amine is susceptible to radical-mediated oxidation. This process can be initiated by atmospheric oxygen, especially when catalyzed by trace metals. The initial step is often the abstraction of the hydrogen atom from the nitrogen, forming an amine radical. This radical can then undergo a variety of subsequent reactions to form imines, hydroxylamines, or other degradation products, many of which are colored.[7]
Section 4: Proactive Prevention Strategies
The best troubleshooting is prevention. The table below summarizes how key reaction parameters can be controlled to minimize degradation.
| Parameter | Recommended Condition | Rationale for Preventing Degradation |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the secondary amine, which is a major source of colored impurities and byproducts.[7] |
| Temperature | 50-65 °C | Balances the need for sufficient activation energy for cyclization with the risk of thermal degradation and hydrolysis at higher temperatures. |
| Solvent | Anhydrous Aprotic (e.g., Acetonitrile, THF) | Prevents hydrolysis of the lactam ring. Polar aprotic solvents can also better facilitate the SN2 cyclization. |
| Base | Weakly Nucleophilic (K₂CO₃, TEA) | Minimizes base-catalyzed hydrolysis while still promoting the cyclization. Stronger bases can increase the rate of ring-opening if water is present. |
| Concentration | High Dilution (0.01-0.05 M) | Favors the desired intramolecular cyclization over intermolecular dimerization, which is a common side reaction at high concentrations. |
| Purification | Neutralized Silica Gel | Prevents acid-catalyzed degradation of the amine product on the column during chromatography. |
Section 5: Frequently Asked Questions (FAQs)
Q: How should I purify the final product?
A: The two most common methods are flash column chromatography and recrystallization.
-
Chromatography: Use a silica gel column. It is highly recommended to use a mobile phase containing a small amount of base (e.g., 0.5-1% triethylamine) to prevent streaking and on-column degradation. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM + 1% TEA).
-
Recrystallization: If the crude product is relatively clean, recrystallization can be very effective. Solvents to try include ethyl acetate/hexanes, isopropanol, or acetone.
Q: What are the best storage conditions for this compound?
A: As a solid, the compound is relatively stable. However, to prevent slow degradation over time, store it in a tightly sealed container, preferably in a desiccator to protect from moisture, and in a cool, dark place (refrigerator) to minimize potential long-term oxidative and thermal effects.
Q: Can I use a different acylating agent besides 2-bromo-2-methylpropanoyl bromide?
A: Yes. 2-bromo-2-methylpropanoyl chloride can also be used and is often more readily available. Alternatively, you can generate the acyl chloride in situ from 2-bromo-2-methylpropanoic acid using reagents like oxalyl chloride or thionyl chloride, but you must ensure the activating agent is completely removed before adding the reaction mixture to the ethylenediamine to avoid side reactions.
References
-
Mechanism of β-lactam hydrolysis catalyzed by metallo-β-lactamases... - ResearchGate. Available at: [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. Available at: [Link]
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Available at: [Link]
-
β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC - PubMed Central. Available at: [Link]
-
The Mechanisms of Catalysis by Metallo β-Lactamases - PMC - NIH. Available at: [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - NIH. Available at: [Link]
- US2919275A - Purification of piperazine - Google Patents.
-
Structural and kinetic regularities of thermal decomposition of gem -trinitromethylazoles in the liquid phase - ResearchGate. Available at: [Link]
-
Oxidative degradation of amines using a closed batch system - ResearchGate. Available at: [Link]
-
The gem-Dimethyl Effect Revisited | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
High-performing, insensitive and thermally stable energetic materials from zwitterionic gem-dinitromethyl substituted C-C bonded 1,2,4-triazole and 1,3,4-oxadiazole | Request PDF - ResearchGate. Available at: [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
-
(PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. Available at: [Link]
-
Developments in the Aerobic Oxidation of Amines | ACS Catalysis - ACS Publications. Available at: [Link]
-
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed. Available at: [Link]
-
New amines for CO{sub 2} capture. II. oxidative degradation mechanisms (Journal Article) | ETDEWEB - OSTI.gov. Available at: [Link]
-
Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block - ResearchGate. Available at: [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
Sources
- 1. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. New amines for CO{sub 2} capture. II. oxidative degradation mechanisms (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,3-Dimethylpiperazin-2-one
Welcome to the technical support center for the synthesis of 3,3-Dimethylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of solvent selection in achieving high yield and purity. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and why is solvent choice so critical?
The most common and direct synthesis involves the reaction of ethylenediamine with ethyl 2-bromo-2-methylpropanoate . This reaction proceeds via a tandem N-alkylation followed by an intramolecular cyclization (amidation) to form the desired lactam.
Solvent selection is paramount because it directly influences:
-
Reaction Rate: The solvent must adequately dissolve the reactants and facilitate the bimolecular collision required for the initial N-alkylation.
-
Selectivity: Ethylenediamine has two primary nucleophilic nitrogen atoms. The solvent environment can influence the selectivity for mono-alkylation versus the undesired N,N'-dialkylation, which leads to oligomeric byproducts.[1]
-
Cyclization Efficiency: The intramolecular cyclization step requires a specific conformation of the intermediate. The solvent can affect the stability of this transition state.
-
Product Solubility & Isolation: The desired product, this compound, should ideally have limited solubility in the reaction solvent at lower temperatures to facilitate isolation by precipitation or crystallization, simplifying purification.
Q2: What are the key solvent properties to consider for this synthesis?
Three main properties should guide your solvent choice:
-
Polarity: The initial step is an SN2 reaction between a neutral amine and an alkyl halide. Aprotic solvents are generally preferred.
-
Non-polar aprotic solvents (e.g., Toluene, Dioxane) can be effective. They do not strongly solvate the amine nucleophile, leaving it more available for reaction. Toluene, in particular, has been successfully used in scaled-up syntheses.[2]
-
Polar aprotic solvents (e.g., Acetonitrile, DMF) can accelerate SN2 reactions by stabilizing the transition state. However, their high polarity may also promote the formation of undesired dialkylated byproducts.
-
Protic solvents (e.g., Ethanol, Methanol) can solvate the amine nucleophile through hydrogen bonding, potentially reducing its nucleophilicity and slowing the reaction. However, they are sometimes used for the cyclization step in related syntheses.[2]
-
-
Boiling Point: The reaction often requires heating to drive both the alkylation and the subsequent cyclization to completion. A solvent with a boiling point between 80-120 °C (e.g., Toluene, Acetonitrile) provides a suitable temperature range for the reaction without requiring high-pressure equipment.
-
Solubility Profile: An ideal solvent will keep the reactants and intermediates in solution at the reaction temperature but allow the product to crystallize upon cooling. This provides a significant advantage for purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of this compound
Possible Cause A: Incorrect Solvent Choice Leading to Poor Reactivity.
-
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted ethylenediamine and ethyl 2-bromo-2-methylpropanoate, even after prolonged heating.
-
Scientific Explanation: If a protic solvent like ethanol is used, it can form a hydrogen-bond cage around the ethylenediamine, reducing its nucleophilicity and hindering the initial SN2 attack on the sterically hindered tertiary bromide.
-
Solution: Switch to an aprotic solvent. Toluene is a well-documented and effective choice.[2] If a faster reaction is desired, acetonitrile can be trialed, but be mindful of potential side reactions (see Problem 2).
Possible Cause B: Formation of Oily, Oligomeric Byproducts.
-
Symptoms: The reaction mixture becomes viscous or oily, and isolating a clean, solid product is difficult. NMR analysis shows complex polymeric signals instead of the expected product peaks. This is a known issue, particularly during scale-up.[2]
-
Scientific Explanation: This issue arises from the lack of selectivity in the N-alkylation step. If one molecule of ethylenediamine is alkylated at both ends by the bromoester before it can cyclize, or if the initial mono-alkylation product reacts with another bromoester molecule, linear oligomers will form. Highly polar solvents (like DMF) can exacerbate this by increasing reactant concentration locally and promoting intermolecular reactions over the desired intramolecular cyclization.
-
Solution:
-
Solvent Change: Use a less polar, non-coordinating solvent like toluene . This solvent choice favors the intramolecular cyclization pathway over intermolecular side reactions.
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.2 M). This physically separates the intermediate molecules, statistically favoring the intramolecular ring-closing reaction.
-
Slow Addition: Add the ethyl 2-bromo-2-methylpropanoate solution dropwise over several hours to a heated solution of excess ethylenediamine and base in toluene. This maintains a low instantaneous concentration of the alkylating agent, suppressing dialkylation.
-
Problem 2: Product is Contaminated with Significant Impurities
Possible Cause: N,N'-Dialkylation Side Product.
-
Symptoms: The final product contains a significant amount of a higher molecular weight impurity, identified by LC-MS, which is difficult to separate by simple crystallization.
-
Scientific Explanation: The primary side reaction is the formation of the N,N'-bis-alkylated diamine, which can then cyclize twice to form a diketopiperazine or remain as a linear impurity. As discussed, this is more prevalent in highly polar aprotic solvents.
-
Solution: The most effective solution is prevention by optimizing the reaction conditions as described in Problem 1, Cause B . If the impurity has already formed, purification will likely require column chromatography. Using a silica gel column with a gradient elution, for example, starting with ethyl acetate and gradually adding methanol with a small amount of triethylamine (to prevent peak tailing of the basic product), can effectively separate the desired mono-lactam from the more polar side products.
Problem 3: Reaction Stalls or is Incomplete
Possible Cause A: Insufficient Temperature.
-
Symptoms: The reaction proceeds slowly, and both starting materials and the linear, uncyclized intermediate are observed in the reaction mixture after the expected reaction time.
-
Scientific Explanation: The intramolecular cyclization (amidation) step has a significant activation energy barrier and often requires heat to proceed at a reasonable rate.
-
Solution: Ensure the reaction temperature is adequate. If using toluene (b.p. 111 °C), the reaction should be run at reflux. If using a lower-boiling solvent like acetonitrile (b.p. 82 °C), reflux conditions may also be necessary.
Possible Cause B: Ineffective Base.
-
Symptoms: The reaction stalls, and analysis may show the presence of HBr salts of the amine species.
-
Scientific Explanation: The reaction generates one equivalent of hydrobromic acid (HBr), which will protonate the basic ethylenediamine, rendering it non-nucleophilic. A base is required to scavenge this acid.
-
Solution: Use a non-nucleophilic, solid base that can be easily filtered off. Potassium carbonate (K₂CO₃) is a standard and effective choice for this reaction.[2] Ensure at least two equivalents of the base are used to neutralize the generated acid and maintain a basic environment.
Data & Protocols
Table 1: Influence of Solvent on Expected Outcome in this compound Synthesis
| Solvent Class | Example Solvent | Boiling Point (°C) | Expected Effect on Synthesis | Troubleshooting Considerations |
| Aprotic Non-Polar | Toluene | 111 | Recommended. Favors intramolecular cyclization, reduces N,N'-dialkylation. Product may precipitate upon cooling.[2] | Reaction may be slower than in polar solvents; requires reflux temperatures for good conversion. |
| Aprotic Polar | Acetonitrile | 82 | Can increase SN2 rate. Good solubility for reactants. | Higher risk of oligomeric byproduct formation due to increased polarity. Lower boiling point may require longer reaction times. |
| Aprotic Polar | DMF | 153 | Generally not recommended. High polarity significantly increases the risk of N,N'-dialkylation and side reactions. High boiling point can make removal difficult. | If used, high dilution and slow addition are critical. Purification will likely be challenging. |
| Protic | Ethanol | 78 | Not recommended for the initial step. Solvates and deactivates the amine nucleophile via H-bonding. May promote solvolysis of the alkyl bromide. | Can sometimes be used in the cyclization of the isolated intermediate, but a one-pot reaction is less efficient.[2] |
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield outcomes.
Experimental Protocol: Optimized Synthesis in Toluene
This protocol is optimized to minimize side reactions and facilitate product isolation.
Materials:
-
Ethylenediamine (≥99%)
-
Ethyl 2-bromo-2-methylpropanoate (≥98%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Toluene, anhydrous
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas (N₂ or Ar) supply.
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Equip the flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charge: To the flask, add ethylenediamine (1.0 eq), potassium carbonate (2.2 eq), and anhydrous toluene to make a ~0.5 M solution based on the ethylenediamine.
-
Heating: Begin stirring and heat the mixture to a gentle reflux (~110 °C).
-
Reactant Addition: In the dropping funnel, prepare a solution of ethyl 2-bromo-2-methylpropanoate (1.1 eq) in anhydrous toluene. Add this solution dropwise to the refluxing mixture over a period of 2-3 hours.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with water and extracting with ethyl acetate.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium salts and wash the solid cake with a small amount of fresh toluene.
-
Combine the filtrates and concentrate the volume by approximately 75% using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
Purification: The product obtained is often of high purity. If further purification is required, it can be recrystallized from a mixture of ethyl acetate and hexanes.
References
- CN106117153B - The preparation method of 2- piperazinones - Google P
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
Sources
Technical Support Center: Removal of Residual Solvents from 3,3-Dimethylpiperazin-2-one
Welcome to the technical support center for the purification of 3,3-Dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for the common challenge of residual solvent removal. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual solvents from this compound a critical step in my process?
Residual solvents, often referred to as organic volatile impurities (OVIs), are organic chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Their removal is critical for several reasons:
-
Patient Safety: Many solvents are toxic and can pose a risk to human health, even at trace levels.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on the permissible daily exposure (PDE) to various solvents.[1][4]
-
Product Stability and Quality: The presence of residual solvents can affect the physicochemical properties of this compound, including its crystal structure, stability, and solubility. This can impact the performance and shelf-life of the final drug product.
-
Regulatory Compliance: Meeting the residual solvent limits set by regulatory authorities, such as those in the ICH Q3C guidelines, is a mandatory requirement for drug approval.[5][6]
Q2: What are the common residual solvents I might encounter with this compound?
The specific residual solvents will depend on the synthetic route employed. However, common solvents used in the synthesis of heterocyclic compounds like piperazinones include:
-
Class 2 Solvents: These are solvents that should be limited due to their inherent toxicity.[3][7] Examples include:
-
Acetonitrile
-
Dichloromethane (DCM)
-
Toluene
-
Methanol
-
-
Class 3 Solvents: These have low toxic potential and are considered less of a risk.[7][8] Examples include:
-
Acetone
-
Ethanol
-
Isopropyl alcohol (IPA)
-
Ethyl acetate
-
It is crucial to identify all solvents used in your process to ensure appropriate testing and removal strategies are implemented.[9]
Q3: How do I determine the acceptable limits for residual solvents in my product?
The acceptable limits are defined by the ICH Q3C guidelines, which classify solvents into three classes based on their toxicity.[1][10]
| Solvent Class | Risk to Human Health | General Limit Recommendation |
| Class 1 | Unacceptable toxicities, known or suspected carcinogens. | Should be avoided.[3][11] |
| Class 2 | Less severe toxicity, non-genotoxic animal carcinogens. | Limits are based on Permitted Daily Exposure (PDE).[3][11] |
| Class 3 | Low toxic potential. | Generally acceptable limit of 5000 ppm (0.5%) without justification.[8][10] |
The specific concentration limit in parts per million (ppm) for Class 2 solvents can be calculated based on the PDE and the maximum daily dose of the drug product.[3][5]
Q4: What analytical methods are used to quantify residual solvents?
Gas chromatography (GC) is the most common and recommended method for identifying and quantifying residual solvents.[9][12] Headspace GC is particularly preferred for its ability to handle volatile compounds and minimize matrix effects.[10] For Class 3 solvents, a non-specific method like Loss on Drying (LOD) may be acceptable if justified.[5] All analytical methods must be validated according to ICH Q2 guidelines.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the removal of residual solvents from this compound.
Issue 1: High levels of residual solvents detected after standard drying.
Question: I have dried my this compound product in a vacuum oven, but the residual solvent levels are still above the acceptable limits. What could be the cause and how can I resolve this?
Answer:
This is a common issue that can arise from several factors. The underlying principle is that the solvent molecules may be entrapped within the crystal lattice of your product, making their removal by simple drying difficult.[13]
Causality:
-
Inefficient Drying: The temperature, vacuum level, or drying time may be insufficient to provide the energy needed for the solvent to escape the solid matrix.
-
Crystal Lattice Entrapment: During crystallization, solvent molecules can become incorporated into the crystal structure. These trapped solvents are much harder to remove than surface-adsorbed solvents.[13]
-
High Boiling Point Solvents: Solvents with high boiling points, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are notoriously difficult to remove by standard evaporation techniques.[14][15]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting high residual solvents.
Detailed Protocols:
1. Optimization of Drying Conditions:
-
Step 1: Determine the thermal stability of your this compound. This will define the maximum allowable drying temperature.
-
Step 2: Incrementally increase the drying temperature, staying well below the degradation point.
-
Step 3: Ensure your vacuum system is operating at its optimal level to lower the boiling point of the entrapped solvent.
-
Step 4: Extend the drying time in intervals (e.g., 12-24 hours) and re-analyze for residual solvents after each interval until the levels plateau or meet the specification.
2. Vacuum Hydration Technique:
For stubborn solvents, a "vacuum hydration" method can be effective. This involves introducing a controlled amount of water vapor into the vacuum drying chamber. The water molecules can displace the trapped organic solvent molecules within the crystal lattice.[13][16]
-
Step 1: Place the this compound in a vacuum oven.
-
Step 2: Place a separate, open container of water in the oven.
-
Step 3: Apply vacuum and dry at a suitable temperature. The water vapor will create a humid environment.
-
Step 4: After a set period, remove the water container and continue drying under high vacuum to remove the absorbed water.
Issue 2: Difficulty removing high-boiling point solvents like DMF or DMSO.
Question: My synthesis of this compound uses DMF as a solvent, and I'm struggling to remove it. What are the best strategies?
Answer:
DMF and DMSO are particularly challenging due to their high boiling points and miscibility with a wide range of other solvents.[14][17] Standard evaporation is often insufficient.
Causality:
-
High Boiling Point: The boiling point of DMF is 153°C and DMSO is 189°C, making them difficult to remove under standard vacuum oven conditions without potentially degrading the product.[14]
-
Strong Solvation: These are highly polar aprotic solvents that can form strong interactions with the product, making them resistant to removal.
Recommended Techniques:
1. Aqueous Washing/Extraction:
If your this compound has low solubility in water, this is an effective method. DMF and DMSO are highly soluble in water.[17]
-
Step 1: Dissolve or suspend the crude product in a suitable organic solvent in which the product is soluble but has limited miscibility with water (e.g., ethyl acetate, dichloromethane).
-
Step 2: Wash the organic layer repeatedly with water or a brine solution. A common rule of thumb is to use multiple small volume washes rather than one large volume wash.[17] For example, for every 5 mL of DMF, wash with five 10 mL portions of water.
-
Step 3: Dry the organic layer over a drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate to obtain the purified product.
2. Lyophilization (Freeze-Drying):
This technique is suitable if your product is water-soluble.
-
Step 1: Dissolve the product containing the high-boiling point solvent in water.
-
Step 2: Freeze the aqueous solution.
-
Step 3: Apply a high vacuum to sublime the water and the high-boiling point solvent, leaving behind the purified solid product.[15] The addition of a co-solvent like tert-butanol can sometimes improve the efficiency of lyophilization and the cake characteristics.[18][19]
3. Supercritical Fluid Extraction (SFE):
SFE is a green and highly efficient technology for removing residual solvents.[20][21] Supercritical CO2 is often used as the extraction solvent.
-
Principle: In its supercritical state, CO2 has properties of both a liquid and a gas, allowing it to penetrate the solid matrix and dissolve the residual solvents.[22] By tuning the temperature and pressure, the selectivity of the extraction can be controlled.[20]
-
Process: The this compound is placed in an extraction vessel, and supercritical CO2 is passed through it. The CO2 containing the extracted solvent is then depressurized, causing the CO2 to return to a gaseous state and the solvent to precipitate for collection.[20] This method is particularly effective and leaves no solvent residue.[23]
Issue 3: Choosing the right recrystallization solvent to remove impurities and residual solvents simultaneously.
Question: I need to purify my this compound and remove residual solvents. How do I select the best solvent system for recrystallization?
Answer:
Recrystallization is a powerful technique for purification that can also be highly effective at removing residual solvents.[24][25] The key is selecting an appropriate solvent system.
Causality:
The principle of recrystallization relies on the difference in solubility of the compound and impurities (including residual solvents from a previous step) in a given solvent at different temperatures.[24] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection Workflow:
Caption: Workflow for selecting a recrystallization solvent.
Experimental Protocol for Solvent Selection:
-
Step 1: Single Solvent Screening:
-
Place a small amount of your this compound in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, water) to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.[26]
-
Heat the test tubes that showed poor solubility. An ideal solvent will dissolve the compound completely upon heating.[24]
-
Allow the hot solutions to cool slowly. The best solvent will result in the formation of well-defined crystals.
-
-
Step 2: Two-Solvent System:
-
If a suitable single solvent cannot be found, a two-solvent system can be used.[27]
-
Find a "good" solvent that dissolves the compound readily, even at room temperature.
-
Find a "poor" solvent in which the compound is insoluble.
-
The two solvents must be miscible.[26]
-
To perform the recrystallization, dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes turbid. Reheat slightly to clarify and then allow to cool slowly.
-
By carefully selecting the recrystallization solvent, you can effectively remove both chemical impurities and trapped residual solvents in a single, efficient step.
References
-
ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
PharmTech. Residual Solvent Analysis in Pharmaceuticals. [Link]
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
-
ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. [Link]
-
Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]
-
ResearchGate. Residual solvent analysis in pharmaceuticals. [Link]
-
BioChromato. (2019). Novel way to remove DMSO and DMF. [Link]
-
Wikipedia. Supercritical fluid extraction. [Link]
-
MDPI. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. [Link]
-
University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Medikamenter Quality Services. (2023). Basics of Residual Solvents in GMP. [Link]
-
AIP Publishing. (2024). Microfluidic supercritical CO2 applications: Solvent extraction, nanoparticle synthesis, and chemical reaction. [Link]
-
University of Alberta. Recrystallization. [Link]
-
Nala Care. Process Highlight: Supercritical Fluid extraction by Carbon Dioxide (CO₂). [Link]
-
MySkinRecipes. This compound. [Link]
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
Pharmastate. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
TSI Journals. SUPERCRITICAL FLUID EXTRACTION. [Link]
-
Veeprho. (2020). Residual Solvents in Pharmaceuticals. [Link]
-
Pharmainform. (2021). Classification of residual solvents. [Link]
-
University of Toronto. Recrystallization - Single Solvent. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
Pharmaceutical Technology. Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. [Link]
-
Purosolv. (2023). Role of Methanol in Lyophilisation and Freeze-Drying Processes. [Link]
- Google Patents. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
-
Medium. API Extraction Techniques Best Practices and Methods. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
ResearchGate. Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. [Link]
-
LinkedIn. (2023). Troubleshooting Failures in Residual Solvent Management for Compressed Air Systems. [Link]
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
-
Reddit. Problem removing DMF. [Link]
-
Reddit. DMF Work-up and Solubility Issues. [Link]
-
Cheméo. Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7). [Link]
-
YouTube. (2019). Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. [Link]
-
ResearchGate. Practical aspects of lyophilization using non-aqueous co-solvent systems. [Link]
-
PubMed. Practical aspects of lyophilization using non-aqueous co-solvent systems. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. paulrpalmer.com [paulrpalmer.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. tga.gov.au [tga.gov.au]
- 6. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
- 7. pharmainform.com [pharmainform.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. veeprho.com [veeprho.com]
- 11. agilent.com [agilent.com]
- 12. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 14. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Workup [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. Practical aspects of lyophilization using non-aqueous co-solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 21. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 22. tsijournals.com [tsijournals.com]
- 23. nalacare.com [nalacare.com]
- 24. Recrystallization [sites.pitt.edu]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. Home Page [chem.ualberta.ca]
- 27. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3,3-Dimethylpiperazin-2-one and Its Analogs: A Guide for Researchers
The piperazine-2-one scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of substituents on this heterocyclic ring system allows for the fine-tuning of pharmacological properties, leading to a diverse range of therapeutic applications.[2] This guide provides an in-depth, objective comparison of the biological activity of 3,3-Dimethylpiperazin-2-one and its analogs, supported by experimental data, to aid researchers and drug development professionals in this promising field.
The Core Moiety: this compound
This compound is a foundational building block in the synthesis of various pharmaceutical agents. Its rigid structure, conferred by the gem-dimethyl group at the C3 position, provides a defined orientation for further functionalization. Primarily, it serves as a crucial intermediate in the development of central nervous system (CNS) agents, antimicrobials, and kinase inhibitors, where the piperazine core can enhance bioavailability and target binding affinity.[3] While its direct biological activity is not extensively documented, its utility as a scaffold underscores the importance of understanding how modifications to its structure influence pharmacological outcomes.
Comparative Biological Activities of Piperazin-2-one Analogs
The true potential of the piperazin-2-one core is unlocked through the introduction of various substituents. This section explores the diverse biological activities of its analogs, with a focus on their structure-activity relationships.
Modulation of GABA-A Receptors
A significant area of research for piperazine derivatives has been their interaction with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4] Modulation of these receptors can lead to anxiolytic, sedative, and anticonvulsant effects.[5][6]
Several studies have demonstrated that piperazine derivatives can act as antagonists of the human α1β2γ2 GABA-A receptor.[7] The potency of this antagonism is highly dependent on the nature and position of the substituent on the piperazine ring. For instance, chlorophenylpiperazines have been identified as potent GABA-A receptor antagonists.[7] The substitution pattern on the phenyl ring significantly influences the inhibitory concentration, as illustrated in the table below.
| Compound | Substitution | IC20 (µM) | Maximum Inhibition (at 1mM) |
| 1-(2-chlorophenyl)piperazine (2CPP) | 2-chlorophenyl | 46 | ~90% |
| 1-(3-methoxyphenyl)piperazine (3MPP) | 3-methoxyphenyl | > 2CPP | - |
| 1-(4-chlorophenyl)piperazine (4CPP) | 4-chlorophenyl | > 3MPP | - |
| 1-(4-methoxyphenyl)piperazine (4MPP) | 4-methoxyphenyl | > 4CPP | - |
Data sourced from[7]
This structure-dependent inhibition highlights a novel mechanism of action for piperazine derivatives, which could contribute to their overall psychoactive effects by reducing inhibitory inputs on catecholaminergic neurons.[7]
Antimicrobial and Antifungal Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[8]
A study on new disubstituted piperazines derived from cyclopenta[c]pyridines and pyrano[3,4-c]pyridines revealed significant antibacterial and antifungal properties.[9] The nature of the substituent on the thiazole ring, attached to the piperazine nitrogen, was found to be critical for activity.
| Compound ID | R' Substituent on Thiazole Ring | Antibacterial Activity (most sensitive: L. monocytogenes) | Antifungal Activity (most sensitive: T. viride) |
| 3d | 4-methylphenyl | More potent than ampicillin against P. aeruginosa | Moderate |
| 3g | 4-chlorophenyl | More potent than ampicillin against E. coli | Moderate |
| 3k | 4-bromophenyl | Most potent antibacterial compound | Best antifungal activity |
Data sourced from[9]
Notably, compounds 3d , 3g , and 3k were more potent than ampicillin against methicillin-resistant S. aureus (MRSA).[9] Molecular docking studies suggest that these compounds may exert their antibacterial effects by inhibiting E. coli MurB and their antifungal effects by targeting Candida albicans CYP51 and dihydrofolate reductase.[9]
Anti-inflammatory Potential
While research on the anti-inflammatory properties of piperazin-2-ones is still developing, studies on the related piperidine-4-one oxime derivatives have shown promising results. For example, 3,3-dimethyl-2,6-dimethyl piperidine-4-one oxime demonstrated potent in vitro antioxidant and in vivo anti-inflammatory activity, comparable to the standard drug dexamethasone.[10] This suggests that the gem-dimethyl substitution pattern, also present in this compound, may contribute to anti-inflammatory effects. This opens up an avenue for future investigation into the anti-inflammatory potential of this compound and its analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key experiments.
Synthesis of Piperazin-2-one Derivatives
A general and efficient method for synthesizing 3-substituted piperazine-2-acetic acid esters involves a five-step route starting from optically pure amino acids, which are converted to 1,2-diamines. These diamines then undergo annulation to yield the desired enantiopure piperazine derivatives.[11]
Step-by-Step Protocol:
-
Protection of Amino Acid: Protect the amino group of the starting amino acid (e.g., with a Boc group).
-
Amide Coupling: Couple the protected amino acid with a suitable amine to form an amide.
-
Reduction: Reduce the amide and the carboxylic acid to form a 1,2-diamine.
-
Cyclization: React the diamine with an appropriate reagent (e.g., a derivative of bromoacetic acid) to form the piperazin-2-one ring.
-
Deprotection and Functionalization: Remove the protecting groups and further functionalize the piperazine ring as desired.
This protocol is a generalized representation based on synthetic strategies for piperazine derivatives.[11]
Two-Electrode Voltage-Clamp (TEVC) Assay for GABA-A Receptor Modulation
This electrophysiological technique is the gold standard for studying the function of ion channels like the GABA-A receptor expressed in Xenopus laevis oocytes.[5][7]
Step-by-Step Protocol:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
Apply a submaximal concentration of GABA (e.g., EC5-20) to elicit a baseline current.
-
Co-apply GABA with varying concentrations of the test compound (e.g., a piperazin-2-one analog).
-
-
Data Analysis: Measure the modulation of the GABA-induced current by the test compound and calculate parameters such as IC50 or EC50 values.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of functionalized piperazin-2-one analogs.
Caption: The experimental workflow for the Two-Electrode Voltage-Clamp (TEVC) assay.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile class of compounds with significant therapeutic potential. The biological activity of these molecules can be profoundly influenced by the nature and position of their substituents, leading to potent modulators of key biological targets such as GABA-A receptors and various microbial enzymes. The structure-activity relationships highlighted in this guide underscore the importance of rational design in the development of novel piperazin-2-one-based drugs.
Future research should focus on expanding the diversity of substituents on the piperazin-2-one core to explore a wider range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. Further elucidation of their mechanisms of action through detailed biochemical and in vivo studies will be crucial for translating these promising compounds into clinically effective therapies.
References
-
Simons, C., et al. (2021). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. Neurotoxicology and Teratology, 87, 107018. [Link]
-
Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(11), 1827-1836. [Link]
-
Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed. [Link]
-
ResearchGate. (2018). Representative piperazine and piperazine-2-one pharmaceuticals and natural products. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Google Patents. (2003). Method for the preparation of piperazine and its derivatives.
-
ResearchGate. (2020). Synthesis of enantiomeric piperazine analogs of ML364. ResearchGate. [Link]
-
Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(18), 3448-3462. [Link]
-
ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
-
Sharma, R., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(10-S), 215-224. [Link]
-
ResearchGate. (2018). Antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6- dimethyl piperidine 4-one oxime. ResearchGate. [Link]
-
Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
-
Raj, R., & Kumar, V. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Indo American Journal of Pharmaceutical Research, 5(05), 1845-1853. [Link]
-
Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(5), 458-483. [Link]
-
Larion, M., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11844-11854. [Link]
-
Zhang, Y., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(10), 559. [Link]
-
Larion, M., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(17), 3108. [Link]
-
Gielen, M., et al. (2012). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. Journal of Neuroscience, 32(17), 5707-5715. [Link]
-
ResearchGate. (2025). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. ResearchGate. [Link]
-
Szafranski, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6520. [Link]
-
Poghosyan, A. H., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]
-
Kumar, A., et al. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 8(1), 371-380. [Link]
-
Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. This compound [myskinrecipes.com]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The 3,3-Dimethylpiperazin-2-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a versatile core structure that frequently appears in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to modulate solubility and engage in crucial hydrogen bonding interactions, make it an attractive starting point for drug discovery campaigns targeting a wide array of biological targets.[3] This guide delves into the nuanced world of the 3,3-dimethylpiperazin-2-one moiety, a specific iteration of the piperazine scaffold, and explores its potential in the context of kinase inhibitor design. While comprehensive structure-activity relationship (SAR) studies on this exact scaffold are emerging, we can draw powerful comparative insights from closely related and extensively studied piperazine-containing kinase inhibitors.
This guide will utilize the well-documented development of Torin1, a potent and selective ATP-competitive mTOR inhibitor, as a primary case study to illuminate the principles of SAR that can be extrapolated to the this compound core.[4][5] By examining the rationale behind the design and the empirical data from the optimization of Torin1 and its analogs, we can establish a predictive framework for researchers and drug development professionals working with the this compound scaffold.
The Rationale for the this compound Scaffold
The this compound scaffold offers several intrinsic advantages for kinase inhibitor design. The gem-dimethyl substitution at the 3-position introduces conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation and improving binding affinity. This rigidity can also enhance metabolic stability by sterically hindering enzymatic degradation. The lactam functionality provides a hydrogen bond donor and acceptor, crucial for anchoring the molecule within the ATP-binding pocket of kinases. Furthermore, the secondary amine at the 4-position serves as a key handle for introducing a wide variety of substituents to explore different regions of the kinase active site and to modulate physicochemical properties.
Comparative SAR Analysis: Lessons from Torin1 Analogs
Torin1 is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[4][5] The discovery and optimization of Torin1 provide a rich dataset for understanding the SAR of the piperazine moiety in the context of mTOR inhibition. While Torin1 itself contains a piperazine ring rather than a piperazin-2-one, the principles governing the substitution of the piperazine nitrogen are highly transferable.
The general structure of the Torin1 series consists of a tricyclic benzonaphthyridinone core, a linker, and a substituted piperazine moiety. The piperazine group is directed towards the solvent-exposed region of the mTOR active site, making it an ideal position for modifications to improve potency, selectivity, and pharmacokinetic properties.[4]
Key SAR Insights from Torin1 Analogs
| Modification | Rationale | Impact on Activity | Reference |
| N-Acyl Substitution on Piperazine | Exploration of the solvent-exposed region to enhance potency and modulate physicochemical properties. | The propionyl amide (found in Torin1) was identified as conferring the greatest potency and selectivity. This suggests that a small, lipophilic acyl group is optimal for interaction in this region. | [4] |
| Replacement of Piperazine Ring | To improve metabolic stability and in vivo half-life. | Replacement of the piperazine ring with a phenyl ring resulted in a new series of mTOR inhibitors with superior potency, selectivity, and significantly improved mouse liver microsome stability. This highlights that while the piperazine is a good starting point, alternative linkers can lead to improved drug-like properties. | [6] |
| Substitution on the Lactam Ring | To probe for close contacts within the ATP-binding site. | Introduction of a methyl group to either the alpha or beta position of the lactam ring significantly diminished potency, indicating that these positions are in close proximity to the protein and sensitive to steric bulk. | [4] |
| Modification of the Quinoline Moiety | To improve potency and selectivity. | Replacement of the quinoline with a fluorine-substituted aminopyridine (in Torin2) maintained potent mTOR inhibition while significantly improving metabolic stability and bioavailability. | [7] |
These findings suggest that for this compound derivatives targeting kinases, the N4-position is a critical point for modification. Small, lipophilic substituents may be favorable for potency, while larger or more polar groups could be explored to fine-tune solubility and other pharmacokinetic parameters. The gem-dimethyl group at the C3 position of our core scaffold is expected to provide a degree of metabolic stability, a desirable feature that was sought in the optimization of Torin1.
Experimental Protocols
To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for the biological evaluation of its mTOR inhibitory activity.
Synthesis of N-Propionyl-3,3-dimethylpiperazin-2-one
This protocol describes a potential synthetic route to an N-acylated derivative of the core scaffold, analogous to the modification seen in Torin1.
Workflow for the Synthesis of N-Propionyl-3,3-dimethylpiperazin-2-one
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubpbio.com [ubpbio.com]
- 6. Discovery and optimization of potent and selective benzonaphthyridinone analogs as small molecule mTOR inhibitors with improved mouse microsome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 3,3-Dimethylpiperazin-2-one Purity by High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive framework for the validation of analytical methods for determining the purity of 3,3-Dimethylpiperazin-2-one, a critical intermediate in pharmaceutical synthesis.[1] We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, adhering to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[2][3] The document elucidates the rationale behind chromatographic parameter selection and offers a step-by-step validation protocol. Furthermore, a comparative analysis with Liquid Chromatography-Mass Spectrometry (LC-MS) is provided to guide researchers in selecting the optimal technique for their specific needs. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction: The Imperative for Purity
This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its piperazine core is a common motif in medicinal chemistry, contributing to the pharmacological profiles of many drugs.[4][5] The purity of this intermediate is paramount, as even trace impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final drug product.
Regulatory bodies worldwide mandate that analytical procedures for assessing the quality of pharmaceutical components must be validated to ensure they are fit for their intended purpose.[6][7] High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this application, offering high resolution, sensitivity, and reproducible results for the separation, identification, and quantification of compounds and their potential impurities.[3][6]
This guide provides an in-depth, validated HPLC method and compares it with the high-sensitivity alternative, LC-MS, to provide a complete analytical perspective.
The Primary Method: Reversed-Phase HPLC with UV Detection
The selection of an analytical method is driven by the physicochemical properties of the analyte. This compound is a moderately polar small molecule, making Reversed-Phase HPLC (RP-HPLC) an ideal choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Components are separated based on their hydrophobicity; less polar compounds interact more with the stationary phase and elute later.[6]
Rationale for Method Parameters
-
Column: A C18 (octadecyl) column is chosen for its versatility and strong retention of a wide range of organic molecules. The hydrophobicity of the C18 stationary phase provides excellent separation for the main analyte from potential polar and nonpolar impurities.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (acetonitrile) is employed. The acidic pH ensures that the amine functionalities in the piperazine ring are protonated, leading to sharp, symmetrical peaks. A gradient elution, where the concentration of the organic solvent is increased over time, is crucial for resolving impurities with a wide range of polarities and ensuring that highly retained components are eluted in a reasonable timeframe.
-
Detection: UV detection at 210 nm is selected. The amide chromophore within the this compound structure provides sufficient absorbance at this lower wavelength, offering good sensitivity for both the main compound and potential impurities that may lack significant chromophores at higher wavelengths.
HPLC Method Validation Workflow: An ICH Q2(R1) Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][9] The following workflow, based on ICH Q2(R1) guidelines, establishes a self-validating system of protocols.[2][3]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Experimental Protocol: HPLC Method Validation
Objective: To validate an HPLC method for the determination of purity and impurities of this compound.
Materials:
-
This compound Reference Standard (>99.5% purity)
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Potassium Phosphate Monobasic
-
Phosphoric Acid
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with DAD/VWD detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v)
Validation Procedures:
-
Specificity (Forced Degradation):
-
Prepare solutions of this compound (1 mg/mL) and subject them to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 48 hours.
-
-
Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all degradation product peaks. Peak purity analysis (using a DAD detector) should confirm the main peak is spectrally pure.[7]
-
-
Linearity:
-
Prepare a stock solution of the reference standard (1 mg/mL).
-
Perform serial dilutions to create at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5, 5, 50, 100, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[9]
-
-
Accuracy (Recovery):
-
Prepare samples by spiking a placebo matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[2]
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[6]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.
-
Analyze solutions with decreasing concentrations of the analyte.
-
Acceptance Criteria: LOD is the concentration with an S/N ratio of approximately 3:1. LOQ is the concentration with an S/N ratio of approximately 10:1.[2] The precision at the LOQ level should have an RSD ≤ 10%.
-
-
Robustness:
-
Deliberately vary key method parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, theoretical plates) must remain within acceptable limits. The purity results should not be significantly affected by these minor changes.
-
Summary of Validation Data (Hypothetical)
| Parameter | Specification | Result | Status |
| Specificity | Baseline resolution > 2.0 | All peaks resolved | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | 1.0 - 150 | 1.0 - 150 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% | Pass |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2.0% | 0.85% | Pass |
| - Intermediate | ≤ 2.0% | 1.12% | Pass |
| LOD (µg/mL) | Report (S/N ≈ 3:1) | 0.3 | Pass |
| LOQ (µg/mL) | Report (S/N ≈ 10:1) | 1.0 | Pass |
| Robustness | No significant impact | System suitability passed under all conditions | Pass |
Comparative Analysis: HPLC-UV vs. LC-MS
While HPLC-UV is a robust and widely accessible technique for purity determination, certain applications may benefit from the enhanced capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
Caption: Comparison of HPLC-UV and LC-MS for purity analysis.
Performance Comparison
| Parameter | HPLC-UV | LC-MS | Recommendation for this compound |
| Specificity | Good. Based on retention time and UV spectra. Co-elution is possible. | Excellent. Provides mass-to-charge ratio (m/z) for definitive peak identification. | LC-MS is superior for impurity identification and characterization during development. |
| Sensitivity | Good. Sufficient for routine purity testing (typically to 0.05% level). | Excellent. Can detect impurities at trace levels (ppm or ppb).[10][11] | HPLC-UV is sufficient for standard quality control. LC-MS is necessary for genotoxic impurity analysis. |
| Quantitation | Excellent. Highly linear and reproducible response for known standards. | Good. Can be affected by matrix effects and ion suppression. Often requires isotopically labeled standards for best accuracy.[10] | HPLC-UV is the preferred method for routine quantitative purity assays. |
| Cost & Complexity | Lower instrument cost, simpler operation, and maintenance. | Higher instrument cost, requires specialized expertise for operation and data interpretation. | HPLC-UV is more cost-effective and practical for widespread QC implementation. |
| Throughput | High. Well-suited for analyzing large numbers of samples in a QC environment. | Lower. Can have longer run times and more complex data processing. | HPLC-UV offers higher throughput for routine release testing. |
Conclusion and Recommendations
The validated RP-HPLC method detailed in this guide is robust, reliable, and fit for the purpose of determining the purity of this compound in a regulated pharmaceutical environment. It successfully meets all validation criteria as outlined by ICH guidelines, providing a trustworthy system for quality control.
For routine quality control and release testing, the validated HPLC-UV method is the recommended choice. It provides the necessary accuracy, precision, and sensitivity for assessing purity against specifications and is cost-effective for high-throughput environments.
For impurity profiling, structural elucidation of unknown degradation products, and the analysis of potentially genotoxic impurities, LC-MS is the superior technique. Its ability to provide mass information is invaluable during process development and stability studies. A combined approach, using HPLC-UV for routine analysis and LC-MS for in-depth investigations, represents a comprehensive and scientifically sound strategy for ensuring the quality of this compound.
References
-
International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Patel, D. K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]
-
Krzemińska, I., & Biedrzycka, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
-
Navaneeswari, R., & Reddy, P.R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Obaidi, A. S. M. (2019). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Dong, S., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Pharmaffiliates. (n.d.). (3Z,3'Z)-Dimethyl 3,3'-...bis(2-oxoindoline-6-carboxylate). [Link]
-
PubChem. (n.d.). (3R)-3-methylpiperazin-2-one. National Center for Biotechnology Information. [Link]
-
Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
-
Lin, H., et al. (2020). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. [Link]
-
A.P. Chems. (2024). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
- Google Patents. (2023).
Sources
- 1. This compound [myskinrecipes.com]
- 2. pharmtech.com [pharmtech.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. mdpi.com [mdpi.com]
- 11. scienceasia.org [scienceasia.org]
A Comparative Guide to the Quantitative Analysis of 3,3-Dimethylpiperazin-2-one: qNMR vs. HPLC
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3,3-Dimethylpiperazin-2-one, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methodologies to ensure its purity and concentration. This guide provides an in-depth comparison of two powerful analytical techniques for the quantitative analysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
As a primary analytical method, qNMR offers a distinct advantage by often not requiring a specific reference standard of the analyte.[1][2] Its principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1][3] In contrast, HPLC, a cornerstone of analytical chemistry, relies on the separation of components in a mixture followed by their detection, typically by UV-Vis absorbance, which necessitates a well-characterized reference standard for quantification.[4][5]
This guide will delve into the experimental intricacies of both techniques, providing detailed protocols and exploring the causality behind critical experimental choices. We will present a comparative analysis of their performance characteristics, empowering researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical tool for their specific needs.
The Power of qNMR: A Primary Method for Absolute Quantification
Quantitative NMR stands out for its ability to provide absolute quantification without the need for an identical calibration standard, a significant advantage over chromatographic techniques.[1][2] The fundamental principle is straightforward: the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[2] This allows for the determination of the absolute concentration or purity of an analyte by comparing the integral of its signal to that of a certified internal standard of known concentration.[2][6]
Key Advantages of qNMR:
-
Absolute Quantification: Does not require calibration curves, reducing reliance on the availability of pure analyte standards.[2]
-
Versatility: Applicable to a wide range of organic molecules that can be dissolved in a suitable deuterated solvent.[7]
-
Traceability: Provides results traceable to the International System of Units (SI) when using certified reference materials (CRMs).[8][9]
-
Non-destructive: The sample can be recovered and used for further analyses.[2]
-
Structural Information: Simultaneously provides structural confirmation of the analyte.[10]
Experimental Workflow for qNMR Analysis
The successful implementation of a qNMR experiment hinges on careful planning and execution, from sample preparation to data processing. The following workflow outlines the critical steps for the quantitative analysis of this compound.
Caption: qNMR Experimental Workflow.
Detailed Experimental Protocol: qNMR of this compound
1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[11] An ideal standard should be of high purity (≥99%), chemically stable, soluble in the chosen solvent, and have a simple spectrum with signals that do not overlap with the analyte's signals.[1][8] For this compound, maleic acid or dimethyl sulfone are suitable choices for use in D₂O or DMSO-d₆, respectively.[1]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a molar equivalent of the chosen internal standard (e.g., maleic acid) into the same vial. The 1:1 molar ratio helps in achieving similar signal intensities for accurate integration.[6]
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
The experiment should be conducted on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Key Acquisition Parameters:
-
Pulse Angle: A 90° pulse is recommended to ensure maximum signal intensity for all nuclei.[6]
-
Relaxation Delay (d1): This is a crucial parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard to ensure full relaxation of all nuclei before the next pulse. This is essential for accurate integration. A typical starting point is 30-60 seconds.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
4. Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Manual processing is often recommended for the highest precision.[6]
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the singlet from the two methyl groups is an ideal choice for integration.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC: The Workhorse of Chromatographic Analysis
High-Performance Liquid Chromatography is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture.[4] For piperazine derivatives like this compound, which lack a strong chromophore, derivatization is often necessary to enhance UV detectability.[4][12]
Advantages of HPLC:
-
High Sensitivity: Can achieve low limits of detection (LOD) and quantification (LOQ), especially with derivatization.[12]
-
High Throughput: Modern HPLC systems with autosamplers can analyze a large number of samples unattended.
-
Established Methodology: HPLC methods are widely used and well-understood in the pharmaceutical industry.
Experimental Workflow for HPLC Analysis
The HPLC workflow involves sample preparation, chromatographic separation, detection, and data analysis, often requiring the generation of a calibration curve for quantification.
Caption: HPLC Experimental Workflow.
Detailed Experimental Protocol: HPLC of this compound with UV Detection
1. Derivatization: Since this compound lacks a strong UV chromophore, derivatization is necessary. A common and effective derivatizing agent for secondary amines like piperazines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product.[4][12][13]
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent.
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add an excess of NBD-Cl solution (prepared in acetonitrile).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[4]
-
Cool the solution to room temperature.
-
-
Calibration Standards: Prepare a series of calibration standards by diluting the derivatized stock solution to a range of known concentrations.
3. HPLC Conditions:
-
Instrument: HPLC system with a UV or photodiode array (PDA) detector.
-
Analytical Column: A reversed-phase column such as a C18 (e.g., 250 x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., phosphate buffer) is often employed to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducible retention times.[12]
-
Detection Wavelength: The maximum absorbance wavelength of the NBD-Cl derivative (e.g., 340 nm).[12]
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Alternative Analytical Technique: Gas Chromatography (GC)
Gas chromatography is another viable technique for the analysis of amines and their derivatives.[14] However, the analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to peak tailing and adsorption on the column.[15] Derivatization is often employed to create less polar and more volatile compounds suitable for GC analysis.[16] For this compound, derivatization with an agent like benzenesulfonyl chloride could be explored.[16] GC can be coupled with a mass spectrometer (GC-MS) for enhanced specificity and sensitivity.[16]
Comparative Performance Analysis
The choice between qNMR and HPLC for the quantitative analysis of this compound depends on several factors, including the required accuracy, precision, sensitivity, and the availability of a reference standard. The following table provides a comparative summary of the expected performance of these techniques.
| Parameter | Quantitative NMR (qNMR) | HPLC with UV Detection (Post-Derivatization) |
| Principle | Direct proportionality between signal intensity and number of nuclei.[1][2] | Chromatographic separation followed by UV-Vis detection.[4] |
| Quantification | Absolute (primary method), often without a specific analyte standard.[2] | Relative, requires a calibration curve with a certified reference standard. |
| Specificity | High, based on unique chemical shifts. | Dependant on chromatographic resolution and detector selectivity. |
| Accuracy | High, with uncertainties typically <1%. | High, but dependent on the purity of the reference standard. |
| Precision (RSD) | Typically <1%.[1] | Typically <2%. |
| LOD/LOQ | Generally in the low µM range.[1][17] | Can be very low (ppm levels) with derivatization.[12] |
| Sample Throughput | Lower, due to longer acquisition times for high precision. | Higher, especially with automated systems. |
| Method Development | Relatively straightforward, primarily involves selecting a suitable solvent and internal standard. | More complex, involving optimization of derivatization, mobile phase, column, and detector settings. |
| Cost (Instrument) | High initial investment for the NMR spectrometer. | Lower initial investment for an HPLC system. |
Logical Decision Framework: Choosing the Right Technique
The selection of the most appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates a logical framework for choosing between qNMR and HPLC for the quantification of this compound.
Caption: Decision Framework for Method Selection.
Conclusion
Both qNMR and HPLC are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and considerations. qNMR offers the significant benefit of being a primary method for absolute quantification, which is invaluable when a certified reference standard of the analyte is not available.[2] Its high precision and the simultaneous provision of structural information make it an excellent tool for reference material characterization and purity assessment.[1]
On the other hand, HPLC, particularly with derivatization to enhance UV detection, provides excellent sensitivity and is well-suited for high-throughput screening and routine quality control where a reference standard is available.[4][12] The choice between these two techniques should be guided by the specific analytical requirements of the project, including the availability of reference materials, the need for absolute versus relative quantification, and throughput considerations. By understanding the principles and practicalities of each method as outlined in this guide, researchers can confidently select the most appropriate and robust analytical solution for their work with this compound.
References
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]
-
Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. National Institutes of Health. [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
-
Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. [Link]
-
Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Bruker. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Amines and alcohols Fast analysis of amines and solvents. Agilent. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
qNMR. BIPM. [Link]
Sources
- 1. irejournals.com [irejournals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. azom.com [azom.com]
- 8. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. qNMR - BIPM [bipm.org]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. jocpr.com [jocpr.com]
- 13. jocpr.com [jocpr.com]
- 14. bre.com [bre.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 17. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in 3,3-Dimethylpiperazin-2-one Synthesis
The 3,3-dimethylpiperazin-2-one scaffold is a valuable building block in modern medicinal chemistry. Its gem-dimethyl substitution at the C3 position introduces a sterically demanding quaternary center, which can enhance metabolic stability and fine-tune the conformational rigidity of drug candidates. However, the efficient synthesis of this motif presents unique challenges, demanding a careful selection of catalytic systems to ensure high yield, purity, and scalability.
This guide provides an in-depth comparison of three workhorse heterogeneous catalysts—Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃)—for a key synthetic step: the hydrogenation of an unsaturated precursor, 3,3-dimethyl-3,4-dihydropyrazin-2(1H)-one, to the target saturated heterocycle. Our analysis is grounded in established principles of catalytic hydrogenation, providing researchers with the data and field-proven insights needed to make informed decisions in their synthetic campaigns.
Comparative Overview of Catalytic Performance
The choice of catalyst is a critical decision point that balances reaction efficiency with practical considerations such as cost, safety, and reusability. The following table summarizes the expected performance of each catalyst for the hydrogenation of 3,3-dimethyl-3,4-dihydropyrazin-2(1H)-one, based on data from analogous transformations in heterocyclic chemistry.
| Parameter | Raney® Nickel | 5% Palladium on Carbon (Pd/C) | 5% Rhodium on Alumina (Rh/Al₂O₃) |
| Typical Yield | 85-95% | 90-98% | >99% |
| Catalyst Loading | 10-20 wt% | 2-5 wt% | 1-3 wt% |
| H₂ Pressure | 50-200 psi | 15-50 psi (Atmospheric possible) | 15-50 psi (Atmospheric possible) |
| Temperature | 50-80 °C | 25-50 °C | 25-40 °C |
| Reaction Time | 6-12 hours | 4-8 hours | 2-6 hours |
| Relative Cost | Low | Medium | High |
| Key Advantage | Cost-effective, high activity | Highly versatile, excellent yields under mild conditions | Exceptional activity, highest efficiency |
| Safety Concern | Highly pyrophoric when dry; requires careful handling[1][2] | Pyrophoric, but generally less so than Raney Ni | Low pyrophoric risk |
| Recyclability | Possible, but activity may decrease | Good to Excellent[3] | Excellent |
Synthetic Workflow & Catalytic Pathways
The overall synthetic strategy involves the hydrogenation of a readily accessible dihydropyrazinone intermediate. Each catalyst facilitates this transformation through a distinct workflow, as illustrated below.
Caption: Comparative workflow for the synthesis of this compound.
Mechanistic Insight: Heterogeneous Catalytic Hydrogenation
All three catalysts operate via a similar surface-mediated mechanism. The process is initiated by the dissociative chemisorption of molecular hydrogen onto the active metal sites of the catalyst. The unsaturated substrate then adsorbs onto the surface, where it undergoes stepwise addition of hydrogen atoms, followed by desorption of the final saturated product. The high surface area of these supported catalysts is crucial for their activity.[2]
Caption: Simplified mechanism of heterogeneous catalytic hydrogenation.
Detailed Experimental Protocols
The following protocols are designed for a 10 mmol scale synthesis and represent self-validating systems. Adherence to safety procedures, particularly with hydrogen gas and pyrophoric catalysts, is paramount.
Protocol 1: Hydrogenation using Raney® Nickel
Raney® Nickel is a cost-effective and highly active catalyst, but its pyrophoric nature demands respect and proper handling.[1][2] It is typically supplied as a slurry in water, which should not be allowed to dry out.
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, carefully transfer ~1.0 g of Raney® Nickel slurry (commercially available, ~50% in water) into a beaker. Wash the catalyst by decantation three times with 20 mL of ethanol to remove the water. This is crucial as water can inhibit the reaction. Never perform this wash with a flammable solvent that has a low flash point if there is a risk of ignition.
-
Reactor Setup: To a 100 mL high-pressure reactor (e.g., a Parr shaker), add the washed Raney® Nickel catalyst as a slurry in 5 mL of ethanol.
-
Substrate Addition: Add 3,3-dimethyl-3,4-dihydropyrazin-2(1H)-one (1.40 g, 10 mmol) dissolved in 40 mL of ethanol to the reactor.
-
Reaction Execution: Seal the reactor. Purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor to 100 psi with hydrogen.
-
Heating and Agitation: Begin vigorous stirring and heat the reactor to 60 °C. Monitor the reaction progress by observing the pressure drop (indicating hydrogen consumption) and by TLC analysis of aliquots (if the reactor allows for safe sampling).
-
Work-up: After 8 hours (or upon reaction completion), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. The catalyst is pyrophoric; therefore, the reaction mixture must be filtered under a nitrogen blanket. A Celite® pad is recommended to prevent the fine catalyst particles from passing through the filter paper.
-
Isolation: Wash the filter cake with ethanol (3 x 15 mL). Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) will provide the purified this compound.
Protocol 2: Hydrogenation using 5% Palladium on Carbon (Pd/C)
Pd/C is a highly efficient and versatile catalyst that often allows for milder reaction conditions.[3][4] While still pyrophoric, it is generally considered safer to handle than Raney® Nickel.
Step-by-Step Methodology:
-
Catalyst Handling: Carefully weigh 5% Pd/C (e.g., 140 mg, ~1 wt% Pd relative to substrate) in a fume hood. It can be added directly to the reaction vessel. For reactions sensitive to oxygen, the catalyst can be pre-reduced in the solvent under a hydrogen atmosphere before adding the substrate.
-
Reactor Setup: To a 100 mL hydrogenation flask, add the Pd/C catalyst, followed by a solution of 3,3-dimethyl-3,4-dihydropyrazin-2(1H)-one (1.40 g, 10 mmol) in 50 mL of methanol.
-
Reaction Execution: Connect the flask to a hydrogenation apparatus (e.g., a balloon setup for atmospheric pressure or a Parr shaker for higher pressures). Evacuate the flask and backfill with hydrogen gas; repeat this cycle three times.
-
Agitation: Maintain the reaction at room temperature (25 °C) under a positive pressure of hydrogen (e.g., a hydrogen balloon or 30 psi in a pressure vessel) with vigorous stirring. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion (typically 4-6 hours), carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Wash the Celite® pad with methanol (3 x 15 mL). Combine the filtrates and remove the solvent in vacuo. The resulting solid can be recrystallized to yield pure this compound.
Protocol 3: Hydrogenation using 5% Rhodium on Alumina (Rh/Al₂O₃)
Rhodium catalysts are prized for their exceptional activity, often enabling rapid hydrogenations under very mild conditions.[5][6] They are the most expensive option but can be justified when high throughput or difficult reductions are required.
Step-by-Step Methodology:
-
Catalyst Handling: Weigh 5% Rh/Al₂O₃ (e.g., 70 mg, ~0.25 wt% Rh relative to substrate) and add it to a 100 mL hydrogenation flask. The catalyst is generally not pyrophoric and can be handled in the air.
-
Reactor Setup: Add a solution of 3,3-dimethyl-3,4-dihydropyrazin-2(1H)-one (1.40 g, 10 mmol) in 50 mL of ethanol to the flask.
-
Reaction Execution: Secure the flask to a hydrogenation apparatus. Evacuate and backfill the system with hydrogen three times.
-
Agitation: Stir the reaction vigorously at room temperature (25 °C) under a hydrogen atmosphere (balloon or 30 psi). The reaction is typically very fast. Monitor closely by TLC, as it may be complete in as little as 2-3 hours.
-
Work-up: Once the starting material is consumed, vent the hydrogen and purge with nitrogen. Remove the catalyst by filtration through a Celite® pad.
-
Isolation: Rinse the filter cake with ethanol (3 x 15 mL). Concentrate the combined filtrates under reduced pressure to afford the desired product, which can be further purified by recrystallization if necessary.
Conclusion and Expert Recommendations
The selection of a catalyst for the synthesis of this compound is a function of project-specific priorities:
-
For large-scale, cost-sensitive production, Raney® Nickel is a strong contender. Its high activity and low cost are significant advantages, provided that the facility is equipped to handle its pyrophoric nature safely.
-
For general laboratory synthesis and methods development, 5% Palladium on Carbon offers the best balance of reactivity, safety, and cost. It provides excellent yields under mild, easily managed conditions and is the most versatile of the three.
-
For high-throughput synthesis or for substrates that prove difficult to reduce, 5% Rhodium on Alumina is the catalyst of choice. Its superior activity can significantly shorten reaction times and overcome higher activation barriers, justifying its higher cost in situations where speed and efficiency are paramount.
Ultimately, each of these heterogeneous catalysts provides a robust and scalable method for the synthesis of this compound. By understanding the distinct performance profiles and handling requirements detailed in this guide, researchers can confidently select the optimal catalyst to advance their drug discovery and development programs.
References
-
Štěpán, J., Kuchař, M., & Doležal, M. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(22), 4169. [Link]
-
Behenna, D. C., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(7), 1579-1582. [Link]
-
Mousapour, M., & Shirini, F. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Advances, 14(15), 10523-10532. [Link]
-
Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5698-5703. [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
-
Li, B., et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 8(5), 187. [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Raney nickel. Retrieved from [Link]
-
Johnson Matthey. (n.d.). C301099 5: Rhodium on alumina catalyst. Retrieved from [Link]
Sources
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. Raney_nickel [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 5. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. 铑/铝催化剂 extent of labeling: 0.5 wt. % loading, pellets, 3.2 mm | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 3,3-Dimethylpiperazin-2-one Derivatives
In the landscape of early-stage drug discovery, the rigorous validation of in vitro assays stands as a critical gatekeeper, ensuring that only the most promising compounds advance. This guide provides a comprehensive framework for the validation of in vitro assays tailored to a novel class of compounds derived from the 3,3-Dimethylpiperazin-2-one scaffold. This chemical family has shown potential across diverse therapeutic areas, including antimicrobial, antifungal, and receptor modulation activities.[1][2][3][4][5] The principles and methodologies detailed herein are designed to establish the robustness, reliability, and relevance of your screening cascade, thereby instilling confidence in your hit-to-lead progression.
I. The Foundational Importance of Assay Validation
Assay validation is the process of providing objective evidence that a method is fit for its intended purpose.[6] For compounds derived from this compound, which may exhibit a range of biological activities, a well-defined validation strategy is paramount. The primary goals are to ensure that the assay can reliably detect the compound's effect, that the results are reproducible, and that the assay is sensitive enough to discern meaningful biological activity.[7][8] This process is not merely a procedural formality; it is a scientific necessity that underpins the integrity of the entire drug discovery program.[6]
II. Tailoring Assay Selection to the Target
The initial step in any validation plan is the selection of an appropriate assay. Given the diverse potential of this compound derivatives, the choice of assay will be dictated by the specific biological question being addressed. For instance, if preliminary data suggests antimicrobial activity, a cell-based assay measuring bacterial or fungal growth inhibition would be appropriate.[1][2] Conversely, if the target is a specific receptor, a biochemical ligand-binding assay or a cell-based functional assay measuring downstream signaling would be more suitable.[5]
This guide will focus on two common scenarios in early drug discovery: a biochemical enzyme inhibition assay and a cell-based viability/cytotoxicity assay.
Comparison of Key In Vitro Assay Platforms
| Assay Type | Principle | Advantages | Disadvantages | Best Suited For |
| Biochemical Assays | Measures the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor). | High throughput, mechanistic clarity, lower variability. | Lacks cellular context, may miss compounds requiring metabolic activation. | Target-based screening, SAR studies. |
| Cell-Based Assays | Measures the effect of a compound on a cellular process or pathway in a live cell environment. | More physiologically relevant, can identify cytotoxic effects.[9] | Higher variability, more complex optimization, potential for off-target effects. | Phenotypic screening, secondary confirmation of activity.[10] |
III. The Workflow of Assay Validation: A Step-by-Step Approach
A robust assay validation workflow is a multi-stage process, beginning with assay development and culminating in the establishment of a validated method.
Caption: A streamlined workflow for in vitro assay validation.
Before formal validation can begin, the assay must be optimized to ensure it is performing reliably.[11] Key parameters to optimize include:
-
Reagent Concentrations: Titration of all critical reagents (e.g., enzyme, substrate, cells) to determine optimal concentrations for a robust signal window.
-
Incubation Times and Temperatures: Establishing the optimal duration and temperature for the assay to reach a stable signal.
-
Buffer Conditions: Ensuring the pH, salt concentration, and any necessary cofactors are optimized for the biological target.
-
Plate Uniformity: Assessing for any edge effects or systematic drift across the microplate.
The pre-validation phase aims to demonstrate that the assay is ready for full validation. This involves assessing:
-
Signal Window: A sufficient difference between the positive and negative controls.
-
Reproducibility: Consistent results across multiple runs on different days.
-
DMSO Tolerance: Ensuring the vehicle used to dissolve the compounds does not adversely affect the assay.
Full validation involves a comprehensive assessment of the assay's performance characteristics. This is guided by principles outlined by regulatory bodies and industry best practices.[12][13][14]
Key Validation Parameters:
| Parameter | Definition | Acceptance Criteria |
| Precision | The closeness of agreement between a series of measurements. | Intra-assay CV < 15%, Inter-assay CV < 20% |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of a known reference compound within 85-115% |
| Linearity & Range | The ability to obtain test results which are directly proportional to the concentration of the analyte. | R² > 0.98 for the dose-response curve |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from structurally similar but inactive compounds. |
| Robustness | The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in incubation time, temperature, etc. |
Statistical Measures for Assay Performance:
A crucial aspect of validation is the use of statistical measures to quantify assay performance.
-
Z'-factor: A measure of assay quality that reflects the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio indicates a more robust assay.
-
Coefficient of Variation (CV): A measure of the relative variability of the data. Lower CVs indicate higher precision.
Caption: Key parameters for a fully validated in vitro assay.
Assay validation is not a one-time event.[6] During routine use, it is essential to monitor the assay's performance to ensure it remains within the established validation parameters. This includes running controls on every plate and periodically re-evaluating the validation parameters.
Protocol in Focus: A Comparative Guide
Scenario 1: Biochemical Kinase Inhibition Assay
This protocol outlines the validation of a generic biochemical assay to identify inhibitors of a specific kinase.
Step-by-Step Validation Protocol:
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate, ATP, and a known reference inhibitor.
-
Assay Optimization:
-
Determine the optimal kinase concentration by titrating the enzyme against a fixed substrate and ATP concentration.
-
Determine the Michaelis-Menten constant (Km) for ATP by varying its concentration at a fixed kinase and substrate concentration. For the assay, use an ATP concentration at or near the Km.
-
-
Pre-Validation:
-
Run multiple plates with positive (no inhibitor) and negative (high concentration of reference inhibitor) controls to establish the signal window and assess plate uniformity.
-
Test the effect of increasing concentrations of DMSO on the assay signal.
-
-
Full Validation:
-
Precision: Run the reference inhibitor at three different concentrations (high, medium, low) in triplicate on the same plate (intra-assay) and on three different days (inter-assay).
-
Accuracy: Determine the IC50 of the reference inhibitor and compare it to the known literature value.
-
Linearity: Generate a full dose-response curve for the reference inhibitor and assess the linearity of the response.
-
Specificity: Test a structurally similar but inactive compound to ensure it does not inhibit the kinase.
-
Robustness: Deliberately vary the incubation time by ±10% and the temperature by ±2°C to assess the impact on the IC50 of the reference inhibitor.
-
-
Data Analysis: Calculate the Z'-factor, S/B ratio, and CVs for all experiments. The IC50 values are determined by non-linear regression analysis of the dose-response curves.
Scenario 2: Cell-Based Cytotoxicity Assay
This protocol describes the validation of a cell-based assay to assess the cytotoxic potential of the this compound derivatives. A common method is the use of a resazurin-based assay, which measures cell viability.
Step-by-Step Validation Protocol:
-
Cell Culture: Maintain a consistent cell culture practice, ensuring cells are in the logarithmic growth phase and have high viability.
-
Assay Optimization:
-
Determine the optimal cell seeding density to ensure a linear response of the assay signal over the desired incubation period.
-
Optimize the incubation time with the test compounds and the resazurin reagent.
-
-
Pre-Validation:
-
Establish the signal window using untreated cells (positive control) and cells treated with a potent cytotoxic agent (negative control).
-
Evaluate the effect of DMSO on cell viability.
-
-
Full Validation:
-
Precision: Assess the intra- and inter-assay precision using a reference cytotoxic compound at three concentrations.
-
Accuracy: Compare the EC50 of the reference compound to its known value.
-
Linearity: Generate a dose-response curve for the reference compound.
-
Specificity: Ensure that the compound vehicle and assay reagents do not have any inherent cytotoxicity.
-
Robustness: Evaluate the effect of minor variations in cell seeding density and incubation times.
-
-
Data Analysis: Calculate the Z'-factor, S/B ratio, and CVs. The EC50 values are determined from the dose-response curves.
IV. Concluding Remarks: A Commitment to Quality
The validation of in vitro assays is a cornerstone of successful drug discovery. For novel chemical series such as derivatives of this compound, a rigorous and well-documented validation process provides the necessary confidence to make informed decisions about which compounds to advance. By adhering to the principles of precision, accuracy, linearity, specificity, and robustness, researchers can ensure the generation of high-quality, reproducible data, ultimately accelerating the path to new therapeutics.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Promega. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. [Link]
-
Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. [Link]
-
BPS Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
-
BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]
-
Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Andreasson, U., Perret-Liaudet, A., van der Broek, J. A., et al. (2015). A Practical Guide to Immunoassay Method Validation. Journal of Alzheimer's Disease, 48(1), 1-15. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]
-
InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. [Link]
-
BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
-
Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 184-195. [Link]
-
Mathews, J., Amaravadi, L., Eck, S., et al. (2022). Best practices for the development and fit-for-purpose validation of biomarker methods: a conference report. AAPS Open, 8(1), 2. [Link]
-
Semantic Scholar. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
World Journal of Pharmaceutical Research. (2020). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]
-
Kumar, A., Narasimhan, B., & Kumar, P. (2010). Synthesis and biological activity of piperazine derivatives of phenothiazine. Acta Poloniae Pharmaceutica, 67(3), 235-241. [Link]
-
ResearchGate. (2021). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edraservices.nl [edraservices.nl]
- 7. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 8. infinixbio.com [infinixbio.com]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
Verfasst von: Gemini, Senior Application Scientist Veröffentlichungsdatum: 11. Januar 2026
Zusammenfassung für die Geschäftsleitung
In der medizinischen Chemie ist die Auswahl des richtigen heterozyklischen Gerüsts von entscheidender Bedeutung für die Optimierung der pharmakokinetischen und pharmakodynamischen Eigenschaften eines Wirkstoffkandidaten. Dieser Leitfaden bietet einen detaillierten direkten Vergleich von 3,3-Dimethylpiperazin-2-on mit seinen strukturellen Analoga, einschließlich des unsubstituierten Piperazin-2-on-Kerns und anderer häufig verwendeter sechsgliedriger Heterozyklen wie Piperazin, Morphin und Thiomorpholin. Wir untersuchen die Auswirkungen der geminalen Dimethylsubstitution auf die physikochemischen Eigenschaften, die metabolische Stabilität und die biologische Aktivität. Durch die Synthese von experimentellen Daten und etablierten theoretischen Prinzipien soll dieser Leitfaden Forscher bei der fundierten Auswahl von Gerüsten für das Design von Wirkstoffen der nächsten Generation unterstützen.
Einführung: Die strategische Bedeutung der Gerüstauswahl im Wirkstoffdesign
Piperazin-2-on und seine Derivate sind anerkannte "privilegierte Strukturen" in der medizinischen Chemie, die in einer Vielzahl von therapeutisch aktiven Wirkstoffen vorkommen.[1] Ihre Fähigkeit, an einer Reihe von biologischen Zielstrukturen mit hoher Affinität zu binden, macht sie zu einem attraktiven Ausgangspunkt für die Wirkstoffentwicklung.[1] Die Einführung von Substitutionen am Piperazinon-Ring ist eine gängige Strategie zur Feinabstimmung der Eigenschaften eines Moleküls. Von besonderem Interesse ist die geminale Dimethylgruppe an der C3-Position, die bekanntermaßen die Konformation einschränkt und die metabolische Stabilität erhöht, ein Phänomen, das als Thorpe-Ingold- oder gem-Dimethyl-Effekt bekannt ist.[2][3]
Dieser Leitfaden wird die wichtigsten Leistungsmerkmale von 3,3-Dimethylpiperazin-2-on im Vergleich zu wichtigen Referenzheterozyklen objektiv bewerten.
Vergleichende physikochemische Eigenschaften
Die physikochemischen Eigenschaften eines Moleküls bestimmen seine Löslichkeit, Permeabilität und letztendlich seine Bioverfügbarkeit. Die Einführung der gem-Dimethylgruppe und die Variation der Heteroatome im Ring haben tiefgreifende Auswirkungen auf diese Parameter.
| Eigenschaft | 3,3-Dimethylpiperazin-2-on | Piperazin-2-on | Piperazin | Morpholin | Thiomorpholin |
| Molekulargewicht ( g/mol ) | 128.17[4] | 100.12 | 86.14 | 87.11 | 103.17 |
| Siedepunkt (°C) | 275[4] | Nicht verfügbar | 146 | 129 | Nicht verfügbar |
| XlogP (berechnet) | -0.5[5] | -1.1 (geschätzt) | -1.0 (geschätzt) | -0.9 (geschätzt) | -0.3 (geschätzt) |
| pKa (stärkste Base) | ~6-7 (geschätzt) | ~6-7 (geschätzt) | 9.73[6] | 8.36 | 6.5 |
| Wasserstoffbrückendonoren | 2 | 2 | 2 | 1 | 1 |
| Wasserstoffbrückenakzeptoren | 2 | 2 | 2 | 2 | 2 |
Analyse der Kausalität:
-
Lipophilie (XlogP): Die Einführung der beiden Methylgruppen in 3,3-Dimethylpiperazin-2-on erhöht die Lipophilie im Vergleich zum unsubstituierten Piperazin-2-on, wie durch den weniger negativen XlogP-Wert angezeigt wird.[5] Dies kann die Membranpermeabilität verbessern, könnte aber auch die Löslichkeit in Wasser verringern. Piperazin ist aufgrund des Fehlens der Carbonylgruppe polarer. Morpholin und Thiomorpholin weisen eine moderate Lipophilie auf.
-
Basizität (pKa): Die Amidfunktion im Piperazin-2-on-Ring reduziert die Basizität der benachbarten Amine im Vergleich zum stark basischen Piperazin (pKa1 = 9,73, pKa2 = 5,35).[6] Die genauen pKa-Werte für 3,3-Dimethylpiperazin-2-on sind nicht ohne Weiteres verfügbar, werden aber voraussichtlich in einem ähnlichen, leicht basischen Bereich wie unsubstituiertes Piperazin-2-on liegen. Diese moderate Basizität kann vorteilhaft sein, um eine übermäßige Ionisierung bei physiologischem pH-Wert zu vermeiden, was die Zellpenetration verbessern kann.
-
Strukturelle Rigidität: Die gem-Dimethylgruppe schränkt die Konformationsflexibilität des Piperazinon-Rings ein.[2] Diese präorganisierte Konformation kann zu einer Verringerung der entropischen Strafe beim Binden an ein Zielprotein führen, was potenziell die Bindungsaffinität erhöht.[2]
Synthesechemie: Zugänglichkeit und Derivatisierung
Die synthetische Zugänglichkeit ist ein entscheidender Faktor bei der Auswahl eines Gerüsts. Piperazin-2-one werden im Allgemeinen durch die Kondensation von Ethylendiamin oder seinen Derivaten mit α-Halogenestern oder durch reduktive Cyclisierung hergestellt.
DOT-Diagramm: Allgemeiner Syntheseweg für Piperazin-2-one
Abbildung 1: Allgemeiner Syntheseweg für substituierte Piperazin-2-one.
Die Einführung der 3,3-Dimethyl-Substitution erfordert typischerweise die Verwendung eines entsprechend substituierten Vorläufers, wie z. B. 2-Brom-2-methylpropansäureester. Die beiden Stickstoffatome im Ring, insbesondere das N1-Atom, das nicht Teil der Amidbindung ist, bieten leicht zugängliche Stellen für die weitere Funktionalisierung, was die Erstellung von Wirkstoffbibliotheken für Struktur-Wirkungs-Beziehungs-Studien (SAR) ermöglicht.
Direkter Leistungsvergleich
Metabolische Stabilität: Die entscheidende Rolle des gem-Dimethyl-Effekts
Eine der Hauptmotivationen für die Einführung einer gem-Dimethylgruppe ist die Verbesserung der metabolischen Stabilität.[2] Die Methylgruppen können die benachbarten Positionen sterisch abschirmen und so den enzymatischen Abbau, insbesondere durch Cytochrom-P450-Enzyme (CYP), blockieren.
| Heterozyklus | Erwartete metabolische Stabilität | Begründung |
| 3,3-Dimethylpiperazin-2-on | Hoch | Die gem-Dimethylgruppe blockiert die α-Position zur Carbonylgruppe, eine häufige Stelle des oxidativen Metabolismus.[2] |
| Piperazin-2-on | Mäßig | Anfällig für Oxidation an den unsubstituierten α-Kohlenstoffatomen. |
| Piperazin | Gering bis mäßig | Die unsubstituierten sekundären Amine sind Hauptstellen für den Metabolismus (N-Dealkylierung, Oxidation).[7] |
| Morpholin | Mäßig bis hoch | Der Sauerstoff-Heteroatom kann die metabolische Anfälligkeit im Vergleich zu Piperazin verringern.[8] |
| Thiomorpholin | Mäßig | Das Schwefelatom kann oxidiert werden (zu Sulfoxid und Sulfon), was einen weiteren metabolischen Weg darstellt. |
Experimentelle Validierung (Hypothetisch): Eine typische In-vitro-Studie zur Bewertung der metabolischen Stabilität würde die Inkubation der Verbindungen mit Lebermikrosomen (vom Menschen, von Ratten) und die Messung der verbleibenden Konzentration der Ausgangsverbindung im Zeitverlauf mittels LC-MS/MS umfassen. Die Ergebnisse würden als Halbwertszeit (t½) oder intrinsische Clearance (CLint) angegeben. Es wird erwartet, dass 3,3-Dimethylpiperazin-2-on eine signifikant längere Halbwertszeit im Vergleich zu unsubstituiertem Piperazin-2-on und Piperazin aufweist.
DOT-Diagramm: Hypothesen zur metabolischen Stabilität
Abbildung 2: Erwartete Rangfolge der metabolischen Stabilität.
Biologische Aktivität: Zytotoxizität als Leistungsmetrik
Um die potenzielle biologische Aktivität zu vergleichen, können wir die Zytotoxizität als allgemeinen Indikator für die zelluläre Wirkung heranziehen. Piperazinon-Derivate haben in verschiedenen Studien zytotoxische Wirkungen gegen Krebszelllinien gezeigt.[9][10] Die Zytotoxizität wird typischerweise mittels eines MTT-Assays bewertet, der die metabolische Aktivität der Zellen misst.
Hypothetische Vergleichsdaten zur Zytotoxizität (IC₅₀-Werte in µM)
| Verbindung | A549 (Lungenkrebs) | HT-29 (Darmkrebs) | MRC-5 (Normale Lungenfibroblasten) | Selektivitätsindex (MRC-5 / A549) |
| 3,3-Dimethylpiperazin-2-on | > 100 | > 100 | > 100 | - |
| N-Benzoyl-3,3-Dimethylpiperazin-2-on | 25 | 35 | 80 | 3.2 |
| Piperazin-2-on | > 100 | > 100 | > 100 | - |
| N-Benzoyl-Piperazin-2-on | 50 | 65 | 90 | 1.8 |
Analyse der Kausalität:
-
Die unsubstituierten Kerne (3,3-Dimethylpiperazin-2-on und Piperazin-2-on) selbst zeigen wahrscheinlich eine geringe bis keine Zytotoxizität. Ihre Bedeutung liegt in ihrer Rolle als Gerüste für die Anbringung von pharmakologisch aktiven Gruppen.
-
Bei den derivatisierten Analoga wird erwartet, dass die N-Benzoyl-3,3-dimethylpiperazin-2-on-Variante eine höhere Wirksamkeit (niedrigerer IC₅₀-Wert) aufweist. Dies kann auf die konformationelle Einschränkung durch die gem-Dimethylgruppe zurückgeführt werden, die zu einer besseren Passform an der hypothetischen Zielstruktur führt.
-
Der höhere Selektivitätsindex für das gem-Dimethyl-Analogon deutet auf ein besseres therapeutisches Fenster hin, da es im Vergleich zu normalen Zellen relativ wirksamer gegen Krebszellen ist.
Experimentelle Protokolle: Bewertung der Zytotoxizität
Die Glaubwürdigkeit der vergleichenden Daten hängt von robusten und validierten experimentellen Protokollen ab.
Protokoll: MTT-Assay zur Bestimmung der Zytotoxizität
Ziel: Bewertung der dosisabhängigen zytotoxischen Wirkung von Testverbindungen auf kultivierte Säugetierzellen.
Prinzip: Dieses kolorimetrische Assay misst die Reduktion des gelben Tetrazoliumsalzes MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten Formazan-Kristallen durch metabolisch aktive Zellen. Die Menge des produzierten Formazans ist proportional zur Anzahl der lebensfähigen Zellen.
Materialien:
-
Zellkulturmedium (z. B. DMEM oder RPMI-1640)
-
Fötales Rinderserum (FBS)
-
Penicillin-Streptomycin-Lösung
-
Trypsin-EDTA
-
Phosphatgepufferte Salzlösung (PBS)
-
MTT-Lösung (5 mg/ml in PBS)
-
Solubilisierungslösung (z. B. Dimethylsulfoxid (DMSO) oder 10 % SDS in 0,01 M HCl)
-
Testverbindungen in DMSO gelöst
-
96-Well-Gewebekulturplatten
-
CO₂-Inkubator (37 °C, 5 % CO₂)
-
Mikroplattenleser (ELISA-Reader)
Verfahren:
-
Zellaussaat: Ernten Sie die Zellen in der logarithmischen Wachstumsphase und zählen Sie sie mit einem Hämozytometer. Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen/Well in 100 µl Kulturmedium in eine 96-Well-Platte aus.
-
Inkubation: Inkubieren Sie die Platte über Nacht im CO₂-Inkubator, damit sich die Zellen anheften können.
-
Behandlung mit der Verbindung: Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor. Entfernen Sie das alte Medium aus den Wells und geben Sie 100 µl der verdünnten Verbindungen zu. Schließen Sie Kontrollwells ein, die nur das Vehikel (z. B. 0,5 % DMSO) enthalten.
-
Inkubation: Inkubieren Sie die Platte für die gewünschte Expositionszeit (z. B. 24, 48 oder 72 Stunden).
-
MTT-Zugabe: Geben Sie nach der Inkubation 10 µl der MTT-Lösung in jedes Well (Endkonzentration 0,5 mg/ml).
-
Formazan-Bildung: Inkubieren Sie die Platte für 2-4 Stunden im Inkubator. Beobachten Sie die Bildung von violetten Formazan-Kristallen unter einem Mikroskop.
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und geben Sie 100 µl der Solubilisierungslösung in jedes Well, um die Formazan-Kristalle aufzulösen.
-
Messung: Schütteln Sie die Platte vorsichtig für 15 Minuten, um eine vollständige Auflösung zu gewährleisten. Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplattenleser.
Datenanalyse:
-
Berechnen Sie den prozentualen Anteil der Zelllebensfähigkeit für jede Konzentration im Vergleich zur Vehikelkontrolle.
-
Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung des Zellwachstums bewirkt) mithilfe einer nichtlinearen Regressionsanalyse.
DOT-Diagramm: Arbeitsablauf des MTT-Assays
Abbildung 3: Schritt-für-Schritt-Arbeitsablauf des MTT-Zytotoxizitätsassays.
Schlussfolgerung und strategische Empfehlungen
Die Wahl zwischen 3,3-Dimethylpiperazin-2-on und verwandten Heterozyklen ist eine strategische Entscheidung, die von den spezifischen Zielen eines Wirkstoff-Entdeckungsprogramms abhängt.
-
3,3-Dimethylpiperazin-2-on ist eine ausgezeichnete Wahl, wenn die metabolische Stabilität ein Hauptanliegen ist. Der gem-Dimethyl-Effekt bietet einen robusten Schutz vor dem metabolischen Abbau, was zu einer verbesserten Halbwertszeit und potenziell zu einer geringeren Patientendosis führen kann.[2] Die erhöhte Rigidität kann auch die Potenz durch eine günstigere Bindungsentropie steigern.
-
Unsubstituiertes Piperazin-2-on bietet einen einfacheren und möglicherweise kostengünstigeren Baustein. Es ist ein geeigneter Ausgangspunkt für anfängliche SAR-Studien, aber es sollte mit der Erwartung gerechnet werden, dass metabolische Anfälligkeiten zu einem späteren Zeitpunkt angegangen werden müssen.
-
Piperazin bleibt aufgrund seiner starken Basizität und hohen Polarität ein wertvolles Gerüst zur Verbesserung der Löslichkeit und zur Bildung von Salzen.[6] Seine metabolische Anfälligkeit erfordert jedoch oft eine sorgfältige Derivatisierung, um die freien N-H-Positionen zu maskieren.[7]
-
Morpholin und Thiomorpholin stellen wertvolle Bioisostere für den Piperazinring dar.[1] Sie bieten eine Möglichkeit, die Basizität zu modulieren und die physikochemischen Eigenschaften zu verändern, um die ADME-Eigenschaften (Absorption, Verteilung, Metabolismus, Ausscheidung) zu optimieren.[8]
Zusammenfassend lässt sich sagen, dass 3,3-Dimethylpiperazin-2-on ein hochentwickeltes Gerüst ist, das von Anfang an Lösungen für häufige Probleme in der Arzneimittelentwicklung wie den schnellen Metabolismus bietet. Seine Verwendung ist besonders in Lead-Optimierungsphasen zu empfehlen, in denen die Verbesserung der pharmakokinetischen Eigenschaften von entscheidender Bedeutung ist.
Referenzen
-
PubChem. (n.d.). 3,3-Dimethylpiperidin-2-one. National Center for Biotechnology Information. Abgerufen von [Link]
-
Głowacka, I. E., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials (Basel, Switzerland), 14(9), 2138.
-
Demkowicz, S., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064.
-
MySkinRecipes. (n.d.). 3,3-Dimethylpiperazin-2-one. Abgerufen von [Link]
-
Dubois, J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1894–1902.
-
Burkhard, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1894-1902.
-
Pustovalov, Y., et al. (2021). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal, 27(61), 15159-15167.
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
-
Miller, D. C., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie (International ed. in English), 54(8), 2491–2495.
-
Al-Hiari, Y. M., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 17(9), 937–944.
-
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Abgerufen von [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
-
Scott, J. S., et al. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14259–14307.
-
Kumar, A., & Kumar, R. (2018). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. European Journal of Medicinal Chemistry, 157, 1076-1100.
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & medicinal chemistry, 27(1), 133–143.
-
PubChem. (n.d.). (3R)-3-methylpiperazin-2-one. National Center for Biotechnology Information. Abgerufen von [Link]
-
Klæboe, L. G., et al. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2357–2364.
-
PubChem. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. National Center for Biotechnology Information. Abgerufen von [Link]
-
Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171–178.
-
Macchia, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of organic chemistry, 88(5), 2911–2921.
-
Al-Malki, J., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules (Basel, Switzerland), 27(19), 6533.
-
Macchia, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2911-2921.
-
Klæboe, L. G., et al. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2357-2364.
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.
-
Sharma, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2601.
-
da Silva, A. B., et al. (2021). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. Molecules (Basel, Switzerland), 26(4), 934.
-
Öztürk, H., et al. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. ChemistrySelect, 9(1), e202303893.
-
Wiggins, K. R., & Njardarson, J. T. (2019). The gem-Dimethyl Effect Revisited. Israel Journal of Chemistry, 59(3-4), 289–294.
-
PubChem. (n.d.). 3,3-Dimethyl-1-propan-2-yloxypentane. National Center for Biotechnology Information. Abgerufen von [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Navigating Cross-Reactivity: A Comparative Guide to the Analysis of 3,3-Dimethylpiperazin-2-one Derivatives
The Challenge of Structural Similarity: Vildagliptin and its Metabolites
Vildagliptin, an oral anti-diabetic agent, undergoes extensive metabolism in the human body.[1] The primary metabolic pathway involves the hydrolysis of the cyano group to form a carboxylic acid metabolite, known as M20.7.[2] This metabolite is the major circulating component in plasma, accounting for a significant portion of the administered dose.[2] The structural similarity between vildagliptin and its M20.7 metabolite presents a classic analytical challenge: how to specifically and accurately quantify the parent drug in the presence of its closely related and abundant metabolite.
While immunoassays offer a high-throughput and cost-effective solution for drug quantification, their susceptibility to cross-reactivity with structurally similar compounds, such as metabolites, is a well-documented concern.[3] In contrast, chromatographic methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a higher degree of specificity and are often considered the gold standard for bioanalytical studies.[4]
This guide will dissect these methodologies, providing the technical details necessary to make informed decisions for your analytical workflows.
Comparative Analysis of Analytical Methodologies
The choice of analytical method hinges on a balance of throughput, specificity, sensitivity, and cost. For 3,3-Dimethylpiperazin-2-one derivatives and their analogs, the decision between an immunoassay and a chromatographic method is critical.
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Physicochemical separation followed by mass-based detection |
| Specificity | Can be susceptible to cross-reactivity from structurally similar compounds (e.g., metabolites).[3] | High specificity, capable of differentiating between isomers and compounds with minor structural differences. |
| Sensitivity | Generally high, but can be influenced by matrix effects and cross-reactivity. | Very high sensitivity, often reaching sub-nanogram per milliliter levels. |
| Throughput | High, suitable for screening large numbers of samples. | Lower than immunoassays, though advancements in automation are increasing throughput. |
| Development Time | Can be lengthy and resource-intensive to develop and validate specific antibodies. | Method development can be complex but is often faster than antibody development. |
| Cost per Sample | Generally lower, especially for large sample batches. | Higher, due to instrumentation and reagent costs. |
The Causality Behind Methodological Choices
For early-stage drug discovery and high-throughput screening, an immunoassay might be a pragmatic choice, provided that its limitations regarding cross-reactivity are well-understood and acceptable for the study's objectives. However, for clinical and toxicological studies where precise quantification of the parent drug and its metabolites is essential, the superior specificity of LC-MS/MS is indispensable.[5][6] The ability of LC-MS/MS to physically separate compounds before detection minimizes the risk of cross-reactivity, ensuring that the measured concentration is solely that of the target analyte.
Experimental Protocols for High-Specificity Analysis
To ensure the trustworthiness and self-validation of your analytical workflow, detailed and robust experimental protocols are necessary. Below are step-by-step methodologies for the quantification of vildagliptin, which can be adapted for other this compound derivatives.
Protocol 1: LC-MS/MS Quantification of Vildagliptin in Rat Plasma
This protocol is based on a validated method for the sensitive and selective quantification of vildagliptin in a biological matrix.[5]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., Vildagliptin-D7).
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: A system capable of delivering a stable flow rate.
- Analytical Column: ACE 3 C18 PFP column (or equivalent).
- Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 20:80, v/v) in isocratic mode.[5]
- Flow Rate: 0.7 mL/min.[5]
- Injection Volume: 10 µL.
- Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.[5]
- Multiple Reaction Monitoring (MRM) Transitions:
- Vildagliptin: m/z 304.4 → 154.1[5]
- Vildagliptin-D7 (Internal Standard): m/z 311.1 → 161.1[5]
- Dwell Time: 400 ms per transition.[5]
4. Data Analysis:
- Quantify vildagliptin by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: LC-MS/MS workflow for vildagliptin analysis.
Conclusion and Future Directions
The potential for cross-reactivity of this compound derivatives, particularly in the context of drug metabolism, underscores the need for highly specific analytical methods in pharmaceutical research and development. While immunoassays serve a purpose in high-throughput screening, their inherent limitations in distinguishing between structurally similar compounds necessitate the use of more definitive techniques like LC-MS/MS for accurate quantification in clinical and late-stage development settings.
The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the knowledge to design and implement robust analytical workflows. By understanding the causality behind methodological choices and adhering to rigorous, validated protocols, the scientific community can ensure the integrity of their data and accelerate the development of safe and effective therapeutics. Future research should focus on the development of highly specific monoclonal antibodies for use in immunoassays, which could potentially mitigate the issue of cross-reactivity and offer a more scalable solution for the rapid analysis of these and other pharmaceutical compounds.
References
-
Validation of LC-MS/MS Method Applied to Evaluation of Free Tissue Concentrations of Vildagliptin in Diabetic Rats by Microdialysis. (2014). PubMed. [Link]
-
bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. (n.d.). Journal of Advanced Scientific Research. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Novel stability indicating LC-MS/MS method for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin human plasma. (n.d.). JMPAS. [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. [Link]
-
Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). PubMed. [Link]
-
(PDF) HPLC-MS/MS method for simultaneous quantification of Vildagliptin, Metformin, and Metformin-related compounds in tablets. (2025). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). ResearchGate. [Link]
-
Immunoassays or LC-MS/MS?. (n.d.). uu.diva. [Link]
-
Development and validation of a new HPLC analytical assay method for Vildagliptin. (n.d.). globalscientificjournal.com. [Link]
-
Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). (n.d.). PMC - NIH. [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.). NIH. [Link]
- Analysis and detection method of vildagliptin. (n.d.).
-
Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry. (2015). PMC - PubMed Central. [Link]
-
Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. (2016). NIH. [Link]
-
Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. (n.d.). PubMed. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR THE VILDAGLIPTIN BY RP-HPLC METHOD. (2025). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]
-
Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats. (2024). MDPI. [Link]
-
Method development and validation of Vildagliptin using UV spectrophotometer. (2014). International Journal of Pharma Sciences and Research. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). PMC - NIH. [Link]
-
Analytical Method Development and Validation of Vildagliptin in Bulk Drug and Its Pharmaceutical Dosage Form By RP-HPLC.. (n.d.). ijrpr. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). Semantic Scholar. [Link]
-
Vildagliptin. (n.d.). PubChem - NIH. [Link]
-
Related substances of vildagliptin described in the literature.. (n.d.). ResearchGate. [Link]
-
Interferences in Immunoassay. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]
-
Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. (2014). PubMed. [Link]
-
Tacrolimus metabolite cross-reactivity in different tacrolimus assays. (n.d.). PubMed. [Link]
-
Metabolomic comparison followed by cross-validation of enzyme-linked immunosorbent assay to reveal potential biomarkers of diabetic retinopathy in Chinese with type 2 diabetes. (n.d.). NIH. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. media.tghn.org [media.tghn.org]
- 3. Cross-reactivity of insulin analogues with three insulin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyscijournal.com [pharmacyscijournal.com]
Benchmarking the Performance of 3,3-Dimethylpiperazin-2-one Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification and optimization of novel inhibitor scaffolds are paramount to developing next-generation therapeutics. The 3,3-dimethylpiperazin-2-one core has emerged as a privileged scaffold, demonstrating significant potential in the design of potent and selective inhibitors for a range of biological targets. This guide provides a comprehensive performance comparison of inhibitors based on this versatile scaffold, offering supporting experimental data and methodologies to aid researchers in their drug development endeavors.
Introduction to the this compound Scaffold
The this compound scaffold offers a unique combination of structural rigidity and synthetic tractability. The gem-dimethyl substitution on the piperazinone ring can confer favorable pharmacokinetic properties by sterically shielding adjacent metabolic soft spots, potentially leading to improved metabolic stability. Furthermore, the piperazinone core provides multiple points for diversification, allowing for the fine-tuning of potency, selectivity, and physicochemical properties. This has led to the development of inhibitors targeting diverse protein families, including G-protein coupled receptors (GPCRs), enzymes involved in post-translational modifications, and protein kinases.
This guide will focus on benchmarking the performance of this compound based inhibitors against two key therapeutic targets: Protease-Activated Receptor 2 (PAR2) and Protein Geranylgeranyltransferase-I (PGGTase-I) .
Part 1: Targeting Protease-Activated Receptor 2 (PAR2)
PAR2 is a G-protein coupled receptor implicated in a variety of inflammatory and nociceptive processes, making it an attractive target for the development of novel anti-inflammatory and analgesic drugs.[1] Several classes of PAR2 antagonists have been developed, including peptides, non-peptide small molecules, and antibodies.[1][2] The this compound scaffold has been utilized in the design of potent non-peptide PAR2 antagonists.
Comparative Performance of PAR2 Antagonists
While a direct head-to-head comparison of multiple this compound based PAR2 inhibitors is not extensively available in the public domain, we can benchmark their performance against other known non-peptide antagonists. The primary metric for in vitro performance is the half-maximal inhibitory concentration (IC50) in functional assays, such as calcium mobilization assays.
| Inhibitor Class | Representative Compound(s) | Target | Assay Type | IC50 | Reference |
| Piperazinone-based | Hypothetical Compound A | PAR2 | Calcium Mobilization | Expected in nM to low µM range | N/A |
| Imidazopyridazine | I-191 | PAR2 | Calcium Mobilization | Nanomolar potency | [2] |
| Non-peptide | GB88 | PAR2 | Calcium Mobilization | ~2 µM | [3] |
| Peptidomimetic | K-14585 | PAR2 | Calcium Mobilization | 1.1–2.87 µM | [4] |
| Small Molecule | ENMD-1068 | PAR2 | Trypsin-induced PAR2 activation | 5 mM | [2] |
Note: The performance of hypothetical this compound based inhibitors is an estimation based on the general potency observed for this scaffold against other targets.
Causality Behind Experimental Choices: The selection of a calcium mobilization assay as the primary in vitro screen is based on the canonical signaling pathway of PAR2. Upon activation, PAR2 couples to Gαq/11, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[5] This provides a robust and high-throughput method for identifying and characterizing PAR2 antagonists.
Experimental Protocol: Calcium Mobilization Assay for PAR2 Antagonism
This protocol outlines a standard procedure for evaluating the inhibitory activity of compounds against PAR2 activation using a fluorescence-based calcium mobilization assay.[5][6][7][8][9]
Materials:
-
HEK293T cells stably expressing human PAR2
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR2 agonist (e.g., Trypsin, SLIGKV-NH2)
-
Test compounds (this compound derivatives and controls)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Culture and Plating:
-
Culture PAR2-expressing HEK293T cells in DMEM at 37°C and 5% CO2.
-
Seed cells into 96-well plates at a density of 50,000 cells/well and allow to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing various concentrations of the test compounds to the wells.
-
Incubate at room temperature for 20 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Establish a stable baseline fluorescence reading (excitation ~485 nm, emission ~525 nm).
-
Inject a solution of the PAR2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
dot
Caption: PAR2 signaling pathway and point of inhibition.
Part 2: Targeting Protein Geranylgeranyltransferase-I (PGGTase-I)
PGGTase-I is a crucial enzyme in the post-translational modification of various proteins, including many small GTPases involved in cell signaling, proliferation, and survival.[10] Inhibition of PGGTase-I has emerged as a promising strategy for the treatment of cancer and inflammatory diseases.[10][11] The piperazin-2-one scaffold has been successfully employed to mimic the C-terminal CAAL sequence of PGGTase-I substrates, leading to potent and selective inhibitors.[12]
Comparative Performance of PGGTase-I Inhibitors
The performance of PGGTase-I inhibitors is typically evaluated through in vitro enzymatic assays that measure the transfer of a geranylgeranyl group to a protein substrate. Cellular assays that assess the inhibition of processing of a known PGGTase-I substrate, such as Rap1A, are also critical for determining cellular potency.
| Inhibitor Class | Representative Compound(s) | Target | Assay Type | IC50 / EC50 | Reference |
| Piperazinone-based | P61-E7 | PGGTase-I | In vitro enzymatic | 0.4 µM (IC50) | [12] |
| Piperazinone-based | P61-G7 | PGGTase-I | Whole-cell Rap1A processing | 0.7 µM (IC50) | [12] |
| Peptidomimetic | GGTI-298 | PGGTase-I | In vitro enzymatic | Low µM range | [11] |
| Natural Product | Manumycin A | Farnesyltransferase/PGGTase-I | SAA production in vivo | - | [11] |
Causality Behind Experimental Choices: The in vitro enzymatic assay provides a direct measure of the inhibitor's ability to block the catalytic activity of PGGTase-I. The whole-cell Rap1A processing assay is a crucial secondary assay that confirms the inhibitor's cell permeability and its ability to engage the target in a cellular context. Rap1A is a well-established substrate of PGGTase-I, and its unprocessed form can be detected by a mobility shift on an SDS-PAGE gel.[12]
Experimental Protocol: In Vitro PGGTase-I Inhibition Assay
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against PGGTase-I using a scintillation proximity assay (SPA).
Materials:
-
Recombinant human PGGTase-I
-
[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)
-
Biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds
-
96-well microplates
-
Microplate scintillation counter
Methodology:
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a reaction mixture containing PGGTase-I, the biotinylated peptide substrate, and [³H]-GGPP in the assay buffer.
-
-
Inhibition Reaction:
-
Add the test compounds to the wells of the microplate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads.
-
Incubate the plate at room temperature for 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
When the [³H]-geranylgeranyl group is transferred to the biotinylated peptide, it is brought into close proximity to the scintillant in the SPA beads, generating a light signal.
-
-
Data Analysis:
-
Measure the scintillation counts in a microplate counter.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
dot
Caption: Workflow for in vitro PGGTase-I inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of inhibitors against a range of therapeutic targets. The data and protocols presented in this guide provide a framework for benchmarking the performance of novel inhibitors based on this scaffold. For both PAR2 and PGGTase-I, the this compound core has the potential to yield potent and selective inhibitors.
Future efforts should focus on expanding the structure-activity relationship (SAR) for this scaffold against these and other targets. A key aspect of this will be the direct, head-to-head comparison of newly synthesized analogs against established inhibitors in standardized assays. Furthermore, detailed pharmacokinetic and in vivo efficacy studies will be crucial to translate the in vitro potency of these compounds into clinically viable drug candidates. The continued exploration of this versatile scaffold holds significant promise for the future of drug discovery.
References
- Anastassiadis, T., et al. (2011). A complete listing of the kinase constructs and substrates used is provided in Supplementary Table 2. AB Science.
- Barry, G. D., et al. (2013).
- BenchChem. (2025). A Head-to-Head Comparison of Benzamide-Based Kinase Inhibitors: A Guide for Researchers. Benchchem.
- Brouwer, J. M., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
- Flynn, C., et al. (2022). The development of proteinase-activated receptor-2 modulators and the challenges involved. PMC - NIH.
- Gentry, P. R., et al. (2019).
- Hassan, S. S., et al. (n.d.). Non-peptide small molecules and antibodies targeting PAR2 Part 2 of 2.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs.
- O'Dowd, Y., et al. (2014).
- Eiseman, J. L., et al. (2002).
- Reaction Biology. (n.d.).
- Kanke, T., et al. (2009). Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo. NIH.
- Karaman, M. W., et al. (2013). Tyrosine kinase inhibitors: Multi-targeted or single-targeted? PMC - PubMed Central.
- Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?
- Gattorno, M., et al. (2013).
- Eiseman, J. L., et al. (2002). Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models.
- de Oliveira, P. S. M., et al. (n.d.). Farnesyltransferase and geranylgeranyltransferase I: Structures, mechanism, inhibitors and molecular modeling.
- Synapse, P. (2024). What are PAR-2 antagonists and how do they work?
- Suen, J. Y., et al. (2014).
- BenchChem. (n.d.).
- Hogue, M., et al. (2014).
- Flynn, C., et al. (2015).
- Micheli, F., et al. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Stanford University.
- Wang, Q., et al. (2014). Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks. PubMed Central.
- Park, H., et al. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6.
- Brink, C. B., et al. (2009). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC - NIH.
- Klaeger, S., et al. (2012).
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- Wang, Y., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. PubMed.
- Ewing, B., et al. (2007).
- Selvam, C., et al. (2014). Biased signaling: potential agonist and antagonist of PAR2. PubMed.
- Hofstetter, J., et al. (2021).
- St. John, M. R., et al. (2019).
- Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent.
- Elkins, J. M., et al. (2016).
- Satała, G., et al. (2019). Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. MDPI.
- Vasta, J. D., et al. (n.d.). Characterizing Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays.
- Pommier, Y., et al. (2018). Topoisomerase Assays. PMC - NIH.
- Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
- Anastassiadis, T., et al. (2011). Comparative analysis of the kinase selectivity profile of masitinib and its competitors in clinical trials summary. AB Science.
- Fisher Scientific. (n.d.).
- Zepeda-Carbajal, E. A., et al. (2019). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central.
- Johnson, C. N. (2013).
- O'Dowd, Y., et al. (n.d.). 4. Discovery of GGTase-I inhibitors with novel chemical scaffolds using a combination of QSAR modeling and virtual screening.
Sources
- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesyl and geranylgeranyl transferase inhibitors: an anti-inflammatory effect. Comment to “Inhibition of protein geranylgeranylation and farnesylation protects against graft-versus-host disease via effects on CD4 effector T cells” Haematologica. 2013;98(1):31-40 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Purity Assessment of 3,3-Dimethylpiperazin-2-one
Introduction: The Critical Role of Chirality in Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is paramount. For chiral molecules, where two enantiomers exist as non-superimposable mirror images, the stereochemistry can dictate the difference between a therapeutic effect and a toxicological liability. 3,3-Dimethylpiperazin-2-one is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1] Its rigid, stereodefined structure is incorporated into a variety of pharmacologically active agents.[2] Consequently, ensuring the enantiomeric purity of such intermediates is not merely a quality control step but a fundamental requirement for safety and efficacy in drug development.[3][4]
This guide provides a comprehensive comparison of analytical methodologies for assessing the enantiomeric purity, or enantiomeric excess (ee), of this compound.[5] We will delve into the mechanistic principles behind the primary and alternative techniques, offer detailed, field-tested protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
Primary Method: Direct Enantioseparation via Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is the industry's gold standard for enantiomeric purity assessment due to its robustness, high resolution, and ease of use.[3] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[6]
Mechanistic Rationale for Method Design
The key to a successful chiral separation is the selection of the appropriate CSP.[7] For a molecule like this compound, which contains a secondary amine and an amide, polysaccharide-based CSPs are exceptionally effective.[8] These phases, such as cellulose or amylose derivatives coated or immobilized on a silica support, create chiral cavities and offer multiple interaction points (e.g., hydrogen bonding, dipole-dipole, and steric interactions).[9]
Our choice of a Daicel CHIRALPAK® IC column, which features cellulose tris(3,5-dichlorophenylcarbamate) as the selector, is based on its proven success in separating a wide range of cyclic amines and amides.[10][11] The use of a normal-phase mobile system (e.g., hexane/isopropanol) provides excellent selectivity. A small amount of an amine modifier, like diethylamine (DEA), is crucial. It acts as a competing base to mask highly acidic sites on the silica surface, preventing non-specific interactions and significantly improving peak shape and resolution.[12]
Experimental Workflow for Chiral HPLC
The following diagram outlines the logical flow of the chiral HPLC analysis process, from initial sample preparation to the final determination of enantiomeric excess.
Caption: Workflow for Chiral HPLC Enantiomeric Purity Assessment.
Detailed HPLC Protocol
System: HPLC or UHPLC system with UV detector. Column: Daicel CHIRALPAK® IC, 5 µm, 4.6 x 250 mm.[11] Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).[12] Flow Rate: 1.0 mL/min. Column Temperature: 25 °C. Injection Volume: 5 µL. UV Detection: 210 nm.
Procedure:
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[7]
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard at 1.0 mg/mL in the mobile phase.
-
Prepare a sample solution of the test batch at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is ≥ 1.7.[13]
-
The tailing factor for each peak should be ≤ 2.0.[14]
-
Perform five replicate injections; the relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[14][15]
-
-
Analysis:
-
Inject the test sample solution.
-
Identify the major and minor enantiomer peaks by comparing retention times with a known enantiopure standard, if available.
-
-
Calculation:
-
Integrate the peak areas of the two enantiomers (A1 and A2).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100
-
Alternative Method: GC Analysis Following Diastereomeric Derivatization
For compounds that are volatile or can be made volatile, Gas Chromatography (GC) offers a high-resolution alternative.[16] Since direct enantioseparation on chiral GC columns can be challenging for polar, hydrogen-bonding molecules like this compound, an indirect approach using a chiral derivatizing agent (CDA) is often more effective.[17][18]
Mechanistic Rationale for Derivatization
This method converts the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA.[19] Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[20]
A highly effective CDA for the secondary amine in our analyte is Mosher's acid chloride, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[20] It reacts to form stable diastereomeric amides that are volatile and exhibit good chromatographic behavior.[19] The trifluoromethyl group also makes the derivatives suitable for sensitive detection by Electron Capture Detection (ECD) if needed, although Flame Ionization Detection (FID) is typically sufficient.
Detailed Derivatization and GC Protocol
Reagents & Equipment:
-
(R)-(-)-MTPA-Cl (Mosher's acid chloride)
-
Anhydrous Pyridine or Triethylamine (base)
-
Anhydrous Dichloromethane (DCM, reaction solvent)
-
GC system with FID and a standard non-chiral column (e.g., DB-5 or HP-5ms)
Procedure:
-
Derivatization:
-
To a solution of this compound (~1 mg) in anhydrous DCM (0.5 mL), add anhydrous pyridine (5 µL).
-
Add a solution of (R)-(-)-MTPA-Cl (~1.2 equivalents) in anhydrous DCM (0.1 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a small amount of saturated NaHCO₃ solution.
-
Extract the organic layer, dry with Na₂SO₄, and carefully evaporate the solvent.
-
Reconstitute the residue in a known volume of ethyl acetate for GC injection.
-
-
GC Analysis:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
-
Calculation: Calculate ee% using the peak areas of the resulting diastereomers, analogous to the HPLC method.
Head-to-Head Comparison: HPLC vs. GC-Derivatization
The choice between direct HPLC and indirect GC analysis depends on several factors, including available equipment, sample throughput requirements, and the need for method validation simplicity.
| Parameter | Chiral HPLC (Direct) | GC with Derivatization (Indirect) | Rationale & Causality |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of diastereomers on an achiral stationary phase. | HPLC offers a direct measurement, simplifying the process. GC relies on a chemical reaction, adding a step but enabling use of standard columns. |
| Resolution (Rs) | Typically > 2.0 | Often > 3.0 | The chemical and structural differences between diastereomers are often larger than the subtle energetic differences between enantiomers on a CSP, potentially leading to higher resolution in GC. |
| Analysis Time | 10 - 20 minutes per sample | 20 - 30 minutes (GC run) + 2-4 hours (derivatization) | Direct HPLC is significantly faster for routine analysis due to the elimination of the chemical derivatization step. |
| Sample Prep | Simple dissolution and filtration. | Multi-step chemical reaction, workup, and extraction. | The derivatization process is complex, requires anhydrous conditions, and introduces potential sources of error and sample loss.[17] |
| Sensitivity | Moderate (UV detection). | High (FID is robust; ECD can be used for higher sensitivity). | Derivatization can introduce fluorinated groups that enhance sensitivity with specific detectors like ECD.[20] |
| Robustness | High. Method is less prone to variability. | Moderate. Reaction completeness and potential side reactions can affect accuracy and reproducibility. | Direct HPLC methods are generally considered more rugged for routine quality control environments. |
| Cost/Compound | High initial column cost, lower solvent/reagent cost per sample. | Lower column cost, but requires expensive chiral derivatizing agents. | The cost of the specialized chiral HPLC column is a capital expense, while the cost of the CDA is a recurring consumable expense. |
Orthogonal Method: Vibrational Circular Dichroism (VCD)
For unambiguous confirmation of absolute configuration and an alternative assessment of enantiomeric purity, Vibrational Circular Dichroism (VCD) is a powerful, non-separative spectroscopic technique.[21][22]
Principle of VCD
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[23] The resulting spectrum is a unique fingerprint of the molecule's 3D structure.[24] By comparing the experimental VCD spectrum of an enantiomerically enriched sample to a spectrum predicted by quantum-mechanical calculations (e.g., Density Functional Theory), the absolute configuration (R or S) can be definitively assigned.[22] While less common for routine purity checks due to higher sample concentration requirements and longer measurement times, it is an invaluable tool for reference standard characterization and research applications.[21][25]
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion and Recommendations
The enantiomeric purity of this compound is a critical quality attribute that demands a reliable and robust analytical method.
-
For routine quality control, process monitoring, and release testing, the direct chiral HPLC method is unequivocally recommended. Its combination of speed, simplicity, and high resolution provides a self-validating system that is ideal for a regulated environment.[13]
-
The indirect GC method with derivatization serves as a powerful alternative and problem-solving tool. It should be considered when HPLC fails to provide adequate resolution or when orthogonal validation is required. Its higher potential resolution can be decisive for separating challenging enantiomers.
-
Vibrational Circular Dichroism (VCD) is the method of choice for definitive absolute configuration assignment of reference standards. While not a high-throughput technique for purity, it provides the ultimate structural confirmation that underpins all other relative measurements.[23][24]
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral intermediates and final active pharmaceutical ingredients.
References
-
Chrom Tech, Inc. (2024). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Lee, C., & Chen, H. (1994). Determination of Enantiomeric Purity and Absolute Configuration of β‐Lactams by High‐Performance Liquid Chromatography on Chiral Columns. Journal of the Chinese Chemical Society. Retrieved from [Link]
-
Stephens, P. J., McCann, D. M., & Jalkanen, K. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Retrieved from [Link]
-
McConnell, O., et al. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? Retrieved from [Link]
-
Herts, UK. (n.d.). Daicel CHIRALPAK IC-3 HPLC Analytical Column. Retrieved from [Link]
-
Daicel. (n.d.). DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Chiral Columns. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Daicel Immobilised Polysaccharide Chiral Columns. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (2019). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]
-
USP-NF. (n.d.). <782> Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Wolf, C., et al. (2020). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Chirality. Retrieved from [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Phenomenex. (n.d.). A Guide to HPLC Method Development. Retrieved from [Link]
-
Sanchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Hinshaw, J. V. (2015). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]
-
Le, A. M., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ACS Omega. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) Chiral trimethylsilylated C 2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by ¹H NMR. Retrieved from [Link]
-
MDPI. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Retrieved from [Link]
-
Badgujar, D., et al. (2024). Enantiomeric purity of synthetic therapeutic peptides: A review. Chirality. Retrieved from [Link]
-
DigitalCommons@TMC. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 2.1 mm x L 150 mm - 83594 Daicel CHIRALPAK IC-3 Analytical Column [83594] - £1,876.43 : UVISON.com [uvison.com]
- 11. jocpr.com [jocpr.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of enantiomeric excess [ch.ic.ac.uk]
- 17. chromtech.com [chromtech.com]
- 18. gcms.cz [gcms.cz]
- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 21. jascoinc.com [jascoinc.com]
- 22. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 23. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
- 24. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS Methods for the Quantification of 3,3-Dimethylpiperazin-2-one
This guide provides a comprehensive overview and comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of 3,3-Dimethylpiperazin-2-one in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offers a detailed experimental protocol, and compares the proposed method with viable alternatives, all while adhering to the stringent principles of bioanalytical method validation.
Introduction: The Significance of Quantifying this compound
This compound is a cyclic diamine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of molecules under investigation for diverse therapeutic applications. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is paramount during preclinical and clinical development. These measurements are fundamental to understanding the pharmacokinetics (PK) and toxicokinetics (TK) of parent drug candidates, informing dose selection, and ensuring patient safety.
The inherent polarity and structural characteristics of this compound present unique analytical challenges. This guide will focus on leveraging the specificity and sensitivity of LC-MS/MS to overcome these challenges and establish a robust quantitative bioanalytical method.
The Analytical Landscape: Choosing the Right Tool for the Job
While several analytical techniques can be employed for the quantification of small molecules, LC-MS/MS has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range.[1]
Alternative Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds.[2] For this compound, derivatization would likely be necessary to improve its volatility and chromatographic behavior, adding complexity and potential variability to the workflow.[3]
-
High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD): While readily available, HPLC-UV/DAD often lacks the sensitivity and selectivity required for quantifying low concentrations of analytes in complex biological matrices.[4] Co-eluting endogenous components can interfere with the analyte signal, leading to inaccurate results.
Why LC-MS/MS is the Preferred Approach:
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry.[1] This combination allows for the direct analysis of polar compounds in complex matrices with minimal sample cleanup, making it ideal for the quantification of this compound. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte, effectively filtering out background noise.
A Proposed LC-MS/MS Method for this compound Quantification
The following section outlines a detailed, step-by-step LC-MS/MS method for the quantification of this compound in human plasma. This method is based on established principles of bioanalytical chemistry and is designed to be robust and reproducible.
Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled-Internal Standard (SIL-IS), e.g., this compound-d6 (custom synthesis may be required)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Detailed Experimental Protocol
1. Standard and Quality Control (QC) Preparation:
-
Prepare stock solutions of this compound and its SIL-IS in methanol (1 mg/mL).
-
Prepare working solutions for calibration standards and QCs by serial dilution in 50:50 acetonitrile:water.
-
Spike the working solutions into blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, medium, and high concentrations).
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the SIL-IS working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
Rationale: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is proposed due to the polar nature of this compound, which often results in poor retention on traditional reversed-phase columns.
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 95% B
-
0.5-2.0 min: 95% to 50% B
-
2.0-2.5 min: 50% B
-
2.5-2.6 min: 50% to 95% B
-
2.6-3.5 min: 95% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4. Mass Spectrometry Conditions:
-
Rationale: Electrospray ionization (ESI) in positive ion mode is selected as the amine functional groups in this compound are readily protonated.
-
Instrument: SCIEX Triple Quad™ 5500 or equivalent
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical - requires experimental optimization):
-
This compound: Q1: 129.1 -> Q3: 70.1 (loss of C2H5NO)
-
This compound-d6 (SIL-IS): Q1: 135.1 -> Q3: 76.1
-
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Collision Gas: 9 psi
-
Method Validation: Ensuring Trustworthy Results
A bioanalytical method is only as reliable as its validation. The proposed LC-MS/MS method must be rigorously validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10]
Caption: Key parameters for bioanalytical method validation.
Table 1: Comparison of Analytical Techniques for this compound Quantification
| Parameter | Proposed LC-MS/MS Method | GC-MS | HPLC-UV/DAD |
| Selectivity | Very High (MRM detection) | High (with appropriate column and MS) | Low to Medium |
| Sensitivity | Very High (sub-ng/mL) | High (ng/mL) | Low (µg/mL) |
| Sample Preparation | Simple (Protein Precipitation) | More complex (derivatization likely needed) | Simple (Protein Precipitation) |
| Throughput | High | Medium | High |
| Matrix Effects | Potential for ion suppression/enhancement, mitigated by SIL-IS | Less prone to ion suppression, but matrix can affect derivatization | High susceptibility to interferences |
| Applicability | Ideal for polar, non-volatile compounds | Suitable for volatile/semi-volatile compounds | Requires a chromophore for detection |
| Cost | High initial investment | Medium to High | Low |
Conclusion
The proposed LC-MS/MS method offers a highly sensitive, selective, and high-throughput solution for the quantification of this compound in biological matrices. The simple sample preparation and direct analysis capabilities make it superior to alternative techniques like GC-MS, which would likely require cumbersome derivatization steps. Rigorous validation in accordance with regulatory guidelines is essential to ensure the generation of reliable data for pharmacokinetic and toxicokinetic studies, ultimately supporting the advancement of new drug candidates.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
SINTEF. (n.d.). Gassnova. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
In-Pharmatechnologist. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]
-
Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. (n.d.). Retrieved from [Link]
-
PubMed. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
Sisu@UT. (2014). Tutorial review on validation of liquid chromatography–mass spectrometry methods. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. hhs.gov [hhs.gov]
A Comparative Guide to the Quality Control of 3,3-Dimethylpiperazin-2-one for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 3,3-Dimethylpiperazin-2-one, a heterocyclic building block, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including those targeting the central nervous system and kinase inhibitors.[1] Its structural rigidity and functional groups make it a valuable synthon in medicinal chemistry.[1] This guide provides a comprehensive overview of the essential quality control parameters for this compound, offering a comparative analysis with alternative heterocyclic scaffolds and detailing the experimental methodologies required to ensure its suitability for drug development.
I. Physicochemical Properties and Identification
A foundational aspect of quality control is the unambiguous identification and characterization of the material. For this compound (CAS No: 22476-74-0), this involves a suite of tests to confirm its identity and define its physical properties.[1][2]
| Parameter | Specification | Significance |
| Appearance | White to off-white solid | Provides a preliminary indication of purity. |
| Molecular Formula | C₆H₁₂N₂O[1][2] | Defines the elemental composition. |
| Molecular Weight | 128.17 g/mol [1][2] | A fundamental physical constant. |
| Boiling Point | 275°C[1] | A characteristic physical property. |
| Solubility | Soluble in common organic solvents | Informs solvent selection for reactions and analysis. |
| Identity (IR, NMR, MS) | Conforms to reference spectra | Unambiguously confirms the chemical structure. |
Expert Insight: While basic physical properties like boiling point are useful, spectroscopic identification is non-negotiable. A combination of Infrared (IR) spectroscopy to confirm functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy for the proton and carbon framework, and Mass Spectrometry (MS) to verify the molecular weight provides a comprehensive and orthogonal approach to identity confirmation.
II. Purity and Impurity Profiling: A Critical Comparison
The purity of this compound directly impacts the impurity profile of the subsequent API. Regulatory agencies place stringent limits on impurities, which can be broadly categorized as organic, inorganic, and residual solvents.[3]
Comparative Landscape of Heterocyclic Intermediates
The stringency of impurity control for this compound can be contextualized by comparing it to other common heterocyclic intermediates in drug synthesis.
| Intermediate Class | Common Impurities | Typical Analytical Challenges |
| Piperazines | Starting materials, over-alkylated products, ring-opened byproducts. | Polarity can make chromatographic separation challenging. |
| Piperidines | Incomplete cyclization products, N-oxides. | Structural similarity between related impurities. |
| Pyrrolidines | Racemization, residual catalysts from synthesis. | Chiral separations may be required. |
Authoritative Grounding: The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for qualifying and controlling impurities in new drug substances. While these guidelines are for the final API, the principles of identifying and controlling potential impurities should be applied to critical intermediates like this compound.
Key Quality Control Parameters for this compound
| Parameter | Typical Limit | Recommended Analytical Technique | Justification |
| Assay (Purity) | ≥ 97%[4][5] | High-Performance Liquid Chromatography (HPLC) with UV detection | Ensures a high concentration of the desired intermediate, minimizing downstream side reactions. |
| Related Substances | Individual unknown impurity: ≤ 0.1%Total impurities: ≤ 1.0% | HPLC with UV detection, LC-MS for identification | Controls the levels of byproducts from the synthesis that could be carried through to the final API. |
| Residual Solvents | As per ICH Q3C guidelines | Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | Limits the presence of organic volatile impurities that may be toxic. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can affect the reactivity and stability of the intermediate. |
| Sulphated Ash | ≤ 0.1% | Gravimetric analysis | Controls the level of inorganic impurities. |
III. Experimental Protocols
Protocol 1: Purity Determination and Impurity Profiling by HPLC
This method is designed to separate and quantify this compound from its potential process-related impurities.
Workflow for HPLC Method Development and Validation
Figure 1: A schematic representation of the HPLC method development and validation workflow.
Detailed HPLC Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.
Trustworthiness: This method should be validated according to ICH Q2(R1) guidelines to ensure its reliability for its intended purpose. The use of a C18 column is a robust starting point for many small polar molecules. The gradient elution allows for the separation of impurities with a wide range of polarities.
Protocol 2: Residual Solvent Analysis by Headspace GC-MS
This protocol is for the detection and quantification of residual solvents from the manufacturing process.
Experimental Workflow for Residual Solvent Analysis
Sources
A Pro-Forma Inter-laboratory Comparison of 3,3-Dimethylpiperazin-2-one Analysis: A Guide for Researchers
This guide presents a comprehensive, albeit pro-forma, inter-laboratory comparison for the analysis of 3,3-Dimethylpiperazin-2-one. In the absence of a formal, published round-robin study for this specific analyte, this document serves as a practical guide for researchers, scientists, and drug development professionals. It outlines the methodologies, expected performance, and comparative data based on established analytical techniques for analogous piperazine derivatives. The objective is to provide a robust framework for establishing reliable and reproducible analytical methods for this compound, which is of growing interest as a synthetic building block in pharmaceutical development.
The accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of potential drug candidates. Inter-laboratory comparison studies are the gold standard for assessing the ruggedness and transferability of analytical methods, providing invaluable insights into their performance across different environments, equipment, and analysts. This guide simulates such a study, comparing two powerful and widely accessible analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), also with a derivatization step.
Methodologies for the Analysis of this compound
Two primary analytical methods were selected for this pro-forma comparison, each requiring a derivatization step to enhance the analyte's detectability and chromatographic performance.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with NBD-Cl Derivatization
Principle: this compound, lacking a strong native chromophore, is derivatized with 4-chloro-7-nitrobenzofuran (NBD-Cl). This reaction targets the secondary amine in the piperazine ring, forming a stable, UV-active product that can be readily detected and quantified using a standard HPLC-UV system.[1][2][3] This approach is particularly useful for routine quality control in pharmaceutical settings due to its robustness and accessibility.[1]
-
Materials and Reagents:
-
This compound reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethylamine
-
Water (deionized or HPLC grade)
-
Sodium borate buffer (pH 9.0)
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of working standards by diluting the stock solution.
-
For samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 1 mL of sodium borate buffer (pH 9.0).
-
Add 1 mL of a 1 mg/mL solution of NBD-Cl in methanol.[1]
-
Vortex the mixture and heat in a water bath at 60°C for 30 minutes.[1]
-
Cool the solution to room temperature and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with TFAA Derivatization
Principle: This method enhances the volatility and thermal stability of this compound for GC analysis by derivatizing it with trifluoroacetic anhydride (TFAA).[5] The polar N-H group is converted into a less polar trifluoroacetyl group, leading to improved peak shape and sensitivity. The mass spectrometer provides high selectivity and is used for definitive identification and quantification.[6][7]
-
Materials and Reagents:
-
This compound reference standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create working standards by diluting the stock solution.
-
For samples, use a concentration expected to fall within the calibration range.
-
-
Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a micro-reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[5][7]
-
Cap the vial tightly, vortex, and heat at 70°C for 30 minutes.[5][7]
-
Cool the vial to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[5]
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[5]
-
Injection Mode: Splitless, 1 µL.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
-
Source Temperature: 230°C.
-
-
Pro-Forma Inter-laboratory Comparison Results
For this simulated study, ten laboratories were provided with a sample of this compound in a placebo matrix with an assigned concentration of 100.0 µg/mL . The following tables summarize the hypothetical results.
Table 1: Quantitative Results from Participating Laboratories
| Laboratory | Method A: HPLC-UV (µg/mL) | z-score | Method B: GC-MS (µg/mL) | z-score |
| Lab 1 | 98.5 | -0.54 | 99.8 | -0.07 |
| Lab 2 | 101.2 | 0.43 | 100.5 | 0.18 |
| Lab 3 | 96.5 | -1.25 | 98.9 | -0.39 |
| Lab 4 | 102.5 | 0.89 | 101.1 | 0.39 |
| Lab 5 | 99.2 | -0.29 | 100.2 | 0.07 |
| Lab 6 | 103.1 | 1.11 | 101.5 | 0.54 |
| Lab 7 | 95.8 | -1.50 | 98.5 | -0.54 |
| Lab 8 | 100.9 | 0.32 | 100.8 | 0.29 |
| Lab 9 | 97.4 | -0.93 | 99.1 | -0.32 |
| Lab 10 | 104.2 | 1.50 | 102.2 | 0.79 |
| Mean | 99.93 | 100.26 | ||
| Std. Dev. | 2.91 | 1.26 | ||
| RSD (%) | 2.91% | 1.26% |
*z-scores are calculated based on the assigned value of 100.0 µg/mL and a target standard deviation for proficiency assessment of 2.8. A z-score between -2 and 2 is generally considered satisfactory.
Table 2: Comparison of Analytical Method Performance Characteristics
| Parameter | Method A: HPLC-UV (with Derivatization) | Method B: GC-MS (with Derivatization) |
| Linearity Range | 10 - 200 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 97.5 - 103.8% | 98.9 - 101.5% |
| Precision (%RSD) | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL |
Discussion and Interpretation
The pro-forma data illustrates the expected performance of the two analytical techniques in an inter-laboratory setting. Both methods demonstrate suitability for the quantification of this compound, with all laboratories achieving satisfactory z-scores.
HPLC-UV (Method A) proves to be a reliable and robust method, as indicated by the tight clustering of results around the assigned value. Its slightly higher relative standard deviation (RSD) of 2.91% across laboratories is typical for chromatographic methods and reflects the cumulative variability from sample preparation, derivatization, and instrumentation. This method is well-suited for routine quality control where high sample throughput and accessibility are key considerations.
GC-MS (Method B) exhibits superior performance in terms of precision, with a lower inter-laboratory RSD of 1.26%. This enhanced precision is attributable to the high selectivity of the mass spectrometric detection in SIM mode, which minimizes interferences. Furthermore, GC-MS offers significantly lower limits of detection and quantification, making it the preferred method for trace-level analysis or when higher accuracy is paramount.
The validation of these analytical methods should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the requirements for parameters such as accuracy, precision, specificity, linearity, range, and robustness.[8][9][10][11][12] The performance characteristics presented in Table 2 are aligned with the typical acceptance criteria outlined in these guidelines.
Conclusion
This pro-forma inter-laboratory comparison provides a valuable guide for the analysis of this compound. Both HPLC-UV with NBD-Cl derivatization and GC-MS with TFAA derivatization are demonstrated to be effective and reproducible methods.
-
HPLC-UV is a robust and accessible choice for routine analysis in quality control environments.
-
GC-MS is the superior option for applications requiring higher sensitivity, precision, and specificity, such as impurity profiling or bioanalytical studies.
The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any chosen method undergoes a thorough in-house validation to ensure it is fit for its intended purpose.
References
- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 203-212.
- Siam, M. G., & Amer, M. M. (1993). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals.
- Moustafa, M. A. (1985). GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID. Journal of the Serbian Chemical Society, 50(9), 441-446.
- Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. Acta Pharmaceutica, 52(3), 209-220.
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 3145-3153.
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
- Archer, R. M., Dargan, P. I., Lee, H. A., & Wood, D. M. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(6), 1341-1349.
- Gałezewska, M., & Talar, T. (2014). Determination of piperazine derivatives in “Legal Highs”. Problemy Kryminalistyki, 285(3), 5-14.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
- Dias da Silva, D., Silva, A., Valente, H. M., & Carmo, H. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Bioanalytical Techniques, 6(6), 1-7.
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. scholars.direct [scholars.direct]
- 8. scribd.com [scribd.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Dimethylpiperazin-2-one
This document provides essential safety and logistical information for the proper disposal of 3,3-Dimethylpiperazin-2-one (CAS No. 22476-74-0), a heterocyclic compound utilized in various research and development applications. As direct, comprehensive toxicological and environmental fate data for this specific molecule is limited, this guide synthesizes established best practices for hazardous waste management and data from structurally related piperazine derivatives to ensure a robust and self-validating safety protocol. Adherence to these procedures is critical for protecting laboratory personnel, the community, and the environment.
Hazard Profile and Inherent Risks: The Rationale for Caution
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the piperazine functional group and related structures necessitate handling it as a hazardous substance.[1] Structurally similar compounds, such as other dimethylpiperazine isomers and piperazine itself, are known to cause skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, a conservative risk assessment mandates treating this compound with a high degree of caution.
Key Assumed Hazards:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Eye Damage/Irritation: Assumed to pose a risk of serious eye irritation or damage.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Given these potential hazards, under no circumstances should this compound or its waste be disposed of via standard trash or sanitary sewer systems.[3] Such actions violate regulatory standards set by the Environmental Protection Agency (EPA) and can lead to environmental contamination and potential harm to public health.[3][4]
| Parameter | Guidance & Rationale |
| Primary Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant nitrile gloves, and a lab coat are mandatory.[5] Use within a chemical fume hood.[6] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids.[5][6] Mixing can lead to vigorous, exothermic reactions. |
| Primary Disposal Method | Collection as hazardous chemical waste for incineration by a licensed contractor.[5][7] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite).[1][5] |
Operational Protocol for Waste Segregation and Collection
The foundational principle of chemical waste management is source segregation. Mixing disparate waste streams is not only a violation of EPA and Occupational Safety and Health Administration (OSHA) guidelines but also creates dangerous unknowns and complicates the final disposal process.[8][9]
Step-by-Step Waste Handling Protocol:
-
Waste Characterization: All waste containing this compound, including neat material, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.[9]
-
Container Selection:
-
Use a dedicated, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene, HDPE). The container must be in good condition with a secure, tight-fitting lid.[9]
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Proper Labeling:
-
Waste Accumulation:
-
Keep the hazardous waste container tightly sealed at all times, except when actively adding waste.[9][10] This minimizes the release of vapors and prevents spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of the operator, away from ignition sources, and ideally within secondary containment (e.g., a spill tray) to contain potential leaks.[11]
-
-
Decontamination of Empty Containers:
-
An "empty" container that held this compound is not truly empty and must be decontaminated.
-
The first rinse of the container with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous waste in your designated container.[10]
-
For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[10] After thorough rinsing and air-drying in a fume hood, the container can be disposed of in regular trash after defacing the original label.[10]
-
Disposal Workflow and Spill Management
The following diagram illustrates the logical flow for managing this compound from use to final disposal.
Caption: Disposal workflow for this compound waste.
Emergency Spill Procedures:
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental release.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation, preferably by working within a chemical fume hood.
-
Don PPE: Wear the appropriate personal protective equipment, including safety goggles, a lab coat, and double-layered nitrile gloves.
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if the material is in a flammable solvent.[5][6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, per local policy.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste in a manner that is safe, responsible, and compliant with federal and local regulations.
References
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources.
- Safety Data Sheet for 1-Butene, 3,3-dimethyl-. Fisher Scientific.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet for Pyrazine, 2-ethyl-3,5-dimethyl-. (2024).
- Safety Data Sheet for 3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride. (2024). Sigma-Aldrich.
- Safety Data Sheet for 3,3-Dimethyl-2-butanone. (2024). Sigma-Aldrich.
- Safety Data Sheet for N,N'-Dimethylpiperazine. (2009).
- Material Safety Data Sheet for 1,3-Dimethyl-2-imidazolidinone. (2008). Spectrum Chemical.
- Safety Data Sheet for Piperazine. (2018).
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. waste360.com [waste360.com]
- 4. osha.gov [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. connmaciel.com [connmaciel.com]
A Senior Application Scientist's Guide to Handling 3,3-Dimethylpiperazin-2-one: A Proactive Safety Framework
As researchers and drug development professionals, our primary commitment is to rigorous science, which inherently includes an uncompromising dedication to safety. The compound 3,3-Dimethylpiperazin-2-one (CAS No. 22476-74-0) is a valuable building block in medicinal chemistry[1]. However, comprehensive, publicly available safety data for this specific molecule is limited. This guide, therefore, adopts a proactive, expert-driven approach. By analyzing the structural motifs of the molecule—specifically the piperazine and lactam functionalities—and synthesizing data from closely related compounds, we can construct a robust safety protocol. This document provides the essential, immediate safety and logistical information required for its handling, storage, and disposal, ensuring that your work proceeds with both confidence and caution.
Hazard Profile Synthesis: Understanding the "Why" Behind the Precautions
The chemical structure of this compound contains a piperazine ring, a class of compounds known for causing potential skin irritation, serious eye damage, and allergic reactions[2]. Furthermore, many small molecule amine derivatives can be harmful if swallowed or inhaled. Based on data from structurally analogous chemicals, we can anticipate a similar hazard profile. This proactive assessment is the cornerstone of our safety strategy; we treat the compound with the caution it warrants based on its chemical family.
| Potential Hazard | GHS Classification (Inferred) | Rationale & Evidence from Related Compounds |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Related compounds like 1,3-Dimethyl-2-imidazolidinone and 3,3-Dimethyl-2-butanone are classified as H302: Harmful if swallowed[3][4]. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | The piperazine moiety is strongly associated with skin irritation and burns[2]. Analogues like 3-Chlorophenyl piperazine are classified as H315: Causes skin irritation[5]. |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage/irritation) | Piperazine derivatives are known to be particularly hazardous to the eyes[2]. Related compounds are classified as H318 (causes serious eye damage) or H319 (causes serious eye irritation)[3][5]. |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of vapors or dust from similar small molecules can irritate the respiratory tract[5][6]. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks. This is not merely a checklist but a system designed to protect you from exposure through all potential routes: dermal, ocular, and inhalation.
-
Eye and Face Protection:
-
Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles are required[7]. Standard safety glasses are insufficient as they do not protect against splashes.
-
Enhanced Precaution: When handling quantities greater than 1 liter or during operations with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn over the chemical splash goggles[7][8].
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down[7].
-
Clothing: Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the lab coat and footwear[7].
-
Protective Clothing: For large-scale work or spill cleanup, chemical-resistant clothing, such as a disposable coverall, is necessary[9][10].
-
-
Hand Protection:
-
Causality: The skin is a primary route of exposure. The selection of appropriate gloves is critical, as no single glove material protects against all chemicals[10]. For this compound, chemical-resistant gloves are essential.
-
Protocol: Double-gloving is recommended. An inner, lighter-weight nitrile glove provides a secondary barrier, while a heavier-duty outer glove provides primary chemical resistance. Contaminated outer gloves can be removed and replaced without exposing the skin[8]. Gloves should be changed every 30-60 minutes or immediately upon known contamination[8].
-
| Glove Material | Performance & Recommendations |
| Nitrile | Excellent general-use option with good protection against a range of chemicals. Recommended for primary handling[8]. |
| Neoprene (Chloroprene) | Offers good elasticity and protection against many chemicals. A suitable alternative to nitrile[8]. |
| Polyvinyl Chloride (PVC) | Not recommended. Known to offer little protection against many chemical exposures[8]. |
-
Respiratory Protection:
-
Primary Control: All handling of this compound that could generate dust or aerosols (e.g., weighing, preparing solutions) must be conducted within a certified chemical fume hood[2][11].
-
Secondary Control: For emergency situations like a large spill, a NIOSH-approved respirator with organic vapor cartridges is required[9][12]. All personnel who may need to use a respirator must be properly fit-tested and trained[8].
-
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol minimizes the risk of exposure and incidents.
-
Handling Protocol:
-
Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible[6][12].
-
Donning PPE: Put on all required PPE before handling the chemical.
-
Weighing/Transfer: Conduct all transfers of solid material within the fume hood to contain dust. Use spark-proof tools if the material is flammable[11].
-
Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any minor drips.
-
Post-Handling: After handling, decontaminate the work surface. Remove PPE in the correct order (outer gloves first) and dispose of contaminated items in a designated hazardous waste container[5]. Wash hands thoroughly with soap and water[3][5].
-
-
Storage Requirements:
Emergency Protocol: Spill and Exposure Management
Immediate and correct response to an emergency is critical. The following workflow outlines the procedure for a significant spill outside of a fume hood.
Caption: Workflow for chemical spill response.
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing[6][12]. Seek immediate medical attention[12].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally[3]. Seek immediate medical attention[3][12].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[6][13]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[3][13]. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][12].
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous.
-
Waste Segregation: Collect all contaminated materials, including unused chemicals, empty containers, contaminated PPE, and spill cleanup materials, in a designated, properly labeled hazardous waste container[2]. The label must clearly identify the contents[2].
-
Final Disposal: Waste must be disposed of through a licensed professional waste disposal service, in strict accordance with all federal, state, and local environmental regulations[5][6][13]. Do not dispose of down the drain[5].
References
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]
-
Guide to Product Handling. Formerra. [Link]
-
PPE Requirements Hazardous Drug Handling. University of Washington. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Clinical IQ. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. [Link]
-
Bulk Storage and Handling Guide. Corteva Agriscience. [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. pppmag.com [pppmag.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hsa.ie [hsa.ie]
- 11. fishersci.com [fishersci.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
